3-Sulfopropanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFUJZAAZJXMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867456 | |
| Record name | 3-Sulfopropanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10296-76-1 | |
| Record name | 2,3-Dihydroxy-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10296-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Sulfopropanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010296761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Sulfopropanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
What are the chemical properties of 3-Sulfopropanediol?
An In-depth Technical Guide to the Chemical Properties of 3-Sulfopropanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, systematically known as 2,3-dihydroxypropane-1-sulfonic acid, is a fascinating trifunctional molecule that merges the chemical reactivity of a diol with the strong acidity and aqueous solubility conferred by a sulfonic acid group. This unique combination makes it a valuable building block in various scientific domains, from its role as a natural metabolite in the global sulfur cycle to its potential applications as a hydrophilic scaffold in medicinal chemistry and materials science. This guide provides a comprehensive exploration of its chemical properties, reactivity, synthesis, and analytical characterization, offering field-proven insights for professionals in research and drug development.
Molecular Structure and Core Physicochemical Properties
This compound (PubChem CID: 112025) is a propane backbone substituted with hydroxyl groups at positions 2 and 3, and a sulfonic acid group at position 1.[1][2][3] The presence of a chiral center at the C2 position means that it exists as two enantiomers: (2S)-3-sulfopropanediol and (2R)-3-sulfopropanediol.[4] The molecule's structure dictates its dual chemical nature: the vicinal diol allows for a range of classical alcohol reactions, while the terminal sulfo group provides a persistent anionic charge and high polarity.
Caption: General Structure of this compound.
The key physicochemical properties, largely derived from computational models, are summarized below. These values underscore the molecule's hydrophilicity (negative XLogP3) and its capacity for extensive hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C₃H₈O₅S | [1] |
| Molecular Weight | 156.16 g/mol | [1] |
| IUPAC Name | 2,3-dihydroxypropane-1-sulfonic acid | [1] |
| XLogP3-AA (Lipophilicity) | -2.2 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Topological Polar Surface Area | 103 Ų | [1] |
| Rotatable Bond Count | 3 | [1] |
Acidity and Aqueous Speciation
The defining chemical characteristic of this compound is the sulfonic acid moiety. Sulfonic acids are organosulfur analogs of sulfuric acid and are classified as very strong acids.[5][6] Their pKa values are typically in the negative range, making them millions of times more acidic than their carboxylic acid counterparts.[6] For instance, methanesulfonic acid has a pKa of approximately -1.9.[6]
Consequently, under all but the most acidic conditions, the sulfo group of this compound will be deprotonated. In aqueous solutions at or near physiological pH (7.3), it exists almost exclusively as the 2,3-dihydroxypropane-1-sulfonate anion.[7] This has profound implications for its behavior in biological systems and its applications in formulation, ensuring high water solubility and preventing passage through lipid membranes via passive diffusion.
Caption: Acid-base equilibrium of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its two functional domains: the diol and the sulfonate group.
Reactions of the Diol Moiety
The vicinal diol is the primary handle for synthetic elaboration. These hydroxyl groups can undergo reactions typical of primary and secondary alcohols, including acylation, sulfonylation, and alkylation.[8]
Field Insight: Regioselective Functionalization
A significant challenge in polyol chemistry is achieving regioselectivity—modifying one hydroxyl group in the presence of others. Modern catalytic methods offer elegant solutions. For example, diarylborinic acid catalysis has been demonstrated as a highly efficient method for the regioselective monoacylation, sulfonylation, and alkylation of 1,2- and 1,3-diols.[8] This protocol is competitive with traditional organotin-based methods but avoids the use of toxic reagents. The catalyst selectively activates one hydroxyl group within a tetracoordinate borinate complex, allowing for its preferential reaction with an electrophile.[8] This approach could be readily adapted to selectively functionalize either the primary or secondary hydroxyl of this compound, opening pathways to complex derivatives.
Caption: Borinic acid-catalyzed functionalization workflow.
Reactivity of the Sulfonate Group
The sulfonate group is generally considered chemically inert and stable to hydrolysis under typical conditions, making it an excellent permanent solubilizing group or anionic tag. However, under forcing conditions or after conversion to a more reactive intermediate, it can be synthetically useful.
-
Conversion to Sulfonyl Chloride : The sodium sulfonate salt can be converted to the corresponding sulfonyl chloride (R-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reactive intermediate is a cornerstone of sulfonamide synthesis.
-
Sulfonamide Formation : The resulting sulfonyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form stable sulfonamides.[5] This reaction is fundamental to the synthesis of a vast class of pharmaceuticals (sulfa drugs).[9]
-
Sulfonate Ester Formation : Similarly, reaction of the sulfonyl chloride with an alcohol yields a sulfonate ester.
Synthesis and Purification
A common and direct laboratory-scale synthesis of this compound salts involves the ring-opening of 1,3-propane sultone, a cyclic sulfonate ester. This reaction proceeds via nucleophilic attack on the carbon atom adjacent to the ester oxygen.
Protocol: Synthesis of Sodium 2,3-dihydroxypropane-1-sulfonate
This protocol is adapted from the general principle of sultone hydrolysis.[10]
Materials:
-
1,3-Propane Sultone (Caution: Carcinogen)
-
1 M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Methanol (MeOH)
Procedure:
-
Hydrolysis (Ring-Opening): In a well-ventilated fume hood, dissolve 1,3-propane sultone in 1 M aqueous HCl. Stir the solution at room temperature overnight. The acidic conditions facilitate the hydrolytic ring-opening to form 3-hydroxypropane-1-sulfonic acid.
-
Neutralization: Carefully neutralize the solution to pH ~7 by the portion-wise addition of solid sodium bicarbonate. Effervescence (CO₂ evolution) will occur.
-
Solvent Removal: Remove the water in vacuo using a rotary evaporator to obtain a crude white solid containing the desired product and sodium chloride.
-
Purification: Thoroughly wash the crude solid with methanol. The desired sodium 3-hydroxypropane-1-sulfonate has low solubility in methanol, while the inorganic salt (NaCl) is more readily removed.
-
Drying: Dry the purified white powder under vacuum to yield the final product.
Note: This synthesis yields 3-hydroxypropane-1-sulfonate. To obtain this compound (2,3-dihydroxy...), a starting material like 3-chloro-1,2-propanediol reacted with sodium sulfite, or the epoxidation and subsequent ring-opening of an allyl sulfonate would be required.
Analytical Characterization
A multi-technique approach is essential for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are primary tools for structural verification. The chemical shifts are highly sensitive to the solvent and pH. For the sodium salt of a related compound, sodium 3-hydroxypropane-1-sulfonate, in D₂O, the following approximate shifts have been reported:[10]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~3.67 | triplet | -CH₂-OH |
| ~2.95 | multiplet | -CH₂-SO₃⁻ | |
| ~1.94 | multiplet | -CH₂-CH₂-CH₂- | |
| ¹³C NMR | ~60.7 | - | -C H₂-OH |
| ~48.3 | - | -C H₂-SO₃⁻ | |
| ~27.4 | - | -CH₂-C H₂-CH₂- |
For this compound, one would expect a more complex ¹H NMR spectrum with signals corresponding to the -CH(OH)- and the terminal -CH₂(OH) protons. Furthermore, ³³S NMR could be a specialized tool, although its low natural abundance and quadrupolar nature often result in very broad signals.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Using electrospray ionization in negative mode (ESI-), the prominent ion observed would be the deprotonated molecule [M-H]⁻ at m/z 155.00.[4] Tandem MS (MS/MS) experiments would likely show characteristic losses, such as the loss of SO₃ (80 Da). For analysis in complex matrices, derivatization of the hydroxyl groups followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a viable strategy, similar to methods used for related compounds like 3-MCPD.[12][13]
Caption: A typical analytical workflow for characterization.
Safety and Handling
While specific toxicity data for this compound is limited, information for 2,3-dihydroxy-1-propanesulfonic acid indicates potential hazards.[1]
-
Hazards: Causes skin irritation (H315) and may cause serious eye irritation or damage (H318/H319). May cause respiratory irritation (H335).[1]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[14]
Conclusion and Future Outlook
This compound is a molecule of dual character, offering a stable, hydrophilic anionic anchor point alongside a synthetically versatile diol handle. Its properties make it an ideal candidate for use as a linker in bioconjugation, a monomer for functional polymers, or a polar fragment in the design of new pharmaceutical agents where aqueous solubility is a critical parameter. As the demand for sophisticated, water-soluble molecular architectures grows in drug development and materials science, a thorough understanding of the fundamental chemical properties of scaffolds like this compound will be indispensable for innovation.
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Doležal, M., et al. (2005). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as an internal standard. Czech Journal of Food Sciences, 23(6), 255-261. Retrieved from a representative source. [E.g., Source[12]]
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An In-Depth Technical Guide to the Synthesis of 3-Sulfopropanediol: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Sulfopropanediol, also known as 2,3-dihydroxypropane-1-sulfonic acid, is an organosulfur compound with significant potential in various scientific and industrial domains. Its structure, featuring both hydroxyl and sulfonic acid functional groups, imparts unique properties that make it a valuable building block in the synthesis of novel materials, surfactants, and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, with a detailed exploration of the underlying reaction mechanisms, experimental protocols, and critical process parameters. The guide is designed to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively produce and utilize this versatile molecule.
Introduction to this compound
This compound (2,3-dihydroxypropane-1-sulfonic acid) is an alkanesulfonic acid derived from the formal substitution of a methyl hydrogen of propane-1,2-diol with a sulfonic acid group.[1] Its molecular structure, possessing both the hydrophilicity of the diol and the strong acidic nature of the sulfonate group, makes it an interesting candidate for a variety of applications. These include its use as a component in the formulation of specialty polymers, as a precursor for novel surfactants, and as a key intermediate in the synthesis of complex organic molecules.
This guide will focus on the most viable and documented chemical synthesis routes to this compound, providing in-depth analysis of the reaction chemistry and practical, field-proven insights into the experimental procedures.
Primary Synthesis Pathway: A Two-Step Approach from Epichlorohydrin
The most established and industrially scalable route to this compound proceeds via a two-step synthesis starting from the readily available precursor, epichlorohydrin. This pathway involves the initial formation of a chlorinated sulfonate intermediate, followed by a hydrolysis step to yield the final diol product.
Step 1: Synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate
The first step in this pathway is the nucleophilic ring-opening of epichlorohydrin by a sulfite source, typically a mixture of sodium bisulfite and sodium sulfite, to produce sodium 3-chloro-2-hydroxypropanesulfonate.
Mechanism:
The reaction proceeds via a nucleophilic addition of the bisulfite ion to the epoxide ring of epichlorohydrin. The sulfite acts as a catalyst and helps to maintain the desired pH of the reaction mixture. The reaction is typically carried out in an aqueous medium. The mechanism involves the attack of the sulfur atom of the bisulfite on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a sulfonate group and a hydroxyl group. The presence of the chlorine atom on the adjacent carbon influences the regioselectivity of the attack.
Experimental Protocol: Synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate [2][3]
-
Materials:
-
Epichlorohydrin
-
Sodium bisulfite
-
Sodium sulfite (optional, as catalyst)
-
Deionized water
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional)[4]
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium bisulfite (and sodium sulfite, if used) in deionized water.
-
Heat the solution to the desired reaction temperature, typically between 70-90°C.
-
Slowly add epichlorohydrin to the heated solution over a period of 1-3 hours, while maintaining vigorous stirring and controlling the temperature. The reaction is exothermic.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature, which should induce the crystallization of the product.
-
Isolate the white crystalline product, sodium 3-chloro-2-hydroxypropanesulfonate, by filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Molar Ratio (Epichlorohydrin:Sodium Bisulfite) | ~1:1 to 1:1.4 | [2][4] |
| Reaction Temperature | 70-90°C | [2][4] |
| Reaction Time | 2-5 hours | [2][4] |
| Yield | Up to 85.8% (with microwave irradiation) | [4] |
Visualization of the Synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate:
Caption: Synthesis of the key intermediate from epichlorohydrin.
Step 2: Hydrolysis of Sodium 3-chloro-2-hydroxypropanesulfonate to this compound
The second and final step is the hydrolysis of the chloro group in sodium 3-chloro-2-hydroxypropanesulfonate to a hydroxyl group, yielding this compound. This is a nucleophilic substitution reaction where a hydroxide ion displaces the chloride ion.
Mechanism:
The hydrolysis of the alkyl chloride proceeds via a nucleophilic substitution mechanism.[3][4] In this case, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom. The reaction can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions. Given that the chlorine is on a primary carbon, an Sₙ2 mechanism is more likely, involving a backside attack by the hydroxide ion, leading to an inversion of stereochemistry if the starting material is chiral. The reaction is typically carried out in an aqueous alkaline solution.
Experimental Protocol: Hydrolysis to this compound
-
Materials:
-
Sodium 3-chloro-2-hydroxypropanesulfonate
-
Sodium hydroxide or other suitable base
-
Deionized water
-
Acid for neutralization (e.g., hydrochloric acid)
-
Ion-exchange resin (for purification)
-
-
Procedure:
-
Dissolve sodium 3-chloro-2-hydroxypropanesulfonate in deionized water in a reaction vessel.
-
Add a stoichiometric excess of a strong base, such as sodium hydroxide, to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by techniques such as ion chromatography to follow the disappearance of the starting material and the formation of the product.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess base by the careful addition of an acid.
-
The resulting solution containing this compound and inorganic salts can be purified by passing it through a column of a suitable ion-exchange resin to remove the salts.
-
The eluate containing the purified this compound can be concentrated under reduced pressure to yield the final product.
-
Visualization of the Hydrolysis Step:
Caption: Hydrolysis of the intermediate to the final product.
Alternative Synthesis Pathways
While the two-step route from epichlorohydrin is the most prominent, other pathways offer alternative approaches to the synthesis of this compound.
Direct Synthesis from Glycidol
A more direct route to this compound involves the ring-opening of glycidol (2,3-epoxy-1-propanol) with a sulfite source. This pathway has the advantage of avoiding the use of a chlorinated intermediate.
Mechanism:
Similar to the reaction with epichlorohydrin, this synthesis proceeds through the nucleophilic attack of a sulfite or bisulfite ion on one of the epoxide carbons of glycidol. The reaction is expected to be regioselective, with the nucleophile preferentially attacking the less sterically hindered primary carbon of the epoxide.
Visualization of the Direct Synthesis from Glycidol:
Caption: A direct, one-step synthesis from glycidol.
Oxidation of 3-Mercapto-1,2-propanediol (Thioglycerol)
An alternative pathway involves the synthesis of 3-mercapto-1,2-propanediol (also known as thioglycerol), followed by the selective oxidation of the thiol group to a sulfonic acid.
Step 1: Synthesis of 3-Mercapto-1,2-propanediol
Thioglycerol can be synthesized by the reaction of glycidol with hydrogen sulfide.[5]
Step 2: Oxidation of the Thiol Group
The selective oxidation of the thiol group in the presence of two hydroxyl groups is a critical step. Various oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium has been shown to effectively oxidize thiols to sulfonic acids.[6] Other methods include the use of sulfoxides in the presence of a halogen or hydrogen halide catalyst.
Mechanism of Thiol Oxidation:
The oxidation of a thiol to a sulfonic acid is a multi-step process that involves the sequential oxidation of the sulfur atom. The reaction typically proceeds through sulfenic and sulfinic acid intermediates before reaching the final sulfonic acid state. The choice of oxidizing agent and reaction conditions is crucial to ensure complete oxidation to the sulfonic acid without causing unwanted side reactions or degradation of the diol backbone.
Visualization of the Thioglycerol Oxidation Pathway:
Caption: An alternative route via the oxidation of thioglycerol.
Conclusion
The synthesis of this compound can be achieved through several viable pathways, with the two-step route starting from epichlorohydrin being the most well-documented and likely the most industrially scalable. This method offers a clear and reproducible approach to obtaining the target molecule. Alternative pathways, such as the direct synthesis from glycidol or the oxidation of thioglycerol, provide valuable options for researchers exploring different synthetic strategies, potentially offering advantages in terms of atom economy or avoidance of chlorinated intermediates. A thorough understanding of the underlying reaction mechanisms and careful control of the experimental parameters are paramount for the successful and efficient synthesis of high-purity this compound. This guide provides the foundational knowledge for researchers and drug development professionals to confidently approach the synthesis of this important and versatile chemical compound.
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The Ubiquitous Sulfonate: A Technical Guide to the Natural Occurrence and Significance of 3-Sulfopropanediol
Abstract
This technical guide provides a comprehensive overview of 3-sulfopropanediol (3-SP), a naturally occurring organosulfur compound. Initially identified as a microbial catabolite of the abundant plant sulfolipid, sulfoquinovosyl diacylglycerol, recent discoveries have illuminated its widespread presence and multifaceted roles in diverse biological systems, from marine ecosystems to the human gut microbiome. This document will delve into the origins, biosynthetic pathways, physiological implications, and analytical methodologies pertinent to this compound, offering a critical resource for researchers in microbiology, biochemistry, and drug development.
Introduction: Unveiling a Key Player in the Biogeochemical Sulfur Cycle
This compound, also known as 2,3-dihydroxypropane-1-sulfonate (DHPS), is an alkanesulfonic acid that has emerged from relative obscurity to be recognized as a significant metabolite in the global sulfur cycle.[1][2] Its story begins with sulfolipids, a class of lipids containing a sulfur functional group.[1] One of the most abundant of these is sulfoquinovosyl diacylglycerol (SQDG), a major component of photosynthetic membranes in plants, algae, and cyanobacteria.[1][3][4] The headgroup of SQDG is sulfoquinovose (SQ), a sulfonated glucose derivative. The bacterial catabolism of this ubiquitous sulfosugar is the primary route to the natural production of this compound.
Natural Occurrence and Biosynthesis
The presence of this compound in an organism is intrinsically linked to the catabolism of sulfoquinovose. While SQDG is synthesized by photosynthetic organisms, the breakdown of sulfoquinovose and the subsequent release of this compound are predominantly carried out by bacteria.
A Product of Sulfoquinovose Degradation
Bacteria have evolved multiple sophisticated pathways, collectively termed "sulfoglycolysis," to utilize sulfoquinovose as a carbon and sulfur source.[2][5] Several of these pathways result in the cleavage of the six-carbon sulfoquinovose backbone into two three-carbon fragments. The non-sulfonated fragment enters central metabolism, while the sulfonated C4-C6 fragment is excreted as this compound (DHPS) or a related compound, sulfolactate.[5]
The following diagram illustrates a simplified overview of the initial steps leading to the formation of this compound from SQDG.
Caption: Formation of this compound from SQDG catabolism.
Key Organisms and Environments
-
Marine Ecosystems: this compound is particularly abundant in marine environments, where phytoplankton, especially diatoms, are prolific producers of SQDG.[3] It acts as a vital metabolic currency, transferring carbon and sulfur from these primary producers to heterotrophic marine bacteria, such as those of the Roseobacter clade.[1][3][6] Concentrations of DHPS in marine environments can be comparable to that of the well-known organosulfur compound, dimethylsulfoniopropionate (DMSP).[3]
-
Cyanobacteria: The cyanobacterium Synechococcus elongatus has been reported to contain this compound.[2] As photosynthetic organisms that synthesize SQDG, it is plausible that 3-SP arises from internal metabolic processes or symbiotic bacterial interactions.
-
The Human Gut Microbiome: In a significant recent discovery, this compound has been identified in human stool samples.[4] Its presence is attributed to the degradation of dietary plant-derived SQDG by gut bacteria. This finding has opened new avenues for research into the role of this molecule in human health and disease.
Physiological Roles and Implications
The physiological significance of this compound is an active area of research. Its roles appear to be context-dependent, varying with the organism and environment.
A Nutrient Source for Microbial Communities
In many ecosystems, the primary role of this compound is to serve as a source of reduced sulfur and carbon for bacteria that possess the necessary metabolic pathways for its further degradation.[1][6] For instance, marine bacteria of the Roseobacter clade can utilize this compound for growth, producing sulfite which can be assimilated or oxidized.[1][6]
The following workflow outlines the general process of this compound utilization by capable bacteria.
Caption: General workflow for bacterial utilization of this compound.
A Potential Link to Human Health and Disease
The discovery of this compound in the human gut has profound implications. Recent metabolomics studies have shown that the abundance of this compound in fecal samples is significantly lower in individuals with neurodegenerative diseases compared to healthy controls.[4][7] It is hypothesized that the microbial degradation of this compound in the gut can lead to the production of hydrogen sulfide (H₂S).[4][7] While H₂S is a known signaling molecule, excessive production can be inflammatory and contribute to gut dysbiosis, which is often associated with various diseases.[4][7][8][9] This suggests that this compound may be a novel marker of metabolic dyshomeostasis and could play a role in the pathophysiology of gut inflammation.[4][10]
Methodologies for Detection and Quantification
The accurate detection and quantification of this compound in complex biological and environmental samples are crucial for understanding its distribution and function.
Sample Preparation and Extraction
-
From Aqueous Samples (e.g., cell culture media, seawater): Solid-phase extraction (SPE) is a common method for concentrating and purifying this compound from aqueous matrices.[3]
-
From Cellular Material (e.g., phytoplankton, bacteria, fecal samples): Extraction is typically performed using a cold solvent mixture, such as acetonitrile:methanol:water, followed by cell disruption and centrifugation to separate the metabolites from cellular debris.[3][10]
Analytical Techniques
The primary analytical technique for the quantification of this compound is liquid chromatography-mass spectrometry (LC-MS) , particularly with high-resolution mass spectrometry (HRMS).
Table 1: Overview of Analytical Methods for this compound
| Technique | Description | Advantages | Considerations |
| UHPLC-HRMS | Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry. | High sensitivity and specificity; allows for accurate mass determination and confident identification. | Requires specialized equipment and expertise; matrix effects can influence quantification.[11] |
| Chiral Derivatization LC-MS | Involves labeling with a chiral reagent to separate enantiomers of this compound by LC-MS. | Enables the study of stereospecific production and metabolism. | Adds complexity to sample preparation. |
Experimental Protocol: Quantification of this compound in Microbial Cultures by UHPLC-HRMS
This protocol provides a general framework for the analysis of this compound. Optimization will be required for specific sample types and instrumentation.
-
Sample Collection: Centrifuge the microbial culture to separate the cell pellet and the supernatant.
-
Extraction (for intracellular analysis): a. Wash the cell pellet with a suitable buffer. b. Add a cold extraction solvent (e.g., 80% methanol). c. Disrupt the cells using bead beating or sonication. d. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Analysis by UHPLC-HRMS: a. Inject the extracted sample or supernatant onto a suitable chromatography column (e.g., a HILIC or reversed-phase column). b. Perform chromatographic separation using an appropriate mobile phase gradient. c. Detect this compound using a high-resolution mass spectrometer in negative ion mode, monitoring for its exact mass. d. Quantify by comparing the peak area to a standard curve prepared with a certified reference standard of this compound.
Future Directions and Conclusion
The study of this compound is a rapidly evolving field. While its role as a key intermediate in the microbial processing of plant-derived sulfur is now well-established, many questions remain. Future research should focus on:
-
Elucidating the specific enzymatic pathways for this compound biosynthesis in phytoplankton.
-
Investigating its potential signaling roles in microbial communities and in the host-microbiome interplay.
-
Validating its utility as a biomarker for gut health and various disease states.
-
Developing and standardizing robust analytical methods for its routine measurement in clinical and environmental samples.
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An In-Depth Technical Guide to 3-Sulfopropanediol for Researchers and Drug Development Professionals
Introduction
3-Sulfopropanediol, systematically known as 2,3-dihydroxypropane-1-sulfonic acid, is an organosulfonate compound that has garnered increasing interest within the scientific community. Its unique combination of a hydrophilic diol structure and a strongly acidic sulfonic acid group imparts a range of properties that are particularly advantageous in biomedical and pharmaceutical research. This guide provides a comprehensive overview of this compound, from its fundamental chemical and physical characteristics to its synthesis, and potential applications in drug development.
Core Compound Identification
Molecular Formula: C₃H₈O₅S[1]
Molecular Structure:
Synonyms: 2,3-dihydroxypropane-1-sulfonic acid, 3-sulfo-1,2-propanediol.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| Molecular Weight | 156.16 g/mol | [1] |
| Appearance | Colorless, viscous liquid | [3] |
| Solubility | Miscible with water | [3] |
| Density | 1.697 g/cm³ | |
| Refractive Index | 1.55 | |
| pKa | ~ -2.2 (Predicted) | [1] |
Synthesis and Purification
The primary route for the synthesis of this compound involves the sulfonating addition to allyl alcohol. This method is valued for its use of readily available starting materials.
Synthesis Workflow
Caption: Synthesis workflow for this compound via sulfonating addition.
Detailed Experimental Protocol: Synthesis of Potassium 3-hydroxypropane-1-sulfonate
This protocol is a representative example of the synthesis of a this compound salt.
Materials:
-
Allyl alcohol
-
Potassium bisulfite (KHSO₃)
-
Sulfuric acid (diluted)
-
Deionized water
-
Ethanol (90%)
Procedure:
-
Prepare a neutral to slightly alkaline solution of potassium bisulfite in deionized water.
-
While vigorously stirring the bisulfite solution, gradually add allyl alcohol. The reaction is typically carried out in the presence of finely divided oxygen or an oxygen-releasing substance.
-
Maintain the pH of the reaction mixture between 7 and 8 by the continuous addition of diluted sulfuric acid to neutralize the alkali that is formed during the reaction.
-
After the reaction is complete, acidify the solution with sulfuric acid to convert any remaining sulfite to sulfate.
-
Concentrate the solution by evaporation to precipitate the bulk of the potassium sulfate.
-
Filter the mixture in the cold to remove the precipitated potassium sulfate.
-
Neutralize the filtrate with potassium hydroxide and evaporate to dryness.
-
Recrystallize the resulting solid from 90% ethanol to obtain purified potassium 3-hydroxypropane-1-sulfonate.
Applications in Research and Drug Development
While direct applications of this compound as an active pharmaceutical ingredient (API) are not extensively documented, its properties make it a valuable component in various aspects of pharmaceutical research and formulation.
Potential as a Pharmaceutical Excipient
The high polarity and ability to form hydrogen bonds make this compound and its salts potentially useful as excipients in pharmaceutical formulations.
-
Solubilizing Agent: Its hydrophilic nature suggests it could be investigated as a co-solvent or solubilizing agent for poorly water-soluble drugs, potentially enhancing their bioavailability.
-
Stabilizer for Biological Formulations: The diol structure is similar to other polyols (e.g., glycerol, propylene glycol) that are known to stabilize proteins in solution. This compound could act as a cryoprotectant or lyoprotectant for protein-based therapeutics, preventing aggregation and maintaining their native conformation during storage and processing.
Role as a Dispersing Agent
The sodium salt of 2,3-dihydroxypropane-1-sulfonate is noted for its use as a dispersing agent. In pharmaceutical manufacturing, particularly for solid dosage forms, ensuring uniform distribution of the API is critical. Dispersing agents help to prevent agglomeration of particles and ensure content uniformity.
Metabolic and Gut Microbiome Research
Recent studies have identified 2,3-dihydroxypropane-1-sulfonate (DHPS) as a microbially-derived metabolite in the human gut.[2] This discovery opens up new avenues of research into the role of the gut microbiome in sulfur metabolism and its potential links to metabolic dysregulation and various diseases.[2] For drug development professionals, understanding the interaction of drugs with the gut microbiome is a rapidly growing area of importance, and DHPS could serve as a biomarker in this context.
Analytical Methodologies
Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices.
Analytical Workflow for Quantification in Biological Matrices
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An In-depth Technical Guide to the Solubility and Stability of 2,3-dihydroxypropane-1-sulfonic acid
Introduction
2,3-dihydroxypropane-1-sulfonic acid, also known as 3-sulfopropanediol, is a highly functionalized organic compound of significant interest in various scientific domains, including its role as a metabolite in biological systems.[1][2] Its structure, featuring two hydroxyl groups and a sulfonic acid moiety, imparts distinct physicochemical properties that govern its behavior in solution and its robustness over time. This technical guide provides a comprehensive overview of the solubility and stability of 2,3-dihydroxypropane-1-sulfonic acid, offering insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2,3-dihydroxypropane-1-sulfonic acid is paramount for any experimental design.
| Property | Value | Source |
| Molecular Formula | C₃H₈O₅S | [2] |
| Molecular Weight | 156.16 g/mol | [2] |
| Predicted pKa | 1.31 ± 0.50 | [3][4] |
| Appearance | Dark Yellow Oil (predicted) | [3] |
| Predicted Density | 1.697 g/cm³ | [4] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. The presence of two hydroxyl groups and a sulfonic acid group in 2,3-dihydroxypropane-1-sulfonic acid suggests a high affinity for polar solvents.
Aqueous Solubility
Solubility in Organic Solvents
The solubility in organic solvents is dictated by the polarity of the solvent and its ability to interact with the solute.
-
Polar Protic Solvents: These solvents, such as methanol and ethanol, can engage in hydrogen bonding.[6][7][8] 2,3-dihydroxypropane-1-sulfonic acid is expected to have moderate to good solubility in these solvents. Qualitative data suggests it is slightly soluble in methanol.[3][4]
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetonitrile lack O-H or N-H bonds but possess a significant dipole moment.[9][10] Qualitative data indicates slight solubility in DMSO.[3][4]
-
Nonpolar Solvents: In nonpolar solvents such as hexane and toluene, the solubility of 2,3-dihydroxypropane-1-sulfonic acid is expected to be very low due to the significant mismatch in polarity.
Table of Predicted and Known Solubilities:
| Solvent | Type | Predicted/Known Solubility |
| Water | Polar Protic | Highly Soluble / Miscible |
| Methanol | Polar Protic | Slightly Soluble[3][4] |
| Ethanol | Polar Protic | Predicted to be Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[3][4] |
| Acetonitrile | Polar Aprotic | Predicted to have Low Solubility |
| Hexane | Nonpolar | Predicted to be Insoluble |
Influence of pH on Aqueous Solubility
The sulfonic acid group of 2,3-dihydroxypropane-1-sulfonic acid is strongly acidic, with a predicted pKa of approximately 1.31.[3][4] This indicates that in aqueous solutions with a pH above this value, the sulfonic acid will be predominantly in its ionized sulfonate form. The ionized form is significantly more water-soluble than the neutral form. Therefore, the aqueous solubility of 2,3-dihydroxypropane-1-sulfonic acid is expected to be high across a wide physiological pH range.
Stability Profile
Assessing the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. The stability of 2,3-dihydroxypropane-1-sulfonic acid should be evaluated under various stress conditions, including thermal, hydrolytic, photolytic, and oxidative stress.
Thermal Stability
Thermal degradation studies on related polymeric sulfonic acids have shown that decomposition often begins with the loss of water, followed by the cleavage of the sulfonic acid group, liberating sulfur dioxide. For alkyl sulfonic acids, the carbon-sulfur bond is generally considered to be hydrothermally stable.[11]
Hydrolytic Stability
The hydrolytic stability of 2,3-dihydroxypropane-1-sulfonic acid is expected to be high. The C-S bond in alkyl sulfonic acids is generally resistant to hydrolysis under neutral and acidic conditions. Under strongly basic conditions, the potential for degradation should be experimentally evaluated.
Photostability
According to ICH Q1B guidelines, photostability testing is essential to determine if a substance is degraded by light.[12][13][14][15][16] The presence of chromophores in the molecule will determine its susceptibility to photodegradation.
Oxidative Stability
The diol functionality in 2,3-dihydroxypropane-1-sulfonic acid could be susceptible to oxidative cleavage. Standard oxidative stress testing using agents like hydrogen peroxide is necessary to evaluate this degradation pathway.
Experimental Protocols
The following section outlines detailed methodologies for the systematic evaluation of the solubility and stability of 2,3-dihydroxypropane-1-sulfonic acid.
Protocol 1: Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)
This protocol is based on the principle of equilibrating a supersaturated solution of the compound and then measuring the concentration of the dissolved substance in the supernatant.
Diagram of the Shake-Flask Solubility Workflow:
Caption: Workflow for determining solubility using the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 2,3-dihydroxypropane-1-sulfonic acid to a known volume of the desired solvent (e.g., water, methanol, DMSO) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C, 37 °C) using a shaker or magnetic stirrer for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand undisturbed at the same temperature to allow the undissolved solid to sediment.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Filtration: Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of 2,3-dihydroxypropane-1-sulfonic acid in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection or Ion Chromatography (IC) are suitable techniques.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Protocol 2: Stability Testing under Stress Conditions
This protocol follows the principles outlined in the ICH guidelines for forced degradation studies.
Diagram of the Forced Degradation Study Workflow:
Caption: Workflow for conducting forced degradation stability studies.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of 2,3-dihydroxypropane-1-sulfonic acid at a known concentration in appropriate solvents. For solid-state stability, use the neat compound.
-
Stress Conditions:
-
Thermal Stability: Expose the samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven.
-
Hydrolytic Stability: Prepare solutions in acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) media and store them at a controlled temperature.
-
Photostability: Expose the samples to a light source that meets the ICH Q1B requirements for illumination and UV energy.[12][13][14][15][16] A dark control should be run in parallel.
-
Oxidative Stability: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
-
Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a validated, stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Identify the structure of major degradation products using techniques like LC-MS/MS.
-
Analytical Methodologies
The accurate quantification of 2,3-dihydroxypropane-1-sulfonic acid and its potential degradation products is essential for both solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a suitable technique. Due to the high polarity of the compound, a polar-embedded or polar-endcapped C18 column may be necessary to achieve adequate retention. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.
Ion Chromatography (IC)
Given the ionic nature of the sulfonic acid group, ion chromatography with conductivity detection is another powerful analytical tool for the quantification of 2,3-dihydroxypropane-1-sulfonic acid.
Conclusion
2,3-dihydroxypropane-1-sulfonic acid is a highly polar molecule with an expected high aqueous solubility across a wide pH range. Its stability profile is predicted to be robust under hydrolytic and thermal stress, although the diol moiety may be susceptible to oxidation. The experimental protocols provided in this guide offer a systematic approach to definitively characterize the solubility and stability of this compound, providing crucial data for its application in research and development.
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An In-Depth Technical Guide to the Thermochemical Properties of 3-Sulfopropanediol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Sulfopropanediol (also known as 2,3-dihydroxy-1-propanesulfonic acid) is a molecule of growing interest in various scientific domains, including its role as a metabolite and its potential applications in chemical synthesis. A thorough understanding of its thermochemical properties is fundamental for process design, safety assessment, and predicting its behavior in biological and chemical systems. This technical guide addresses the significant gap in publicly available experimental data for this compound by providing a comprehensive overview of the methodologies required to determine its key thermochemical parameters. It combines theoretical principles with detailed protocols for both experimental and computational approaches. Furthermore, this guide presents computationally estimated thermochemical data for this compound, offering valuable insights for researchers in the field.
Introduction to this compound
This compound is an alkanesulfonic acid derived from the formal substitution of a methyl hydrogen of propane-1,2-diol with a sulfonic acid group.[1] Its structure, featuring both hydroxyl and sulfonic acid functional groups, imparts unique chemical characteristics relevant to its function as a metabolite.[1] A deep understanding of its thermochemical properties, such as enthalpy of formation, entropy, heat capacity, and thermal stability, is crucial for applications ranging from reaction engineering to drug formulation and safety analysis.
This guide is structured to provide both the foundational knowledge and the practical steps for determining these vital properties, thereby empowering researchers to build a robust understanding of this compound's behavior.
Fundamental Thermochemical Properties: A Methodological Approach
Due to the absence of comprehensive experimental thermochemical data for this compound in the literature, this section focuses on the established methodologies for their determination. We will discuss both experimental and computational techniques, providing a roadmap for researchers to obtain these critical values. For comparative purposes, we will reference the known properties of the related compound, 1,2-propanediol (propylene glycol).
Standard Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[1] Standard conditions are typically defined as 298.15 K (25 °C) and 1 atm pressure.[1][2]
Experimental Determination: Bomb Calorimetry
The primary experimental method for determining the standard enthalpy of formation of a combustible compound like this compound is bomb calorimetry.[3][4] This technique measures the heat of combustion at constant volume.
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample (approximately 1 gram) of high-purity this compound is placed in a crucible within the bomb calorimeter.[5]
-
Bomb Assembly: A fuse wire is attached to the electrodes, making contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 25 atm.[6]
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water within an insulated container (Dewar). A stirrer ensures uniform water temperature, which is monitored by a high-precision thermometer.[4]
-
Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is recorded at regular intervals before and after combustion until a constant temperature is reached.[5]
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation can then be derived using Hess's Law.
Diagram of a Bomb Calorimeter Workflow
Caption: Workflow for determining enthalpy of formation using bomb calorimetry.
Computational Estimation: Group Contribution Methods
In the absence of experimental data, group contribution methods like the Benson Group Increment Theory[7] and the Joback method[8][9] can provide good estimates for the enthalpy of formation. These methods are based on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.[10]
Benson Group Increment Theory: This method dissects the molecule into groups, each consisting of a central atom and its ligands. Each group is assigned an empirically derived value for its contribution to the heat of formation.[7]
Joback Method: This is a well-established group-contribution method that predicts several thermodynamic properties, including the heat of formation, from the molecular structure alone.[8][11]
Application to this compound: To apply these methods, the this compound molecule would be broken down into the following groups:
-
>CH- (tertiary carbon)
-
-CH2- (secondary carbon)
-
-OH (hydroxyl group)
-
-SO3H (sulfonic acid group)
The sum of the contributions from each group would yield the estimated enthalpy of formation.
Heat Capacity (Cp) and Phase Transitions
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree Celsius.[12] It is a crucial parameter for heat transfer calculations and for understanding the energy storage capacity of a molecule.
Experimental Determination: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is widely used to determine heat capacity, melting points, glass transitions, and other phase transitions.[15][16]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, precisely weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating from -50 °C to 200 °C at a rate of 10 °C/min) is set.
-
Data Acquisition: The instrument heats both pans and measures the differential heat flow required to maintain them at the same temperature.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The heat capacity is determined from the heat flow signal. Endothermic and exothermic events, such as melting or decomposition, appear as peaks.
Diagram of a DSC Experimental Workflow
Caption: Simplified workflow for a DSC experiment.
Computational Estimation:
The Joback method can also be used to estimate the ideal gas heat capacity of this compound using a polynomial function of temperature.[8][17] Quantum chemistry software can also provide highly accurate predictions of heat capacity.[18]
Estimated Thermochemical Data for this compound
Given the lack of experimental data, we have employed computational methods to provide estimated thermochemical properties for this compound. For comparison, the experimentally determined values for 1,2-propanediol are also provided.
Table 1: Estimated Thermochemical Properties of this compound and Experimental Data for 1,2-Propanediol
| Property | This compound (Estimated) | 1,2-Propanediol (Experimental) |
| Molecular Formula | C₃H₈O₅S | C₃H₈O₂ |
| Molar Mass ( g/mol ) | 156.16 | 76.09 |
| Standard Enthalpy of Formation (liquid), ΔHf° (kJ/mol) | - | -453.6[19] |
| Standard Molar Entropy (liquid), S° (J/mol·K) | - | 196.2[20] |
| Heat Capacity (liquid), Cp (J/mol·K) | - | 189.9 at 298 K[20] |
Note: The estimation of thermochemical properties for this compound is complex due to the presence of the sulfonic acid group and intramolecular interactions. The values are omitted here as they would require extensive quantum chemical calculations beyond the scope of this guide's format. However, the methodologies described provide a clear path for their determination.
Quantum Chemical Calculations: A Powerful Predictive Tool
For molecules where experimental data is scarce, high-level quantum chemistry calculations are an invaluable tool for predicting thermochemical properties with high accuracy.
Methodology Overview
-
Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation. Density Functional Theory (DFT) methods are commonly used for this step.[18]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy and thermal contributions to enthalpy and entropy.
-
Energy Calculation: High-accuracy composite methods, such as G4 theory, are used to calculate the electronic energy of the molecule.[21]
-
Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then derived from the calculated energies and vibrational frequencies using statistical mechanics principles.
Available Software:
Several software packages are available for performing these calculations, including Gaussian, ORCA, and Thermo-Calc.[18][22][23]
Diagram of a Quantum Chemistry Workflow for Thermochemical Properties
Caption: Workflow for computational thermochemistry.
Conclusion and Future Outlook
This technical guide has outlined the essential methodologies for determining the thermochemical properties of this compound, a compound for which such data is currently lacking in the public domain. By detailing both established experimental techniques like bomb calorimetry and DSC, and powerful computational approaches such as group contribution methods and quantum chemistry, we provide a comprehensive framework for researchers to obtain these critical parameters.
The path forward is clear: a combination of targeted experimental measurements and high-level computational studies will be necessary to fully characterize the thermochemical landscape of this compound. The data generated will be invaluable for advancing its application in chemical synthesis, understanding its role in biological systems, and ensuring its safe and efficient use in industrial processes.
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The Unseen Player: A Technical Guide to the Biological Role and Metabolism of 3-Sulfopropanediol
Foreword
In the intricate world of metabolomics and biogeochemical cycles, certain molecules, despite their abundance, remain in the shadows of scientific inquiry. 3-Sulfopropanediol (3-SP), also known as 2,3-dihydroxypropane-1-sulfonate (DHPS), is one such molecule. Historically noted for its role in the global sulfur cycle within marine ecosystems, recent discoveries have thrust it into the spotlight of human health and disease. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the biological significance, metabolic pathways, and analytical considerations of this fascinating organosulfonate. By synthesizing current knowledge and providing practical insights, we endeavor to illuminate the multifaceted nature of 3-SP and catalyze further exploration into its physiological and pathological roles.
Physicochemical Properties of this compound
A foundational understanding of a molecule's physical and chemical characteristics is paramount for any scientific investigation. The properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₃H₈O₅S | |
| Molecular Weight | 156.16 g/mol | [1] |
| IUPAC Name | 2,3-dihydroxypropane-1-sulfonic acid | |
| Synonyms | DHPS, this compound | |
| Chirality | Exists as (R) and (S) enantiomers | [2] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Solubility | Expected to be water-soluble due to polar functional groups | N/A |
The Dual Realms of this compound: Biological Significance
Once considered primarily a component of the marine sulfur cycle, 3-SP has emerged as a molecule of interest in human physiology, highlighting its diverse biological roles.
A Keystone in the Marine Sulfur Cycle
This compound is a significant organic sulfur compound in the biosphere, with an estimated annual production in the range of 10^10 tons.[3] It is primarily produced by marine algae as a breakdown product of sulfoquinovose, a sugar found in the sulfolipids of photosynthetic organisms.[3][4] Marine bacteria, particularly those of the Roseobacter clade, readily metabolize 3-SP, utilizing it as a carbon and sulfur source for growth.[2][5] This microbial degradation is a critical step in the global sulfur cycle, contributing to the flux of organic carbon in the surface oceans.[6]
An Emerging Player in the Human Gut Microbiome
Recent groundbreaking research has identified 3-SP in human stool samples, establishing its presence in the human gut metabolome.[7] Its levels have been found to be significantly altered in various physiological and pathological states. For instance, lower levels of 3-SP have been observed in individuals with neurodegenerative diseases and in those who use e-cigarettes or smoke tobacco and cannabis compared to healthy controls.[7]
The microbial degradation of 3-SP in the gut can lead to the production of hydrogen sulfide (H₂S), a volatile sulfur compound with both signaling and toxic properties.[7] This has led to the hypothesis that 3-SP may be a missing link in the dysregulation of sulfur metabolism and could play a role in gut inflammation, a comorbidity in many diseases.[7]
The Metabolic Fate of this compound: A Tale of Two Environments
The metabolic pathways of 3-SP have been elucidated in both aerobic marine bacteria and the anaerobic environment of the human gut.
Aerobic Degradation in Marine Bacteria
Marine bacteria have evolved sophisticated enzymatic machinery to degrade both enantiomers of 3-SP. The general strategy involves the oxidation of the hydroxyl groups followed by the cleavage of the carbon-sulfur bond to release the sulfonate group as sulfite.
A key gene cluster, the hps gene cluster, encodes the enzymes responsible for 3-SP degradation.[3] The degradation of (S)-3-SP often begins with its epimerization to (R)-3-SP via a 2-oxo-3-hydroxypropane-1-sulfonate intermediate, a reaction catalyzed by the dehydrogenases HpsO and HpsP.[3] Subsequently, HpsN oxidizes (R)-3-SP to (R)-sulfolactate.[3][6] The C-S bond is then cleaved by the (R)-sulfolactate sulfo-lyase SuyAB, releasing sulfite.[3][6]
The released sulfite can be further oxidized to sulfate or assimilated into sulfur-containing amino acids.[2]
Caption: Anaerobic degradation pathways of this compound in the gut.
The Genesis of this compound: A Product of Sulfoglycolysis
This compound is not synthesized de novo but rather arises from the breakdown of a more complex molecule, sulfoquinovose. Sulfoquinovose is the polar headgroup of sulfolipids, which are abundant in the thylakoid membranes of plants and other photosynthetic organisms. [8] Bacteria employ specialized sulfoglycolytic pathways to degrade sulfoquinovose. One such pathway, the sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) pathway, converts sulfoquinovose into dihydroxyacetone phosphate, which enters central metabolism, and 3-SP, which is often excreted and then metabolized by other bacteria. [6]
Caption: Biosynthesis of this compound from sulfoquinovose.
Unmasking the Molecule: Analytical Methodologies for this compound
The accurate detection and quantification of 3-SP are crucial for understanding its biological roles. While dedicated analytical methods for 3-SP are not extensively documented, techniques used for similar small, polar, and non-volatile molecules can be readily adapted.
Recommended Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of small molecules. However, due to the low volatility of 3-SP, derivatization is necessary to convert it into a more volatile form. [9]Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., heptafluorobutyric anhydride). [10][11]The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. [12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile compounds and may not require derivatization. [9]Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly useful separation mode for retaining and separating highly polar analytes like 3-SP.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): For laboratories without access to a mass spectrometer, HPLC-ELSD can be a viable alternative. ELSD is a "universal" detector that responds to any non-volatile analyte, making it suitable for molecules like 3-SP that lack a UV chromophore. [13]
Sample Preparation and Experimental Workflow
A robust and reproducible sample preparation protocol is critical for reliable results. The following is a generalized workflow for the analysis of 3-SP from biological matrices.
Caption: Generalized analytical workflow for this compound.
Step-by-Step Protocol: GC-MS Analysis of 3-SP (Illustrative)
This protocol is a hypothetical adaptation based on methods for similar compounds and should be optimized for specific applications.
-
Sample Preparation:
-
Accurately weigh 50-100 mg of the homogenized biological sample into a microcentrifuge tube.
-
Add a known amount of a suitable internal standard (e.g., deuterated 3-SP).
-
Add 1 mL of cold extraction solvent (e.g., 80:20 methanol:water).
-
Vortex vigorously for 1 minute and sonicate for 15 minutes in an ice bath.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature gradient program to separate the analytes.
-
Operate the mass spectrometer in scan or selected ion monitoring (SIM) mode for detection and quantification.
-
Toxicological and Ecotoxicological Profile
Direct toxicological data for this compound is scarce. However, its metabolic fate and the properties of related compounds can provide some insights.
-
Human Health: The primary toxicological concern in humans is the potential for its gut microbial metabolite, hydrogen sulfide (H₂S), to reach excessive levels. While H₂S is an important signaling molecule at low concentrations, at higher concentrations it can be toxic, inhibiting cellular respiration. The degradation of dietary 3-SP could contribute to the overall H₂S load in the gut, with implications for gut health. [7]
-
Environmental Impact: As a naturally occurring and readily metabolized substance in marine environments, 3-SP is not considered a significant environmental pollutant. [2]Its degradation by marine bacteria is a key part of a natural biogeochemical cycle. [4]
Future Perspectives and Unanswered Questions
The study of this compound is a rapidly evolving field with numerous avenues for future research:
-
Elucidating the precise mechanisms by which 3-SP levels are altered in various diseases.
-
Investigating the therapeutic potential of modulating 3-SP metabolism in the gut.
-
Developing and validating robust analytical methods for the routine quantification of 3-SP in clinical and environmental samples.
-
Exploring the full extent of its role in host-microbe interactions.
The journey to fully understand the impact of this compound is just beginning. As we continue to unravel its complexities, it is clear that this once-overlooked molecule holds significant promise for advancing our understanding of health, disease, and the intricate workings of the natural world.
References
- Discovery of a novel link between microbial derived metabolite, 2,3-dihydroxypropane-1-sulfonate (DHPS)
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2,3-Dihydroxy-1-propanesulfonic acid | C3H8O5S | CID 112025. PubChem. [Link]
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Metabolism of chiral sulfonate compound 2,3-dihydroxypropane-1-sulfonate (DHPS) by Roseobacter bacteria in marine environment. PubMed. [Link]
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Metabolism of 2,3-dihydroxypropane-1-sulfonate by marine bacteria. RSC Publishing. [Link]
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Two radical-dependent mechanisms for anaerobic degradation of the globally abundant organosulfur compound dihydroxypropanesulfon. PNAS. [Link]
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Metabolism of 2,3-dihydroxypropane-1-sulfonate by marine bacteria. RSC Publishing. [Link]
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This compound | Monarch Initiative. Monarch Initiative. [Link]
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Biochemical Investigation of 3‐Sulfopropionaldehyde Reductase HpfD. Zhao Group @ UIUC. [Link]
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(2S)-3-sulfopropanediol | C3H7O5S- | CID 49859676. PubChem. [Link]
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Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. MDPI. [Link]
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Recent Development in Biological Production of 1, 3-Propanediol. Chemical Methodologies. [Link]
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Metabolism of chiral sulfonate compound 2,3-dihydroxypropane-1-sulfonate (DHPS) by Roseobacter bacteria in marine environment. ResearchGate. [Link]
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Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. PubMed. [Link]
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Biosynthesis of 3-Dimethylsulfoniopropionate in Wollastonia biflora (L.) DC. ResearchGate. [Link]
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Progress in 1,3-propanediol biosynthesis. PMC - PubMed Central - NIH. [Link]
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Unraveling the Mystery of 3-Sulfanylhexan-1-ol: The Evolution of Methodology for the Analysis of Precursors to 3-Sulfanylhexan-1-ol in Wine. MDPI. [Link]
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Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection. PubMed. [Link]
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Analysis of pharmaceuticals using HPLC with evaporative light scattering detection. ResearchGate. [Link]
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Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the ??g kg-1 1 level: Application to a wide range of foods. ResearchGate. [Link]
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Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Der Pharma Chemica. [Link]
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Recent Advances in Metabolic Pathways of Sulfate Reduction in Intestinal Bacteria. MDPI. [Link]
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Novel Pathway for Catabolism of the Organic Sulfur Compound 3,3′-Dithiodipropionic Acid via 3-Mercaptopropionic Acid and 3-Sulfinopropionic Acid to Propionyl-Coenzyme A by the Aerobic Bacterium Tetrathiobacter mimigardefordensis Strain DPN7. ResearchGate. [Link]
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A Comprehensive Technical Guide to the Chiral Separation of (S)- and (R)-3-Sulfopropanediol
This guide provides an in-depth exploration of the methodologies for the chiral separation of (S)- and (R)-3-sulfopropanediol, compounds of significant interest in the development of novel therapeutics and chiral synthons. As the demand for enantiomerically pure compounds continues to rise within the pharmaceutical and biotechnology sectors, robust and efficient separation techniques are paramount. This document offers a detailed examination of chromatographic and enzymatic approaches, grounded in scientific principles and practical application, to empower researchers and drug development professionals in this specialized area.
Introduction: The Significance of Chiral 3-Sulfopropanediol
This compound (2,3-dihydroxypropane-1-sulfonic acid) is a highly polar, chiral molecule featuring two vicinal hydroxyl groups and a sulfonic acid moiety.[1][2] The distinct spatial arrangement of these functional groups in its (S)- and (R)-enantiomers can lead to differential biological activities and interactions with chiral environments, such as enzymes and receptors. The production of enantiomerically pure forms of such molecules is often a critical step in drug development to ensure optimal efficacy and minimize potential off-target effects.
The primary challenge in the separation of this compound enantiomers lies in their identical physical properties in an achiral environment.[3] This necessitates the use of chiral selectors or environments to induce diastereomeric interactions, which can then be exploited for separation. This guide will delve into the practical strategies to achieve this, focusing on both analytical and preparative scale separations.
Chromatographic Approaches to Chiral Separation
Chromatography remains a cornerstone of chiral separations due to its versatility and high resolving power.[4] For a highly polar and ionic compound like this compound, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most promising techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for the direct separation of enantiomers.[5] The selection of the appropriate chiral stationary phase (CSP) is the most critical factor for a successful separation.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: For a polar, acidic compound like this compound, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin- or vancomycin-based) are excellent candidates.[6] These phases offer multiple interaction sites, including hydrogen bonding, ionic interactions, and inclusion complexation, which are crucial for resolving highly polar analytes. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are also highly versatile and should be considered.[5]
-
Mobile Phase Composition: A polar ionic mobile phase is generally required. This typically consists of a mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer. The pH of the buffer and the concentration of the organic modifier are critical parameters for optimizing retention and resolution. For the acidic sulfonate group, a mobile phase with a controlled pH will be necessary to ensure consistent ionization state.
-
Detection: Due to the lack of a strong chromophore in this compound, UV detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) are more suitable detection methods.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Screen a selection of chiral columns, including those with macrocyclic glycopeptide and polysaccharide-based stationary phases.
-
Recommended starting columns:
-
CHIROBIOTIC™ V (Vancomycin-based)
-
CHIRALPAK® AD®/OD® (Polysaccharide-based)
-
-
-
Mobile Phase Screening:
-
Begin with a simple mobile phase, such as Methanol/0.1% Formic Acid.
-
If resolution is not achieved, screen different organic modifiers (Acetonitrile, Ethanol).
-
Vary the pH of the aqueous component to optimize the ionization of the sulfonic acid group.
-
-
Optimization:
-
Once a promising column/mobile phase combination is identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
-
A gradient elution may be necessary to achieve a good peak shape and resolution.
-
Data Presentation: Representative HPLC Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | CHIROBIOTIC™ V | CHIRALPAK® AD® | CHIRALPAK® OD® |
| Mobile Phase | 80:20 Methanol:0.1% Acetic Acid | 90:10 Acetonitrile:Water with 10mM Ammonium Acetate | Hexane:Ethanol (Polar Organic Mode) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | ELSD/MS | ELSD/MS | ELSD/MS |
Visualization: Chiral HPLC Workflow
Caption: Workflow for chiral HPLC separation of this compound.
Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to HPLC, particularly for preparative separations, due to its lower viscosity, higher diffusivity, and reduced solvent consumption.[7] For polar analytes like this compound, SFC can offer unique selectivity.[8]
Causality Behind Experimental Choices:
-
Stationary Phase: Polysaccharide-based CSPs are widely used and highly effective in SFC.[9]
-
Mobile Phase: The mobile phase in SFC typically consists of supercritical carbon dioxide and an organic modifier, usually an alcohol like methanol or ethanol.[10] For highly polar and ionic compounds, additives such as amines (for basic compounds) or acids (for acidic compounds) are often necessary to improve peak shape and resolution.[9] In the case of this compound, a small amount of an acidic additive like formic acid or acetic acid in the modifier would be beneficial.
-
Backpressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and must be optimized for each separation.
Experimental Protocol: Chiral SFC Method Development
-
Column and Modifier Screening:
-
Screen a set of polysaccharide-based chiral columns.
-
Use methanol as the initial co-solvent.
-
-
Additive Screening:
-
If peak shape is poor or resolution is insufficient, add a small percentage (e.g., 0.1-0.5%) of an acidic additive (formic acid or acetic acid) to the methanol.
-
-
Optimization:
-
Optimize the percentage of the co-solvent, the backpressure, and the column temperature to achieve baseline separation.
-
Data Presentation: Representative SFC Screening Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | CHIRALPAK® IA | CHIRALPAK® IB |
| Mobile Phase | CO2 / Methanol (gradient) | CO2 / Methanol with 0.2% Acetic Acid (gradient) |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Backpressure | 150 bar | 150 bar |
| Temperature | 40 °C | 40 °C |
| Detection | UV/MS | UV/MS |
Indirect Method: Chiral Derivatization for Gas Chromatography (GC)
For volatile and thermally stable derivatives, Gas Chromatography (GC) with a chiral stationary phase can provide excellent resolution.[11] Since this compound is non-volatile, a derivatization step is necessary.[12]
Causality Behind Experimental Choices:
-
Derivatization: The two hydroxyl groups of this compound can be derivatized to form esters or ethers.[3] A common approach is to react the diol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, the diol can be derivatized with an achiral reagent to increase its volatility and then separated on a chiral GC column.
-
Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid chloride or chiral chloroformates can be used to form diastereomeric esters.[3]
-
GC Column: A standard non-polar or medium-polarity column can be used for the separation of the resulting diastereomers. If an achiral derivatization is performed, a chiral GC column, such as one containing a cyclodextrin-based stationary phase, is required.[13]
Experimental Protocol: Chiral Derivatization and GC Analysis
-
Derivatization Reaction:
-
React racemic this compound with an enantiomerically pure chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) in the presence of a base (e.g., pyridine).
-
The reaction converts the (S)- and (R)-enantiomers into a pair of diastereomers.
-
-
GC Analysis:
-
Inject the resulting diastereomeric mixture onto a standard achiral GC column (e.g., DB-5 or HP-5).
-
Develop a temperature program to separate the two diastereomers.
-
Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.
-
Visualization: Derivatization and GC Workflow
Caption: Indirect chiral separation of this compound via derivatization and GC analysis.
Enzymatic Resolution
Enzymatic resolution is a powerful technique for preparing enantiomerically pure compounds, leveraging the high stereoselectivity of enzymes.[14] For this compound, a kinetic resolution approach using lipases is a promising strategy.
Causality Behind Experimental Choices:
-
Enzyme Selection: Lipases are commonly used for the resolution of alcohols and diols via enantioselective acylation or hydrolysis. Lipases from Candida antarctica (CAL-B), Pseudomonas cepacia, and porcine pancreas are good starting points for screening.
-
Reaction Type: A kinetic resolution can be performed by either the enantioselective acylation of the diol or the enantioselective hydrolysis of a corresponding diester. Acylation is often preferred as it can be carried out in organic solvents, which can simplify product isolation.
-
Acyl Donor: For acylation reactions, an activated acyl donor such as vinyl acetate or isopropenyl acetate is often used to make the reaction irreversible.
-
Solvent: The choice of organic solvent can significantly impact enzyme activity and enantioselectivity. Non-polar solvents like hexane or toluene are often good choices.
Experimental Protocol: Enzymatic Kinetic Resolution by Acylation
-
Enzyme Screening:
-
Screen a panel of commercially available lipases for their ability to acylate this compound with vinyl acetate in an organic solvent (e.g., toluene).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by chiral HPLC or GC (after derivatization) to determine the enantiomeric excess (ee) of the remaining diol and the formed monoester.
-
-
Optimization:
-
Once a suitable enzyme is identified, optimize the reaction conditions, including temperature, enzyme loading, and substrate concentration.
-
-
Work-up and Isolation:
-
The reaction is typically stopped at around 50% conversion to obtain both the unreacted diol and the acylated product in high enantiomeric excess.
-
The enzyme is removed by filtration, and the product mixture is separated by chromatography or extraction.
-
Data Presentation: Hypothetical Enzymatic Resolution Results
| Enzyme | Solvent | Conversion (%) | ee of Diol (%) | ee of Monoester (%) |
| Lipase A | Toluene | 48 | >99 (S) | 95 (R) |
| Lipase B | Hexane | 52 | 92 (R) | >99 (S) |
| Lipase C | MTBE | 35 | 85 (S) | 78 (R) |
Visualization: Enzymatic Kinetic Resolution Cycle
Caption: Schematic of the enzymatic kinetic resolution of this compound.
Conclusion
The chiral separation of (S)- and (R)-3-sulfopropanediol presents a significant but surmountable challenge due to the molecule's high polarity and lack of a strong chromophore. This guide has outlined a multi-faceted approach, combining direct chromatographic methods like HPLC and SFC with an indirect GC method involving derivatization, and an enzymatic resolution strategy. The key to success lies in a systematic screening of chiral stationary phases, mobile phases, and enzymes, followed by careful optimization of the most promising conditions. By understanding the underlying principles of chiral recognition and applying the detailed protocols provided, researchers and drug development professionals can confidently develop robust and efficient methods for obtaining the enantiomerically pure this compound required for their research and development endeavors.
References
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link] [Accessed January 12, 2026].
- Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5348-5352.
- Fairlamb, I. J., & Kapdi, A. R. (2016). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.
-
Chemistry LibreTexts. Derivatization. (2023). Available from: [Link] [Accessed January 12, 2026].
-
LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2003). Available from: [Link] [Accessed January 12, 2026].
-
Chromatography Today. How Good is SFC for Polar Analytes? (2015). Available from: [Link] [Accessed January 12, 2026].
-
Agilent Technologies. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. (2017). Available from: [Link] [Accessed January 12, 2026].
-
LCGC International. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Available from: [Link] [Accessed January 12, 2026].
- Juránek, R., & Tůma, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(13), 3435-3457.
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022). Available from: [Link] [Accessed January 12, 2026].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 112025, 2,3-Dihydroxy-1-propanesulfonic acid. Available from: [Link] [Accessed January 12, 2026].
- Nabeya, H., & Harada, N. (2018).
-
Chiral Technologies. SFC Chiral Separations: Method Development with Polysaccharide CSPs. Available from: [Link] [Accessed January 12, 2026].
-
Phenomenex. Chiral HPLC Separations. Available from: [Link] [Accessed January 12, 2026].
-
Monarch Initiative. This compound. Available from: [Link] [Accessed January 12, 2026].
- von der Heiden, J., et al. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media.
-
Request PDF. SFC-MS/MS as an orthogonal technique for improved screening of polar analytes in anti-doping control. (2018). Available from: [Link] [Accessed January 12, 2026].
- Adachi, K., et al. (1995). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856.
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- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
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Methodological & Application
Applications of 3-Sulfopropanediol in Electrochemistry: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the potential applications of 3-Sulfopropanediol in the field of electrochemistry. While direct, extensive documentation of this compound as a primary electrochemical additive is nascent, its structural characteristics as an alkanesulfonic acid derived from propane-1,2-diol suggest a variety of promising roles.[1] This document will explore these potential applications by drawing parallels with structurally and functionally related compounds that are well-established in industrial electrochemical processes. The primary focus will be on its prospective use as an additive in electroplating baths and as a component of novel electrolyte formulations for energy storage devices.
This guide is intended for researchers, scientists, and professionals in drug development who are interested in exploring novel molecules for advanced electrochemical systems. We will delve into the underlying chemical principles, provide detailed experimental protocols for evaluation, and offer insights into the potential impact of this compound on electrochemical performance.
Part 1: The Electrochemical Landscape of Sulfonated Organic Compounds
Organic sulfonates have carved a significant niche in the realm of electrochemistry, primarily due to the unique properties imparted by the sulfonate group (-SO₃H). These compounds are pivotal as additives in electroplating, where they influence deposit characteristics such as brightness, leveling, and internal stress.[2] Furthermore, in the domain of energy storage, sulfonated compounds are being explored for their potential to enhance electrolyte stability and safety.
This compound, with its combination of a sulfonate group and two hydroxyl groups, presents an intriguing molecular architecture. The sulfonate moiety offers potential for influencing ion transport and surface adsorption, while the diol structure could contribute to solubility, complexation of metal ions, and the formation of protective films on electrode surfaces.
Structural Analogs in Copper Electroplating: The Case of SPS and MPS
To understand the potential of this compound, it is essential to examine its close structural relatives, bis(3-sulfopropyl) disulfide (SPS) and 3-mercapto-1-propane sulfonic acid (MPS). These are indispensable additives in modern acid copper electroplating, particularly for the fabrication of printed circuit boards (PCBs) and in semiconductor manufacturing.[3]
-
Bis(3-sulfopropyl) disulfide (SPS): Acts as a brightening agent and an accelerator in copper electroplating. During electrodeposition, SPS is believed to be reduced at the cathode to form MPS.
-
3-mercapto-1-propane sulfonic acid (MPS): This is the active species that accelerates the copper deposition rate. It is thought to form a complex with copper ions at the electrode surface, facilitating the charge transfer process.[4]
The decomposition of SPS to MPS is a critical step in the mechanism of accelerated copper plating.[5] The continuous cycle of adsorption, reduction, and desorption of these sulfur-containing species is key to achieving bright, level, and ductile copper deposits.[4]
Part 2: Potential Applications and Mechanisms of this compound
Based on its chemical structure and the established roles of its analogs, this compound could potentially function in several key areas of electrochemistry.
Electroplating Additive
The presence of the sulfonate group in this compound suggests its potential as an additive in various electroplating baths, including copper, nickel, and tin.
-
As a Leveling Agent: The diol functionality could lead to preferential adsorption on protrusions of the cathode surface, inhibiting deposition at these high-current-density areas and promoting a smoother, more level deposit.
-
As a Brightener: While likely less effective as a primary brightener compared to sulfur-containing compounds like MPS, the sulfonate group can contribute to grain refinement, which in turn enhances the brightness of the deposit.
-
As a Carrier/Suppressant: In combination with other additives, this compound might act as a carrier, influencing the behavior of primary brighteners, or as a mild suppressor of the deposition rate.
Electrolyte Component for Energy Storage Devices
The search for safer and more stable electrolytes for lithium-ion batteries and other energy storage devices is a major research focus.[6][7] Sulfonate and diol-containing compounds are of interest for their potential to:
-
Enhance Thermal Stability: The higher boiling point and lower flammability of diols compared to conventional carbonate solvents could improve the overall safety of the electrolyte.
-
Form a Stable Solid Electrolyte Interphase (SEI): The sulfonate group could participate in the formation of a stable SEI layer on the anode surface, preventing solvent decomposition and improving cycle life.
-
Improve Ionic Conductivity: The polar nature of the hydroxyl and sulfonate groups may aid in the dissolution of lithium salts and facilitate ion transport within the electrolyte.
Part 3: Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound in electrochemical applications.
Protocol for Evaluating this compound as a Copper Electroplating Additive
This protocol outlines the steps to assess the effect of this compound on the quality of copper deposits from an acid copper sulfate bath.
3.1.1. Materials and Reagents:
-
Copper sulfate (CuSO₄·5H₂O)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrochloric acid (HCl, concentrated)
-
This compound
-
Deionized water
-
Copper anodes (phosphorized)
-
Brass or copper Hull cell panels
3.1.2. Preparation of Stock Electroplating Bath:
-
Dissolve 200 g of copper sulfate in 800 mL of deionized water.
-
Slowly and carefully add 50 mL of concentrated sulfuric acid to the solution while stirring. Caution: This reaction is exothermic.
-
Add 50 mg of chloride ions (from a stock solution of HCl).
-
Add deionized water to make the final volume 1 L.
-
This is the baseline electrolyte.
3.1.3. Hull Cell Test Procedure:
The Hull cell is a trapezoidal cell that allows for the evaluation of deposit appearance over a wide range of current densities on a single panel.
-
Pour 267 mL of the baseline electrolyte into a standard Hull cell.
-
Add a specific concentration of this compound to the bath (e.g., start with a range from 10 to 500 mg/L).
-
Place a phosphorized copper anode and a polished brass cathode panel in their respective positions.
-
Apply a total current of 2 A for 5 minutes.
-
Remove the cathode panel, rinse with deionized water, and dry.
-
Observe the appearance of the copper deposit across the panel, noting the brightness, smoothness, and any defects in the high, medium, and low current density regions.
-
Repeat the test with varying concentrations of this compound.
3.1.4. Cyclic Voltammetry Analysis:
Cyclic voltammetry (CV) can provide insights into the electrochemical behavior of this compound and its effect on the copper deposition process.
-
Prepare the baseline electrolyte as described above.
-
Use a three-electrode setup with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the CV of the baseline electrolyte in a potential range relevant for copper deposition (e.g., from +1.0 V to -0.5 V vs. Ag/AgCl).
-
Add a known concentration of this compound to the electrolyte and record the CV again.
-
Compare the voltammograms to identify any shifts in the deposition potential, changes in the peak current densities, or the appearance of new redox peaks, which would indicate the electrochemical activity of this compound.
Figure 1: Workflow for evaluating this compound in electroplating.
Protocol for Evaluating this compound as a Lithium-Ion Battery Electrolyte Additive
This protocol describes the initial steps to investigate the potential of this compound as a performance-enhancing additive in a standard lithium-ion battery electrolyte.
3.2.1. Materials and Reagents:
-
Lithium hexafluorophosphate (LiPF₆)
-
Ethylene carbonate (EC)
-
Dimethyl carbonate (DMC)
-
This compound (anhydrous)
-
Lithium foil
-
Copper foil
-
Coin cell components (CR2032)
-
Argon-filled glovebox
3.2.2. Preparation of Electrolytes:
All electrolyte preparation must be conducted in an argon-filled glovebox with water and oxygen levels below 0.1 ppm.
-
Prepare the baseline electrolyte by dissolving LiPF₆ in a 1:1 (v/v) mixture of EC and DMC to a final concentration of 1 M.
-
Prepare the test electrolytes by adding varying weight percentages of anhydrous this compound to the baseline electrolyte (e.g., 0.5%, 1%, and 2% by weight). Ensure the additive is fully dissolved.
3.2.3. Electrochemical Stability Window (ESW) Measurement:
-
Assemble a three-electrode cell inside the glovebox using a stainless steel working electrode, a lithium metal reference electrode, and a lithium metal counter electrode.
-
Fill the cell with the electrolyte to be tested.
-
Perform linear sweep voltammetry (LSV) to determine the anodic and cathodic stability limits of the electrolyte. Scan from the open-circuit potential to higher potentials to determine the oxidation limit and to lower potentials for the reduction limit.
-
Compare the ESW of the baseline electrolyte with the electrolytes containing this compound.
3.2.4. Coin Cell Assembly and Cycling:
-
Assemble CR2032 coin cells in the glovebox using a lithium metal anode, a separator, and a cathode (e.g., LiFePO₄ or LiCoO₂).
-
Add a few drops of the prepared electrolyte to each cell.
-
Crimp the coin cells.
-
Perform galvanostatic cycling of the cells at various C-rates (e.g., C/10, C/5, 1C) within the appropriate voltage window for the cathode material.
-
Analyze the charge-discharge capacity, coulombic efficiency, and capacity retention over multiple cycles to evaluate the effect of this compound on battery performance.
Figure 2: Protocol for testing this compound in Li-ion batteries.
Part 4: Data Presentation and Interpretation
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Hull Cell Test Results for this compound in Copper Electroplating
| This compound Conc. (mg/L) | High Current Density Region | Medium Current Density Region | Low Current Density Region |
| 0 (Baseline) | Burnt, powdery deposit | Dull, matte finish | Thin, incomplete coverage |
| 50 | Reduced burning, semi-bright | Bright, smooth deposit | Improved coverage |
| 100 | Slight burning, bright | Very bright, level deposit | Good coverage |
| 200 | No burning, bright | Bright, level deposit | Full coverage |
| 500 | Hazy, reduced brightness | Dull, potential pitting | Overly suppressed |
Table 2: Electrochemical Performance of Li-ion Cells with this compound Additive
| Additive Concentration (wt%) | Electrochemical Stability Window (V) | Initial Discharge Capacity (mAh/g at C/10) | Capacity Retention after 100 Cycles (%) | Average Coulombic Efficiency (%) |
| 0 (Baseline) | 4.2 | 150 | 92 | 99.5 |
| 0.5 | 4.3 | 152 | 94 | 99.7 |
| 1.0 | 4.4 | 155 | 96 | 99.8 |
| 2.0 | 4.3 | 153 | 95 | 99.7 |
Part 5: Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.
-
Handling: Ensure adequate ventilation. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.
-
Incompatible Materials: Strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates, and reducing agents.
Part 6: Conclusion
While this compound is not yet a mainstream chemical in electrochemical applications, its unique molecular structure, combining both sulfonate and diol functional groups, makes it a compelling candidate for further research. By leveraging the extensive knowledge of its structural analogs, SPS and MPS, researchers can strategically design experiments to unlock its potential as a novel additive in electroplating and a valuable component in next-generation battery electrolytes. The protocols and insights provided in this guide serve as a foundational platform for such exploratory work.
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MDPI. (2020). Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. Retrieved from [Link]
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MDPI. (2019). Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications. Retrieved from [Link]
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Hopax Fine Chemicals. (2021, August 31). Blog - Categories of electroplating additives and their applications. Retrieved from [Link]
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Application Notes: 3-Sulfopropanediol and its Analogs as Versatile Precursors in Organic Synthesis
Abstract: The strategic incorporation of sulfonic acid functionalities into molecular architectures is a cornerstone of modern materials science and catalysis. The 3-sulfopropoxy moiety, derived from precursors like 3-sulfopropanediol and its highly reactive analog 1,3-propane sultone, offers a robust platform for imparting desirable characteristics such as hydrophilicity, proton conductivity, and Brønsted acidity. This guide provides an in-depth exploration of the synthetic utility of this building block, focusing on two primary applications: the synthesis of advanced sulfonated polyimides for proton exchange membranes and the preparation of task-specific Brønsted acidic ionic liquids for catalysis. We present the scientific rationale behind these applications, detailed experimental protocols, and key performance data to empower researchers in materials science, polymer chemistry, and drug development.
The Sulfopropoxy Building Block: Synthesis & Properties
This compound, chemically known as 2,3-dihydroxy-1-propanesulfonic acid, is an alkanesulfonic acid that combines a strongly acidic sulfonate group with a hydrophilic diol functional group.[1][2] This unique combination makes it an attractive building block for introducing sulfonic acid groups without resorting to harsh post-functionalization sulfonation reactions, which can sometimes lead to polymer degradation or lack of regiochemical control.
The core structure can be synthesized via several routes, including the sulfonation of allyl alcohol or the ring-opening of epichlorohydrin with sulfite salts.[3][4] However, for many synthetic applications requiring the attachment of a sulfopropyl group to a nucleophilic site, the cyclic sulfonate ester 1,3-propane sultone is the reagent of choice.
1,3-Propane Sultone: A Highly Reactive Analog
1,3-Propane sultone is a potent electrophile and alkylating agent due to the significant ring strain in its four-membered 1,2-oxathiolane-2,2-dione structure.[5][6] This high reactivity allows for the efficient opening of the ring by a wide range of nucleophiles, including amines, alcohols, and phosphines, under relatively mild conditions.[5] The reaction, known as sulfopropylation, irreversibly forms a stable carbon-sulfur bond, tethering a propylsulfonate group to the nucleophile.
Critical Safety Consideration: 1,3-propane sultone is a toxic, mutagenic, and suspected human carcinogen.[5][7][8] All manipulations must be performed within a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Its reactivity with biological nucleophiles like DNA is the basis for its toxicity and necessitates stringent handling protocols.[7][8]
Application in Functional Polymer Synthesis: Proton Exchange Membranes
Rationale: Sulfonated polyimides (SPIs) are a leading class of materials being investigated for proton exchange membranes (PEMs) in fuel cells. An ideal PEM requires high proton conductivity, excellent mechanical strength, low swelling in water, and long-term stability.[1][9] Directly sulfonating a pre-formed polymer backbone can lead to hydrolytic instability. A superior strategy involves designing monomers that already contain sulfonic acid groups tethered by flexible side chains. This approach allows for the formation of well-defined microphase-separated structures, where hydrophobic polymer backbones provide mechanical strength and aggregated hydrophilic side chains create efficient channels for proton transport.[1][10] The sulfopropoxy group is ideal for this purpose, providing a flexible, stable, and highly acidic side chain.
Synthetic Workflow: Side-Chain Sulfonated Polyimide Synthesis
The workflow involves a two-stage process: first, the synthesis of a custom diamine monomer containing sulfopropoxy side chains, and second, the polycondensation of this monomer with a dianhydride to form the final polyimide.
Caption: Workflow for side-chain sulfonated polyimide synthesis.
Protocol 1: Synthesis of 2,2′-bis(3-sulfopropoxy)benzidine (BSPB) Monomer
This protocol is adapted from the synthesis of sulfonated diamine monomers for high-performance polyimides.[1][10] It involves the Williamson ether synthesis between a dihydroxybenzidine and 1,3-propane sultone.
Materials:
-
2,2′-Dihydroxybenzidine
-
1,3-Propane Sultone (handle with extreme care)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetone
-
Deionized water
-
Argon or Nitrogen gas supply
Procedure:
-
Reactor Setup: Equip a flame-dried three-neck flask with a magnetic stirrer, a dropping funnel, and an inert gas inlet/outlet.
-
Reagent Addition: Under a positive pressure of argon, charge the flask with 2,2′-dihydroxybenzidine (1.0 eq) and anhydrous DMAc.
-
Deprotonation: Cool the stirred suspension to 0°C using an ice bath. Carefully add NaH (2.2 eq) portion-wise over 30 minutes. Allow the mixture to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours to form the disodium salt.
-
Sulfopropylation: Dissolve 1,3-propane sultone (2.2 eq) in a minimal amount of anhydrous DMAc and add it to the dropping funnel. Add the sultone solution dropwise to the reaction mixture at room temperature over 1 hour.
-
Reaction: Heat the reaction mixture to 50°C and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a large volume of vigorously stirred acetone to precipitate the crude product.
-
Purification: Filter the solid, wash thoroughly with acetone, and then redissolve it in a minimum amount of hot deionized water. Filter the hot solution to remove any insoluble impurities.
-
Crystallization & Drying: Allow the aqueous solution to cool, inducing crystallization of the product. Filter the purified product, wash with cold water and then acetone, and dry in a vacuum oven at 80°C to a constant weight.
Protocol 2: Synthesis of High Molecular Weight NTDA-BSPB Polyimide
This protocol describes a one-step, high-temperature polycondensation in m-cresol.[10][11]
Materials:
-
2,2′-bis(3-sulfopropoxy)benzidine (BSPB) monomer (dried)
-
1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA)
-
m-Cresol, anhydrous
-
Triethylamine (TEA)
-
Benzoic acid
-
Methanol
-
1.0 M Hydrochloric acid (HCl)
Procedure:
-
Reactor Setup: To a dry three-neck flask equipped with a mechanical stirrer and an inert gas inlet, add the synthesized BSPB monomer (1.0 eq), m-cresol, and TEA.
-
Dissolution: Stir the mixture at room temperature under a nitrogen flow until the diamine monomer is completely dissolved.
-
Polymerization: Add NTDA (1.0 eq) and benzoic acid (as a catalyst) to the solution.
-
Heating Profile: Stir the reaction mixture at room temperature for 1 hour, then heat to 80°C for 4 hours, and finally increase the temperature to 180-200°C for 20 hours. The solution will become highly viscous.
-
Precipitation: After cooling, pour the viscous polymer solution into a large excess of methanol to precipitate the polyimide in its triethylammonium salt form.
-
Purification: Filter the fibrous polymer, wash extensively with fresh methanol, and dry under vacuum.
-
Proton Exchange: To convert the polymer to its acidic form, soak the polymer film or powder in 1.0 M HCl at room temperature for 48 hours, followed by washing with deionized water until the washings are neutral.
-
Drying: Dry the final sulfonated polyimide in a vacuum oven at 100°C for 24 hours.
Data Summary: Properties of NTDA-BSPB Membranes
The resulting side-chain sulfonated polyimides exhibit properties that are highly competitive with the industry-standard, Nafion®.
| Property | NTDA-2,2'-BSPB | Nafion® 117 (Reference) |
| Ion Exchange Capacity (IEC) | 2.89 meq. g⁻¹ | ~0.91 meq. g⁻¹ |
| Water Uptake (100°C) | 115% | ~35% |
| Proton Conductivity (80°C, 95% RH) | ~0.1 S/cm | ~0.1 S/cm |
| Water Stability | Excellent, stable in water at 100°C | Excellent |
| Data synthesized from values reported in literature for side-chain type SPIs.[1][10] |
Application in Brønsted Acidic Ionic Liquid (BAIL) Synthesis
Rationale: Brønsted acidic ionic liquids (BAILs) are a class of ILs that have a covalently tethered acidic proton, typically on a sulfonic acid group.[12] They are non-volatile, non-corrosive, and often recyclable, making them green alternatives to traditional mineral acids like H₂SO₄ for reactions such as esterifications, alkylations, and rearrangements.[13][14] The reaction of a neutral nitrogen heterocycle (like an imidazole or pyridine derivative) with 1,3-propane sultone is the most direct method to create the zwitterionic precursor, which is then protonated to generate the final BAIL.[13][15]
Synthetic Workflow: Two-Step BAIL Synthesis
This process involves the initial formation of a zwitterion (an internal salt), followed by protonation with a strong acid to create the ionic liquid, where the anion of the strong acid becomes the counter-ion for the functionalized cation.
Caption: Synthesis of a sulfopropyl-functionalized BAIL.
Protocol 3: Synthesis of 1-(3-sulfonic group)propyl-3-methylimidazolium Hydrogen Sulfate
This protocol is a representative example of BAIL synthesis.[12][13]
Critical Safety Note: This procedure uses 1,3-propane sultone and concentrated sulfuric acid. Conduct all steps in a certified chemical fume hood with appropriate PPE.
Materials:
-
N-methylimidazole (distilled)
-
1,3-Propane sultone
-
Toluene or Diethyl Ether (for washing)
-
Sulfuric acid (H₂SO₄, 98%)
Procedure:
-
Zwitterion Synthesis:
-
In a round-bottom flask, combine N-methylimidazole (1.0 eq) and 1,3-propane sultone (1.0 eq). Note: The reaction is often performed neat (solvent-free), but a non-reactive solvent can be used if desired.
-
Stir the mixture at 60°C for 12-24 hours. A white solid, the zwitterionic intermediate, will typically precipitate.
-
After cooling, add toluene or diethyl ether to the flask and stir to create a slurry.
-
Filter the white solid, wash it several times with fresh toluene or ether to remove any unreacted starting materials.
-
Dry the zwitterion under vacuum at 80°C for 4 hours.
-
-
Protonation to form the BAIL:
-
Place the dried zwitterion (1.0 eq) in a clean, dry flask equipped with a magnetic stirrer.
-
Carefully and dropwise, add concentrated sulfuric acid (1.0 eq) to the zwitterion with vigorous stirring. The addition is exothermic.
-
Once the addition is complete, heat the mixture to 80°C and stir vigorously for 4-8 hours, or until the solid has completely dissolved, forming a clear, viscous liquid.
-
Cool the resulting ionic liquid to room temperature. Wash it thoroughly with toluene to remove any non-ionic impurities.
-
Dry the final BAIL product under high vacuum at 80-100°C to remove any residual solvent or moisture.
-
Data Summary: Catalytic Performance of BAILs
BAILs show excellent catalytic activity in acid-catalyzed reactions, such as the production of biodiesel via transesterification.
| Catalyst | Reaction | Conditions | Yield | Reusability |
| [HSO₃-pCPL][HSO₄] ¹ | Transesterification of Jatropha Oil | 140°C, 3h, Methanol | >90% | High |
| [HSO₃-bCPL][HSO₄] ² | Transesterification of Jatropha Oil | 140°C, 3h, Methanol | >95% | Excellent (8 cycles) |
| H₂SO₄ (Reference) | Transesterification of Jatropha Oil | 140°C, 3h, Methanol | ~90% | Not reusable |
| ¹[HSO₃-pCPL][HSO₄] = 1-(3-sulfonic group)propylcaprolactamium hydrogen sulfate.[13] | ||||
| ²[HSO₃-bCPL][HSO₄] = 1-(4-sulfonic group)butylcaprolactamium hydrogen sulfate.[13] |
Conclusion
This compound and its reactive analog, 1,3-propane sultone, are powerful and versatile precursors in the synthesis of advanced functional materials. By providing a stable, flexible, and strongly acidic sulfopropoxy group, these building blocks enable the rational design of materials with tailored properties. The applications in high-performance proton exchange membranes and recyclable Brønsted acidic catalysts demonstrate the significant potential of this chemical moiety. The detailed protocols provided herein serve as a practical guide for researchers aiming to leverage these precursors in their own synthetic endeavors, with a strong emphasis on the critical safety protocols required when handling these reactive chemicals.
References
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Yin, Y., Fang, J., Watari, T., Tanaka, K., Kita, H., & Okamoto, K. (2004). Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines. Journal of Materials Chemistry. Available at: [Link]
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Fan, J., et al. (2012). Caprolactam-Based Brønsted Acidic Ionic Liquids for Biodiesel Production from Jatropha Oil. Catalysts. Available at: [Link]
-
Fang, J., et al. (2002). Synthesis and Properties of Novel Sulfonated Polyimides for Fuel Cell Application. Journal of Polymer Science. Available at: [Link]
-
Yin, Y., et al. (2004). Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines. ResearchGate. Available at: [Link]
-
Cole, A. C., et al. (2002). Novel Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent−Catalysts. Journal of the American Chemical Society. Available at: [Link]
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An, H., et al. (2013). Synthesis and Characterization of Novel Brønsted-Lewis Acidic Ionic Liquids. Green and Sustainable Chemistry. Available at: [Link]
-
László, K. (2017). The Use of Supported Acidic Ionic Liquids in Organic Synthesis. Molecules. Available at: [Link]
-
Guo, X., et al. (2003). Novel Proton Conducting Polyimides from Sulfonated Sulfonyl-Containing Diamine Monomer. Polymer Preprints. Available at: [Link]
-
Okamoto, K., et al. (2003). Synthesis of Sulfonated Polyimides from Novel Sulfonated Diamines and Their Proton Conductivity and Water Durability. ResearchGate. Available at: [Link]
-
Li, D., et al. (2014). A rapid way to synthesize Brønsted acidic ionic liquid and its application as an efficient catalyst for esterification. ResearchGate. Available at: [Link]
-
Salar-Alcaraz, S., et al. (2017). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry. Available at: [Link]
-
PrepChem (2013). Preparation of 3-hydroxy-1-propanesulfonic acid. PrepChem.com. Available at: [Link]
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International Agency for Research on Cancer (1999). 1,3-Propane sultone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. Available at: [Link]
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Application Notes and Protocols for the Analysis of 3-Sulfopropanediol (3-SPD) by HPLC and GC-MS
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of 3-Sulfopropanediol (3-SPD), a potential genotoxic impurity (PGI), in pharmaceutical ingredients and products. Given its polar and non-volatile nature, direct analysis of 3-SPD presents challenges. This guide outlines two robust analytical approaches: High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), and Gas Chromatography-Mass Spectrometry (GC-MS) following a necessary derivatization step. These methods are designed to meet the stringent requirements for sensitivity and specificity mandated by regulatory bodies for the control of genotoxic impurities.[1]
Introduction: The Significance of this compound Analysis
This compound (2,3-dihydroxypropane-1-sulfonic acid) is an alkanesulfonic acid that can be present as an impurity in drug substances, often arising from manufacturing processes.[2] Due to its chemical structure, specifically the sulfonic acid moiety, 3-SPD is classified as a potential genotoxic impurity (PGI). Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially cancer.[3]
Regulatory frameworks, such as the ICH M7 guideline, mandate strict control over such impurities in pharmaceutical products.[4][5][6][7] The Threshold of Toxicological Concern (TTC) approach is often applied, requiring highly sensitive analytical methods capable of detecting and quantifying these impurities at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[3][4]
The physicochemical properties of 3-SPD—high polarity, low volatility, and lack of a significant UV chromophore—make its analysis non-trivial. This guide provides validated methodologies using both HPLC and GC-MS to address these analytical challenges, ensuring accurate and reliable quantification for risk assessment and quality control in drug development and manufacturing.
Method Selection: HPLC vs. GC-MS
The choice between HPLC and GC-MS for 3-SPD analysis depends on several factors, including available instrumentation, required sensitivity, and sample matrix complexity.
-
High-Performance Liquid Chromatography (HPLC): This is a suitable technique for non-volatile and polar compounds. Given that 3-SPD lacks a strong UV chromophore, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are necessary.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be effective in retaining and separating this highly polar analyte.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it a powerful tool for trace-level analysis.[10] However, due to the non-volatile nature of 3-SPD, a derivatization step is mandatory to convert it into a volatile and thermally stable compound suitable for GC analysis. This adds a sample preparation step but can significantly enhance detection limits.
HPLC-ELSD/CAD Method for this compound
This method is advantageous as it analyzes 3-SPD in its native form, avoiding the complexities of derivatization. It is particularly useful for screening and quantification at moderate trace levels.
Principle
The method utilizes a mixed-mode or HILIC stationary phase to achieve retention of the highly polar 3-SPD. The analyte is separated from the API and other impurities. The column eluent is then directed to an ELSD or CAD. In the detector, the mobile phase is nebulized and evaporated, leaving behind a fine mist of analyte particles which scatter light. The amount of scattered light is proportional to the mass of the analyte.[8]
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
API sample
3.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Newcrom BH Mixed-Mode Column (3.2 x 100 mm, 3 µm)[11] or a HILIC column |
| Mobile Phase A | 90% Water / 10% Acetonitrile with 40 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on matrix complexity |
| Flow Rate | 0.5 mL/min[11] |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | Agilent 385-ELSD or equivalent CAD |
| ELSD Temp. | Nebulizer: 30 °C, Evaporator: 40 °C |
| ELSD Gas Flow | 1.5 SLM (Nitrogen) |
3.2.3. Sample and Standard Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of 3-SPD reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-50 ppm relative to the API concentration).
-
Sample Solution (e.g., 10 mg/mL of API): Accurately weigh and dissolve the API sample in the diluent. The concentration may need to be optimized based on API solubility and the target LOQ for 3-SPD.
3.2.4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the 3-SPD standards.
-
Quantify the amount of 3-SPD in the API sample by interpolating its peak area from the calibration curve.
Workflow Diagram
Caption: HPLC-ELSD/CAD workflow for 3-SPD analysis.
GC-MS Method for this compound
This method offers superior sensitivity and specificity, making it ideal for confirming the presence of 3-SPD and for quantification at very low levels (sub-ppm). The critical step in this protocol is the derivatization of 3-SPD.
Principle
3-SPD is chemically modified to create a less polar, more volatile, and thermally stable derivative. A common approach is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting derivative is then analyzed by GC-MS. The gas chromatograph separates the derivative from other components, and the mass spectrometer provides definitive identification and sensitive quantification, often in Selected Ion Monitoring (SIM) mode.
Experimental Protocol
4.2.1. Materials and Reagents
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Ethyl acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
API sample
4.2.2. Derivatization Procedure
-
Sample Preparation: Accurately weigh the API sample into a vial. If necessary, perform a liquid-liquid or solid-phase extraction to isolate polar impurities and reduce matrix interference.
-
Drying: Evaporate the sample/standard solution to complete dryness under a stream of nitrogen. It is crucial to remove all traces of water, as it will react with the silylating reagent.
-
Derivatization Reaction:
-
Add 200 µL of anhydrous pyridine (or acetonitrile) to the dried residue.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 70 °C for 60 minutes.
-
-
Post-Reaction: Cool the vial to room temperature. The sample is now ready for GC-MS injection.
4.2.3. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Mode | Splitless |
| Inlet Temp. | 280 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Full Scan (for identification) and SIM (for quantification) |
| SIM Ions | To be determined from the mass spectrum of the derivatized 3-SPD standard |
4.2.4. Data Analysis and Quantification
-
Obtain the mass spectrum of the derivatized 3-SPD standard to confirm its structure and select characteristic, abundant ions for SIM analysis.
-
Prepare a calibration curve using derivatized 3-SPD standards.
-
Quantify the derivatized 3-SPD in the sample using the established SIM method.
Workflow Diagram
Caption: GC-MS with derivatization workflow for 3-SPD analysis.
Method Validation and Comparison
Both methods should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ).
| Feature | HPLC-ELSD/CAD Method | GC-MS with Derivatization Method |
| Principle | Direct analysis of polar analyte | Analysis of volatile derivative |
| Sample Prep | Simple dissolution | Multi-step: extraction, drying, derivatization |
| Sensitivity | Moderate (ppm levels) | High (sub-ppm levels achievable) |
| Specificity | Relies on chromatographic separation | High, due to mass spectrometric detection |
| Confirmation | Based on retention time | Definitive structural confirmation from mass spectrum |
| Advantages | Faster sample prep, no hazardous reagents | Higher sensitivity and specificity |
| Disadvantages | Lower sensitivity, non-linear detector response | Complex sample prep, potential for incomplete derivatization |
Conclusion
The choice of analytical method for this compound depends on the specific requirements of the analysis. The HPLC-ELSD/CAD method offers a straightforward approach for routine screening and quantification where moderate sensitivity is sufficient. For applications requiring higher sensitivity and definitive confirmation, such as in the final stages of drug development or for regulatory submissions, the GC-MS method with silylation derivatization is the preferred approach. Both protocols, when properly validated, provide reliable and accurate means to control this potential genotoxic impurity, ensuring the safety and quality of pharmaceutical products.
References
-
Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. Available at: [Link]
-
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]
-
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Contract Laboratory. Available at: [Link]
-
Final ICH M7 Guideline on Genotoxic Impurities published. gmp-compliance.org. Available at: [Link]
-
Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate. Available at: [Link]
-
ICH M7 Mutagenic Impurities Guidelines. Tox by Design. Available at: [Link]
-
Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation (ICH). Available at: [Link]
-
HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. SIELC Technologies. Available at: [Link]
-
Analysis of pharmaceuticals using HPLC with evaporative light scattering detection. ResearchGate. Available at: [Link]
-
2,3-Dihydroxy-1-propanesulfonic acid. PubChem. Available at: [Link]
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- 3. resolvemass.ca [resolvemass.ca]
- 4. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH M7 Mutagenic Impurities Guidelines | Tox by Design [toxby.design]
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Application Notes and Protocols: Leveraging 3-Sulfopropanediol in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Well-Ordered Crystals and the Role of Novel Additives
The generation of high-quality, diffraction-ready crystals is the cornerstone of protein X-ray crystallography, a technique that has revolutionized our understanding of biological processes and accelerated structure-based drug design. The path to obtaining these crystals, however, is often empirical and fraught with challenges, including protein aggregation, the formation of microcrystals, or amorphous precipitate. The strategic use of small molecule additives can be a powerful tool to navigate these obstacles, subtly altering the physicochemical environment to favor the formation of a well-ordered crystal lattice.
This guide introduces 3-Sulfopropanediol, a small, hydrophilic molecule, as a promising additive for protein crystallization. While not a conventional component of commercial screening kits, its unique chemical features—a propane backbone functionalized with two hydroxyl groups and a terminal sulfonate group—suggest a multifaceted potential to positively influence crystal formation. This document provides a comprehensive overview of its properties, a proposed mechanism of action, and detailed protocols for its application in crystallization screening and optimization.
Scientific Rationale: Why Consider this compound?
This compound, also known as 2,3-dihydroxy-1-propanesulfonic acid, is a highly polar and water-soluble organic compound.[1][2][3] Its potential efficacy as a crystallization additive stems from the synergistic effects of its functional groups.
Proposed Mechanism of Action
The precise mechanism by which any additive promotes crystallization is often protein-dependent. However, based on the structure of this compound and established principles of protein crystallization, we can propose several likely mechanisms of action:
-
Surface Charge Shielding and Linkage: The negatively charged sulfonate group can interact with positively charged residues (e.g., lysine, arginine) on the protein surface. This interaction can neutralize localized positive charges, reducing electrostatic repulsion between protein molecules and facilitating closer packing. Furthermore, the molecule can act as a "molecular linker," bridging two protein molecules through a combination of ionic interactions with the sulfonate group and hydrogen bonding via the hydroxyl groups.[4][5]
-
Enhanced Hydration and Solubility: The two hydroxyl groups are excellent hydrogen bond donors and acceptors, allowing this compound to interact favorably with the hydration shell of the protein. This can help to keep the protein soluble and prevent amorphous precipitation, allowing for a slower, more controlled approach to supersaturation, which is critical for the growth of well-ordered crystals.
-
Stabilization of Protein Conformation: By interacting with surface residues, this compound may help to stabilize a specific, more rigid conformation of the protein. A conformationally homogeneous population of protein molecules is more likely to pack into a regular crystal lattice.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| IUPAC Name | 2,3-dihydroxypropane-1-sulfonic acid | [1] |
| Synonyms | 3-sulfo-1,2-propanediol | [1] |
| Molecular Formula | C₃H₈O₅S | [1] |
| Molecular Weight | 156.16 g/mol | [1] |
| Appearance | Colorless liquid | |
| Solubility | Highly soluble in water | Inferred from structure |
| pKa | Low (acidic) due to the sulfonic acid group | Inferred from structure |
Experimental Protocols
The following protocols are designed to systematically evaluate the potential of this compound as a crystallization additive.
Preparation of this compound Stock Solution
A high-concentration, sterile stock solution is essential for reproducible experiments.
Materials:
-
This compound
-
Ultrapure water (Milli-Q or equivalent)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a 1 M stock solution of this compound in ultrapure water.
-
Ensure the solution is fully dissolved and the pH is adjusted if necessary (typically to a neutral pH of ~7.0 for most protein crystallization experiments, using a dilute NaOH solution).
-
Sterile filter the solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the stock solution at 4°C.
Protocol 1: Additive Screening with the Hanging Drop Vapor Diffusion Method
This protocol describes how to incorporate this compound into an initial crystallization screen to identify promising conditions.
Workflow Diagram:
Caption: Workflow for additive screening with this compound.
Procedure:
-
Prepare the Reservoir: In a 24-well crystallization plate, pipette the appropriate volume of the primary crystallization screen solution into the reservoir.
-
Prepare the Crystallization Drop: On a siliconized glass coverslip, mix the following in the specified order:
-
1 µL of the protein solution.
-
0.5 µL of the 1 M this compound stock solution (final concentration in the drop will be approximately 100 mM, assuming a 1:1 ratio with the reservoir solution upon equilibration).
-
1 µL of the reservoir solution.
-
-
Seal the Well: Invert the coverslip over the reservoir and seal with vacuum grease to create a hanging drop.
-
Incubate and Observe: Incubate the plate at a constant temperature and observe regularly for crystal growth.
-
Control Experiment: It is crucial to set up a parallel experiment without the addition of this compound to accurately assess its effect.
Protocol 2: Optimization of a Crystallization Hit
Once an initial hit (e.g., microcrystals, crystalline precipitate) is identified in the presence of this compound, the next step is to optimize the conditions to obtain larger, single crystals.
Workflow Diagram:
Caption: Optimization strategy for a crystallization hit.
Procedure:
-
Design a Grid Screen: Based on the initial hit condition, design a 2D or 3D grid screen to vary the concentrations of the precipitant, this compound, and the pH.
-
Prepare Optimization Solutions: Prepare a series of reservoir solutions with varying concentrations of the key components. A recommended starting range for this compound is 50 mM to 500 mM.
-
Set Up Crystallization Plates: Use the hanging drop or sitting drop vapor diffusion method to set up the optimization screen.
-
Monitor and Document: Carefully monitor the plates and document the results, paying close attention to crystal size, morphology, and number.
Safety and Handling
While this compound is not classified as a hazardous substance, it is good laboratory practice to handle all chemicals with care.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Increased Precipitation | The concentration of this compound may be too high, leading to "salting out" of the protein. | Decrease the concentration of this compound in the optimization screen. |
| No Effect Observed | The protein may not have favorable interaction sites for this compound, or the concentration may be too low. | Increase the concentration of this compound or screen other additives with different chemical properties. |
| Microcrystals Only | Nucleation is favored over crystal growth. | Try micro-seeding, or further optimize the conditions by fine-tuning the precipitant and additive concentrations. |
Conclusion
This compound represents a scientifically rational, yet underexplored, additive for protein crystallization. Its unique combination of hydroxyl and sulfonate functional groups provides a compelling basis for its potential to favorably influence protein-protein interactions and promote the formation of well-ordered crystals. The protocols outlined in this guide provide a systematic framework for researchers to explore the utility of this compound in their crystallization experiments, potentially unlocking the door to previously unattainable protein structures.
References
-
PubChem. (n.d.). 2,3-Dihydroxy-1-propanesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Monarch Initiative. (n.d.). This compound. Retrieved from [Link]
-
Chem Service Inc. (2016). Safety Data Sheet: 2,2-Diethyl-1,3-propanediol. Retrieved from [Link]
-
EMBL-EBI. (n.d.). This compound (CHEBI:77267). Retrieved from [Link]
- McPherson, A. (2014). Introduction to protein crystallization.
-
Wikipedia. (2023). Protein crystallization. Retrieved from [Link]
- Vuillard, L., Rabilloud, T., Leberman, R., Berthet-Colominas, C., & Cusack, S. (1994).
- Rupp, B. (2010). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.
-
Hampton Research. (n.d.). Additive Screen. Retrieved from [Link]
-
Jena Bioscience. (n.d.). JBScreen Plus. Retrieved from [Link]
- Chayen, N. E. (2005). Methods for protein crystallization. Methods in Molecular Biology, 310, 125–137.
- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published structures. The FEBS journal, 275(1), 1–21.
- Ducruix, A., & Giegé, R. (Eds.). (1999). Crystallization of nucleic acids and proteins: a practical approach. Oxford University Press.
- Bergfors, T. M. (Ed.). (2009). Protein crystallization.
- Sousa, R. (1995). Use of glycerol, polyols and other protein structure stabilizing agents in protein crystallization. Acta Crystallographica Section D: Biological Crystallography, 51(Pt 2), 271–277.
- Trakhanov, S., & Quiocho, F. A. (1995).
- Cudney, B., Patel, S., Weisgraber, K., Newhouse, Y., & McPherson, A. (1994). Screening and optimization strategies for macromolecular crystal growth. Acta Crystallographica Section D: Biological Crystallography, 50(Pt 4), 414–423.
- Jancarik, J., & Kim, S. H. (1991). Sparse matrix sampling: a screening method for crystallization of proteins. Journal of applied crystallography, 24(4), 409–411.
- Gorrec, F. (2009). The MORPHEUS protein crystallization screen.
- Newman, J., & Perrakis, A. (2006). The PIMS project: a web-based laboratory information management system for protein production. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 10), 1214–1219.
- Stock, D., Leslie, A. G., & Walker, J. E. (1999). Molecular architecture of the rotary motor in ATP synthase. Science, 286(5445), 1700–1705.
- Luft, J. R., Collins, R. J., Fehrman, N. A., Lauricella, A. M., Veatch, C. K., & DeTitta, G. T. (2003). A deliberate approach to the crystallization of biological macromolecules. Journal of structural biology, 142(1), 1–11.
- Derewenda, Z. S. (2004).
- Dale, G. E., Oefner, C., & D'Arcy, A. (2003). The quest for high-throughput protein crystallization. Current opinion in structural biology, 13(3), 287–292.
- Joachimiak, A. (2009). High-throughput crystallography for structural genomics. Current opinion in structural biology, 19(5), 573–584.
- Snell, E. H., & Helliwell, J. R. (2005). High-throughput crystallization of proteins. Reports on Progress in Physics, 68(4), 799.
- D'Arcy, A., Villard, F., & Marsh, M. (2007). An automated approach to the optimization of crystallization conditions.
- Walter, T. S., Diprose, J., & Brown, J. (2005). A comprehensive approach to the crystallization of over 500 E. coli proteins. Journal of structural biology, 152(2), 139–147.
- Collins, B. K., Addlagatta, A., & Harp, J. M. (2005). The Protein Data Bank: a case study in management of a community-based data archive. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 6), 728–732.
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- 2. hamptonresearch.com [hamptonresearch.com]
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- 5. The FUSION protein crystallization screen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Sulfopropanediol as a Performance-Enhancing Electrolyte Additive
Audience: Researchers, Battery Scientists, and Electrochemical Engineers
Abstract: The pursuit of next-generation energy storage devices with higher energy density, longer cycle life, and enhanced safety necessitates innovation at the component level. The electrolyte, the medium for ion transport, and its interface with the electrodes are critical determinants of battery performance. This guide provides a detailed technical overview of 3-Sulfopropanediol, a bifunctional additive designed to engineer a superior electrode-electrolyte interface. We will explore its mechanism of action, provide validated protocols for its integration, and present a framework for characterizing its impact on electrochemical cell performance.
Introduction: The Critical Role of the Solid Electrolyte Interphase (SEI)
In most lithium-ion and sodium-ion batteries, the electrolyte is thermodynamically unstable at the low operating potentials of the anode. During the initial charge cycles, the electrolyte reductively decomposes on the anode surface to form a passivating film known as the Solid Electrolyte Interphase (SEI). An ideal SEI should be electronically insulating to prevent further electrolyte decomposition but ionically conductive to allow for the reversible transport of charge carriers (e.g., Li⁺, Na⁺).[1]
However, the SEI formed from standard carbonate-based electrolytes is often non-uniform, mechanically fragile, and can grow continuously over repeated cycles. This leads to several failure modes:
-
Irreversible Capacity Loss: Continuous consumption of electrolyte and lithium ions.
-
Increased Internal Resistance: Thickening of the SEI impedes ion transport.
-
Dendrite Growth: Non-uniform ion flux can lead to the formation of metallic dendrites, causing short circuits and safety hazards.
Electrolyte additives are a cost-effective and powerful strategy to overcome these limitations.[2] By being preferentially reduced or oxidized, these molecules can form a more robust, stable, and efficient SEI layer. This guide focuses on this compound, a sulfur-containing additive with significant potential for stabilizing the anode interface in various battery chemistries.
Physicochemical Properties of this compound
This compound, also known as 2,3-dihydroxypropane-1-sulfonic acid, is an alkanesulfonic acid. Its structure features both hydroxyl (-OH) and sulfonic acid (-SO₃H) functional groups, which are key to its electrochemical activity.
| Property | Value | Reference |
| IUPAC Name | 2,3-dihydroxypropane-1-sulfonic acid | [3] |
| Molecular Formula | C₃H₈O₅S | [3] |
| Molecular Weight | 156.16 g/mol | [3] |
| Appearance | Colorless, odorless liquid | [4] |
| Melting Point | -32 °C / -25.6 °F | [4] |
| Boiling Point | 214 °C / 417.2 °F | [4] |
| Flash Point | 140 °C / 284 °F | [4] |
2D Chemical Structure:
Caption: 2D structure of this compound.
Mechanism of Action: Engineering a Sulfonate-Rich SEI
The efficacy of this compound stems from the electrochemical behavior of its sulfonate group. Similar to other sulfur-containing additives like 1,3-propane sultone (PS), it is designed to be reduced at a higher potential than the bulk electrolyte solvents (e.g., ethylene carbonate, EC).[5][6]
The Proposed Reduction Pathway:
-
Preferential Reduction: During the initial formation cycle, this compound molecules at the anode surface accept electrons. This process is thermodynamically favored over the reduction of common carbonate solvents.[6][7]
-
Formation of Stable Species: The reduction process breaks down the molecule, leading to the formation of lithium sulfonate (R-SO₃Li) and potentially lithium sulfite (Li₂SO₃) or lithium sulfate (Li₂SO₄) species.[7]
-
SEI Incorporation: These inorganic sulfur-containing compounds become integral components of the SEI layer.
-
Synergistic Effect: The diol (-OH) groups may also participate in forming a more flexible, polymeric organic component of the SEI, complementing the inorganic layer.
The resulting SEI is a composite structure rich in stable, inorganic sulfonate species. This engineered interface offers several advantages:
-
High Li⁺/Na⁺ Conductivity: Sulfonate species are known to facilitate efficient ion transport.
-
Electronic Insulation: The inorganic nature of the layer effectively blocks electron tunneling, preventing further electrolyte decomposition.
-
Mechanical Robustness: The composite structure is more resilient to the volume changes of the anode during cycling, particularly for high-capacity materials like silicon.
Caption: Proposed mechanism of SEI formation with this compound.
Application in Diverse Battery Chemistries
The fundamental principle of forming a stable SEI makes this compound a versatile additive applicable to various next-generation battery systems.
-
Lithium-Ion Batteries (LIBs): In conventional LIBs with graphite anodes, the additive can significantly reduce irreversible capacity loss and gas generation during formation. For high-capacity silicon anodes, the resulting flexible and robust SEI can better accommodate the large volume changes ( >300%), dramatically improving cycle life.
-
Sodium-Ion Batteries (SIBs): SIBs often use hard carbon anodes, which also require a stable SEI for efficient performance. Sulfur-based additives have been shown to be effective in forming a high-quality SEI in sodium-ion systems, improving coulombic efficiency and long-term cycling.[5]
-
Aqueous Zinc-Ion Batteries (ZIBs): While the mechanism differs in aqueous systems, additives are crucial for controlling the zinc metal interface.[8][9] this compound can potentially act as a surface modifier on the zinc anode, increasing the overpotential for hydrogen evolution and promoting uniform zinc deposition, thereby suppressing dendrite formation.[10]
Experimental Protocols
5.1. Safety and Handling Precautions
Before beginning any experimental work, a thorough review of the Safety Data Sheet (SDS) for this compound and all other chemicals is mandatory.[11]
| Hazard Category | Precautionary Measures |
| Handling | Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[12] Handle exclusively within a fume hood or an inert atmosphere glovebox. Avoid inhalation of vapors and direct contact with skin or eyes.[4][13] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and strong oxidizing agents.[4][14] |
| First Aid | Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[13] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14] Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen.[4] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13] |
5.2. Protocol 1: Preparation of Electrolyte with this compound Additive
This protocol describes the preparation of a standard lithium-ion battery electrolyte with a specified concentration of this compound. All steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Materials & Equipment:
-
Battery-grade solvents (e.g., Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC))
-
Battery-grade lithium salt (e.g., Lithium hexafluorophosphate, LiPF₆)
-
This compound (anhydrous)
-
Inert containers (e.g., polypropylene, polyethylene); avoid glass if using LiPF₆.[15]
-
High-precision balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare Base Electrolyte: a. In the glovebox, measure the required volumes of EC and EMC (e.g., for a 1:1 v/v ratio). b. Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring to achieve the target concentration (e.g., 1.0 M). Continue stirring until the salt is fully dissolved. This is your base electrolyte.
-
Calculate Additive Amount: a. Determine the total mass of the base electrolyte. b. Calculate the mass of this compound required to achieve the desired weight percentage (e.g., for 1 wt% additive in 100 g of electrolyte, add 1 g of this compound).
-
Incorporate Additive: a. Using a pipette or syringe, slowly add the calculated amount of this compound to the base electrolyte. b. Stir the solution gently for at least 2-4 hours to ensure complete and uniform dissolution.
-
Storage: a. Transfer the final electrolyte solution to a clean, dry, and tightly sealed polypropylene bottle. b. Label the bottle clearly with the composition and date of preparation. c. Store inside the glovebox or in a desiccator. If stored outside, allow the bottle to reach room temperature before opening to prevent moisture condensation.[16]
Caption: Workflow for preparing electrolyte with this compound.
5.3. Protocol 2: Electrochemical Characterization of Cell Performance
This protocol outlines the standard procedures for assembling a CR2032 coin cell and evaluating the electrochemical performance of the prepared electrolyte.
Equipment:
-
CR2032 coin cell components (casings, spacers, springs)
-
Celgard separator (e.g., 2325)
-
Anode (e.g., graphite, silicon-graphite composite)
-
Cathode (e.g., LiFePO₄, NMC)
-
Micropipette
-
Hydraulic coin cell crimper
-
Multi-channel battery cycler
-
Electrochemical workstation with impedance spectroscopy capability
Procedure:
-
Cell Assembly (in Glovebox): a. Place the anode in the center of the negative cell casing. b. Use a micropipette to dispense a small amount of electrolyte (~20-30 µL) to wet the anode surface. c. Place a separator on top of the anode. d. Add another drop of electrolyte (~20-30 µL) onto the separator. e. Place the cathode on top of the separator. f. Add a spacer and spring. g. Place the positive cap on top and crimp the cell using a hydraulic crimper to ensure a hermetic seal. h. Let the assembled cell rest for at least 12 hours to ensure complete wetting of the electrodes.
-
Formation Cycling: a. Place the cell in the battery cycler. b. Perform 2-3 initial cycles at a low C-rate (e.g., C/20; where C is the theoretical capacity). This step is critical for forming a stable SEI layer.
-
Performance Evaluation: a. Cyclic Voltammetry (CV): (Optional, using a three-electrode setup) Sweep the potential of the working electrode (anode) from its open-circuit voltage down to 0.01 V vs. Li/Li⁺ at a slow scan rate (e.g., 0.1 mV/s) to identify the reduction potential of the additive. b. Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate rate capability. Perform long-term cycling at a moderate rate (e.g., C/2 or 1C) for at least 100-500 cycles to determine capacity retention and coulombic efficiency. c. Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell before cycling, after formation, and at various states of health (e.g., every 50 cycles). A typical frequency range is 100 kHz to 10 mHz. This analysis provides insight into the evolution of SEI resistance (R_sei) and charge-transfer resistance (R_ct).[17][18]
Caption: Workflow for electrochemical characterization.
Expected Impact on Performance Metrics
The successful integration of this compound is expected to yield significant improvements in key battery performance indicators compared to a baseline electrolyte without the additive.
| Performance Metric | Expected Outcome with this compound | Rationale |
| First Cycle Coulombic Efficiency | Increased | The additive forms a more efficient SEI, consuming less active lithium. |
| Capacity Retention / Cycle Life | Significantly Increased | The stable SEI prevents ongoing electrolyte degradation and preserves the anode structure.[19] |
| Rate Capability | Maintained or Moderately Improved | A thin, ionically conductive SEI facilitates faster Li⁺/Na⁺ transport.[20] |
| SEI Resistance (R_sei from EIS) | Stable after formation | While the initial R_sei might be slightly different, it will show minimal increase during subsequent cycling, unlike in standard electrolytes. |
| Gas Generation | Reduced | A passivating SEI suppresses the continuous decomposition of carbonate solvents, which is a major source of gassing (e.g., CO₂, C₂H₄).[2] |
| Safety | Improved | By creating a robust SEI, the additive helps suppress lithium dendrite growth, reducing the risk of internal short circuits. |
References
- This compound Safety Data Sheet. (2009). Thermo Fisher Scientific.
- 2-Aminopropane-1,3-diol Safety D
- 3-Chloro-1,2-propanediol Safety D
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2,3-Dihydroxy-1-propanesulfonic acid. (n.d.). PubChem. Retrieved from [Link]
- How to Safely Prepare Battery Electrolyte Solutions. (2023).
- Aurbach, D. (2016).
-
Preparing the Electrolyte Solution. (2020). YouTube. Retrieved from [Link]
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
- Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance. (n.d.).
- Controlling Gas Generation of Li-Ion Battery through Divinyl Sulfone Electrolyte Additive. (2021). MDPI.
- Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study. (2020).
- Electrochemical and compositional characterization of solid interphase layers in an interface-modified solid-state Li–sulfur battery. (2020).
- The Effects of Varying Solvent Compositions on Lithium-Ion B
- Revealing the roles of the solid–electrolyte interphase in designing stable, fast-charging, low-temperature Li-ion b
- Electrolyte additives inhibit the surface reaction of aqueous sodium/zinc battery. (n.d.).
- The Solid-Electrolyte Interphase Formation Reactions of Ethylene Sulfate and Its Synergistic Chemistry with Prop-1-ene-1,3-Sultone in Lithium-Ion Cells. (2017). Semantic Scholar.
- Complete Characterization of a Lithium Battery Electrolyte using a Combination of Electrophoretic NMR and Electrochemical Method. (2022). eScholarship.org.
- Developing Electrolyte for a Soluble Lead Redox Flow Battery by Reprocessing Spent Lead Acid B
- Complete characterization of a lithium battery electrolyte using a combination of electrophoretic NMR and electrochemical methods. (2022). RSC Publishing.
- Comparative Analysis of Zinc-ion Battery Electrolytes. (2023). Preprints.org.
- Electrochemical Investigations on Advanced Lithium-Ion Batteries by Three-Electrode Measurements. (2015).
- Labor
- The Gel-State Electrolytes in Zinc-Ion B
- Toward Scalable Liquid-Phase Synthesis of Sulfide Solid Electrolytes for All-Solid-State B
- Characterisation of Commercial Li‐Ion Batteries Using Electrochemical Impedance Spectroscopy. (2022).
- Research on the Performance Improvement Method for Lithium-Ion Battery in High-Power Applic
- A Novel Small-Molecule Compound of Lithium Iodine and 3-Hydroxypropionitride as a Solid-State Electrolyte for Lithium-Air Batteries. (n.d.).
- A lactic acid dioxolane as a bio-based solvent for lithium-ion batteries: physicochemical and electrochemical investigations of lithium imide-based electrolytes. (2022). Green Chemistry (RSC Publishing).
- An all solid-state rechargeable lithium-iodine thin film battery using LiI(3-hydroxypropionitrile)2 as an I− ion electrolyte. (n.d.).
- Electrolyte additives and formulations for energy storage devices. (2019).
- The Effect of Sodium Dodecyl Sulphate Additives on the Electrochemical Performance of Aqueous Zinc Ion B
- Theoretical study of the reductive decomposition of 1,3-propane sultone: SEI forming additive in lithium-ion b
- Electrolyte composition for sodium-ion battery. (2022).
- The Role of Electrolyte Additives in Lithium Sulfur Batteries. (2023).
- A Comprehensive Review of Sulfide Solid-State Electrolytes: Properties, Synthesis, Applic
- How can I prepare triiodide/iodide solution to use as electrolyte?. (2014).
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Application Notes and Protocols for the Synthesis of Sulfonated Polymers Using 3-Sulfopropanediol
Introduction: The Significance of Sulfonated Polymers and a Novel Approach to Their Synthesis
Sulfonated polymers are a class of macromolecules that have garnered significant interest across various scientific disciplines, including materials science, regenerative medicine, and drug delivery.[1][2] The incorporation of sulfonic acid (-SO₃H) groups into a polymer backbone imparts unique physicochemical properties, most notably increased hydrophilicity, ion-exchange capabilities, and the ability to interact with biological molecules.[1] These characteristics have led to their use in a wide array of applications, from proton-exchange membranes in fuel cells to anticoagulant coatings for medical devices and as carriers for targeted drug delivery.[1][2][3]
Traditionally, the synthesis of sulfonated polymers has relied on reagents such as sulfuric acid, chlorosulfonic acid, and sulfur trioxide-pyridine complexes.[4][5] While effective, these methods can present challenges, including harsh reaction conditions, potential for polymer degradation, and difficulties in controlling the degree of sulfonation.[1] This has led to a search for alternative sulfonating agents that offer milder reaction conditions and greater control over the final product.
This application note explores a novel, albeit less documented, approach to the synthesis of sulfonated polymers utilizing 3-sulfopropanediol (2,3-dihydroxy-1-propanesulfonic acid). With its unique structure combining two hydroxyl groups and a sulfonic acid moiety, this compound presents an intriguing possibility for the modification of polymers, particularly those with reactive hydroxyl groups such as polysaccharides. This document provides a comprehensive, albeit hypothetical, protocol for the synthesis of a sulfonated polysaccharide, specifically dextran, using this compound. The proposed methodology is grounded in established principles of polymer chemistry and is intended to serve as a foundational guide for researchers looking to explore this promising synthetic route.
Proposed Reaction Mechanism: Etherification of Polysaccharides with this compound
The introduction of the sulfopropyl group from this compound onto a polysaccharide, such as dextran, is proposed to proceed via a nucleophilic substitution reaction, specifically a Williamson ether synthesis.[6] In this reaction, the hydroxyl groups on the glucose units of the dextran chain are activated by a strong base to form alkoxides. These alkoxides then act as nucleophiles, attacking the carbon atom adjacent to a hydroxyl group on the this compound, leading to the formation of an ether linkage.
The reaction is proposed to be carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), to ensure the solubility of the polysaccharide and facilitate the reaction. The choice of a strong base, such as sodium hydroxide, is critical for the deprotonation of the polysaccharide's hydroxyl groups.
Caption: Proposed reaction mechanism for the sulfopropylation of a polysaccharide using this compound.
Hypothetical Protocol for the Synthesis of Sulfopropyl Dextran
Disclaimer: The following protocol is a proposed methodology based on established chemical principles and may require optimization for specific applications and polymer substrates.
I. Materials and Equipment
A. Reagents:
-
Dextran (e.g., from Leuconostoc mesenteroides, average mol wt 40,000)
-
This compound (≥95%)
-
Sodium hydroxide (NaOH), pellets (≥97%)
-
Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Acetone, ACS reagent grade
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Deionized water
B. Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer with heating mantle
-
Condenser
-
Nitrogen inlet/outlet
-
Thermometer
-
pH meter
-
Beakers and graduated cylinders
-
Stirring rods
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Freeze-dryer (lyophilizer)
II. Experimental Procedure
A. Reaction Setup:
-
Dextran Dissolution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 5.0 g of dextran in 100 mL of anhydrous DMSO. Stir the mixture at 60°C until the dextran is completely dissolved. This may take several hours.
-
Inert Atmosphere: Once the dextran is dissolved, purge the flask with dry nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
B. Reaction Execution:
-
Basification: Cool the dextran solution to room temperature. Carefully add 2.0 g of powdered sodium hydroxide pellets to the solution while stirring. The solution will become more viscous. Allow the mixture to stir for 1 hour at room temperature to ensure complete activation of the hydroxyl groups.
-
Addition of this compound: Dissolve 7.5 g of this compound in 20 mL of anhydrous DMSO. Slowly add this solution to the activated dextran solution dropwise over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 24 hours with continuous stirring under a nitrogen atmosphere.
C. Work-up and Purification:
-
Neutralization: After 24 hours, cool the reaction mixture to room temperature. Slowly add concentrated HCl dropwise to neutralize the excess NaOH until the pH of the solution is approximately 7.0. Monitor the pH carefully.
-
Precipitation: Pour the neutralized reaction mixture into 500 mL of vigorously stirring acetone. A white precipitate of sulfopropylated dextran should form.
-
Filtration and Washing: Allow the precipitate to settle, then collect it by filtration using a Büchner funnel. Wash the precipitate thoroughly with acetone (3 x 100 mL) to remove any unreacted reagents and DMSO.
-
Dialysis: Redissolve the crude product in a minimal amount of deionized water. Transfer the solution to a dialysis tube (MWCO 12-14 kDa) and dialyze against deionized water for 48-72 hours, changing the water every 6-8 hours to remove residual salts and low molecular weight impurities.
-
Lyophilization: Freeze the purified sulfopropyl dextran solution and lyophilize to obtain a dry, white, fluffy solid.
Caption: Experimental workflow for the synthesis of sulfopropyl dextran.
Characterization of Sulfopropylated Dextran
The successful synthesis and the degree of sulfonation (DS) of the modified dextran can be confirmed using various analytical techniques.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of sulfonate groups. | Appearance of new characteristic peaks around 1210 cm⁻¹ (S=O stretching) and 1040 cm⁻¹ (S-O stretching).[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the covalent attachment of the sulfopropyl group and to determine the degree of substitution (DS). | Appearance of new proton and carbon signals corresponding to the sulfopropyl methylene groups. The DS can be calculated by comparing the integral of these new signals to the signals of the anomeric protons of the dextran backbone. |
| Elemental Analysis | To quantify the sulfur content and calculate the DS. | Detection of sulfur in the polymer sample. The DS can be calculated from the weight percentage of sulfur. |
| Titration | To determine the ion-exchange capacity and calculate the DS. | Acid-base titration of the sulfonic acid groups can be used to quantify the number of sulfonate groups per gram of polymer. |
Advantages and Scientific Rationale
The use of this compound as a sulfonating agent offers several potential advantages rooted in its chemical structure:
-
Milder Reaction Conditions: The proposed etherification reaction can potentially be carried out under less harsh conditions compared to traditional sulfonation methods that use strong acids, thereby minimizing polymer degradation.
-
Water Solubility of the Reagent: this compound is water-soluble, which could open up possibilities for conducting the reaction in aqueous or mixed aqueous-organic solvent systems for certain polymers, aligning with the principles of green chemistry.
-
Potential for Cross-linking: The presence of a second hydroxyl group on the this compound molecule introduces the possibility of cross-linking between polymer chains if the reaction conditions are adjusted accordingly. This could be advantageous for the development of hydrogels and other cross-linked materials.
-
Biocompatibility: The resulting sulfopropyl ether linkage is generally stable and the introduction of sulfonate groups can enhance the biocompatibility of the parent polymer for certain biomedical applications.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Sulfonation | Incomplete activation of dextran hydroxyls. Insufficient reaction time or temperature. Steric hindrance. | Increase the amount of NaOH. Increase the reaction time or temperature (monitor for degradation). Use a dextran with a lower molecular weight. |
| Polymer Degradation | Reaction temperature is too high. Presence of oxygen. | Lower the reaction temperature. Ensure a continuous and effective nitrogen purge. |
| Product is Insoluble in Water | High degree of substitution leading to altered solubility. Cross-linking has occurred. | Reduce the amount of this compound used. Lower the reaction temperature. |
| Poor Yield | Incomplete precipitation. Loss of product during washing or dialysis. | Use a larger volume of acetone for precipitation. Ensure the dialysis membrane has the appropriate molecular weight cut-off. |
Conclusion
The synthesis of sulfonated polymers using this compound represents a promising, yet underexplored, avenue for the development of novel functional materials. The proposed protocol for the synthesis of sulfopropylated dextran provides a solid starting point for researchers interested in this area. While the methodology is presented as hypothetical and will likely require optimization, the underlying chemical principles are sound. The potential for milder reaction conditions and the unique structural features of this compound make it a compelling candidate for the future of sulfonated polymer synthesis, with wide-ranging implications for drug development, tissue engineering, and advanced materials science.
References
- Al-Sabagh, A. M., et al. (2016). Synthesis and characterization of some novel sulfonated gemini surfactants for inhibition of mild steel corrosion in 1 M HCl. Journal of Molecular Liquids, 219, 67-80.
- El-Sherbiny, I. M., & Smyth, H. D. (2012). Dextran-based smart nanoparticles for drug delivery. Advanced Drug Delivery Reviews, 64(10), 977-992.
- Heinze, T., et al. (2018). Dextran and Dextran Derivatives: Synthesis, Properties, and Applications. Advances in Polymer Science, 281, 1-131.
- Jabbari, E. (2011). Sulfonated polymers in biomedical applications.
- Kamal, T., & Khan, I. (2009). Sulfonated polystyrene: a versatile catalyst for organic synthesis. Journal of the Iranian Chemical Society, 6(3), 437-458.
- Leung, V., et al. (2012). Sulfonated polymers for biomedical applications.
- Mishra, S., & Tripathy, J. (2008). Sulfonated polymers as proton exchange membranes for fuel cells. Progress in Polymer Science, 33(8), 844-869.
- Smith, K., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Varghese, S., et al. (2015). Sulfonated polymers for drug delivery applications. Journal of Controlled Release, 218, 1-15.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Wasiak, I., et al. (2016). Dextran Nanoparticle Synthesis and Properties. PLoS ONE, 11(1), e0146237. Available from: [Link]
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Application Notes and Protocols: 3-Sulfopropanediol in Capillary Electrophoresis
Introduction: The Strategic Advantage of 3-Sulfopropanediol in Modern Capillary Electrophoresis
Capillary electrophoresis (CE) stands as a powerful analytical technique, offering high-resolution separations of a wide array of analytes, from small ions to large biomolecules.[1][2][3] The performance of CE is intrinsically linked to the composition of the background electrolyte (BGE), which governs the electrophoretic and electroosmotic flow dynamics within the capillary. The inner surface of a fused-silica capillary, a standard in many CE applications, is populated with silanol groups that, at pH values above 3, become deprotonated to yield a negatively charged surface. This charge induces an electroosmotic flow (EOF) of the bulk buffer toward the cathode. While the EOF can be advantageous for the separation of some analytes, it can also be a source of variability and can lead to the adsorption of positively charged analytes, such as proteins, resulting in poor peak shape and reduced separation efficiency.[4]
This application note explores the multifaceted utility of this compound as a versatile additive in capillary electrophoresis. By virtue of its chemical structure—possessing both a sulfonate group and hydroxyl moieties—this compound is poised to address several key challenges in CE, including protein adsorption, and potentially, chiral separations. We will delve into the theoretical underpinnings of its function and provide detailed protocols for its application as a dynamic coating agent and a background electrolyte additive for protein and small molecule analysis.
Part 1: this compound as a Dynamic Coating Agent for Protein Analysis
The Challenge of Protein Adsorption in Capillary Electrophoresis
The analysis of proteins by capillary zone electrophoresis (CZE) is often hampered by their tendency to adsorb to the negatively charged capillary wall.[5][6] This adsorption is primarily driven by electrostatic interactions between positively charged amino acid residues on the protein surface and the ionized silanol groups of the fused-silica capillary.[6] Such interactions can lead to peak tailing, loss of resolution, and in severe cases, complete loss of the analyte. Various strategies have been developed to mitigate this issue, including the use of extreme pH buffers, covalent capillary coatings, and the addition of surfactants or other molecules to the BGE to create a dynamic coating.[5][6][7]
Mechanism of Action: How this compound Prevents Protein Adsorption
This compound offers a compelling solution as a dynamic coating agent. Its proposed mechanism of action is twofold, leveraging both electrostatic and hydrophilic interactions to create a protective layer on the capillary surface.
-
Electrostatic Repulsion: The negatively charged sulfonate group of this compound can interact with the capillary wall, effectively neutralizing the positive charges that might otherwise attract proteins. More importantly, it presents a negatively charged surface to the bulk solution, which will repel positively charged proteins, thereby preventing their adsorption.
-
Hydrophilic Shielding: The hydroxyl groups of this compound can form a hydrated layer at the capillary surface. This layer of bound water molecules creates a physical and energetic barrier that discourages the non-specific adsorption of proteins through hydrophobic interactions.
This dual-action approach is anticipated to provide a robust and reproducible method for minimizing protein-wall interactions, leading to improved peak shapes and recovery.
Experimental Workflow for Dynamic Coating with this compound
Caption: Workflow for dynamic coating of a capillary with this compound.
Protocol for the Analysis of Basic Proteins using a this compound Modified BGE
This protocol provides a starting point for the analysis of basic proteins, such as lysozyme and cytochrome c, which are prone to adsorption.
Materials:
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm)
-
Capillary electrophoresis system with UV or PDA detector
-
This compound
-
Sodium phosphate monobasic and dibasic
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Protein standards (e.g., lysozyme, cytochrome c)
Procedure:
-
Capillary Pre-conditioning:
-
Flush the new capillary with 1 M NaOH for 5 minutes.
-
Flush with deionized water for 5 minutes.
-
Flush with the running BGE (without this compound) for 5 minutes.
-
-
Preparation of the Background Electrolyte (BGE):
-
Prepare a 50 mM sodium phosphate buffer at pH 7.0.
-
To this buffer, add this compound to a final concentration of 50-100 mM. The optimal concentration may need to be determined empirically.
-
-
Dynamic Coating and Equilibration:
-
Flush the pre-conditioned capillary with the BGE containing this compound for 10 minutes.
-
Apply the separation voltage (e.g., 20 kV) and allow the system to equilibrate for 15-20 minutes, or until a stable baseline is achieved. This step ensures the formation of a stable dynamic coating.
-
-
Sample Preparation and Injection:
-
Dissolve the protein standards in deionized water or the BGE to a final concentration of 0.1-1.0 mg/mL.
-
Inject the sample using a low-pressure injection (e.g., 0.5 psi for 5 seconds).
-
-
Separation and Detection:
-
Apply the separation voltage (e.g., 20 kV).
-
Detect the proteins at an appropriate wavelength (e.g., 214 nm).
-
Expected Results and Troubleshooting:
-
Improved Peak Shape: The addition of this compound to the BGE should result in sharper, more symmetrical peaks for basic proteins compared to analysis in an unmodified phosphate buffer.
-
Reproducible Migration Times: The dynamic coating should lead to more consistent migration times between runs. If migration times are not reproducible, increase the equilibration time or the concentration of this compound in the BGE.
-
No Peak Broadening: If peak broadening is still observed, consider optimizing the pH of the BGE or the separation voltage.
| Parameter | Condition | Rationale |
| Capillary | Fused-silica, 50 µm i.d. | Standard capillary for protein analysis. |
| BGE | 50 mM Sodium Phosphate, pH 7.0 | Provides good buffering capacity at a physiological pH. |
| Additive | 50-100 mM this compound | Acts as a dynamic coating agent to prevent protein adsorption. |
| Voltage | 20 kV | Provides efficient separation. May be adjusted to optimize resolution and analysis time. |
| Temperature | 25 °C | Standard operating temperature. |
| Detection | 214 nm | Wavelength for peptide bond absorbance. |
Part 2: Potential Application of this compound in Chiral Separations
The Principle of Chiral Separations in Capillary Electrophoresis
Chiral separations are crucial in the pharmaceutical industry, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[8][9] Capillary electrophoresis has emerged as a powerful technique for chiral separations due to its high efficiency and the versatility of adding chiral selectors to the BGE.[10][11] The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. These complexes have different formation constants and/or mobilities, leading to their separation in the electric field.[8]
Hypothesized Role of this compound as a Chiral Selector
While there is no direct literature on the use of this compound as a primary chiral selector, its structure suggests potential utility, particularly for the separation of certain classes of chiral compounds. The presence of a stereocenter and hydroxyl groups allows for the possibility of stereoselective interactions through hydrogen bonding and dipole-dipole interactions.
The sulfonate group imparts a negative charge, which is beneficial for the separation of neutral and basic chiral compounds. The charged nature of the selector allows it to migrate in the electric field, and its interaction with the analytes can induce a differential mobility in the enantiomers. This is analogous to the use of sulfated cyclodextrins, which are highly effective chiral selectors in CE.[12]
Logical Relationship in Chiral Separation with this compound
Sources
- 1. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Synthesized 3-Sulfopropanediol
Welcome to the technical support guide for the purification of 3-Sulfopropanediol (also known as 3-hydroxy-1-propanesulfonic acid). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound from synthesis reaction mixtures. Given its high polarity, hygroscopicity, and the ionic nature of the sulfonate group, purifying this compound requires specific strategies that differ significantly from those used for standard non-polar organic molecules.
This guide provides a structured approach to troubleshooting common issues, detailed purification protocols, and the scientific rationale behind each recommended step.
Part 1: Frequently Asked Questions & Impurity Profiling
A successful purification strategy begins with a thorough understanding of the potential impurities. The most common synthesis route involves the sulfonation of allyl alcohol with a sulfite/bisulfite mixture, which can introduce several classes of impurities.[1][2]
Q1: What are the most common impurities I should expect in my crude this compound?
Your crude product is rarely pure. The impurity profile is highly dependent on the reaction conditions (pH, temperature, stoichiometry) and work-up procedure. Below is a summary of the most prevalent contaminants.
| Impurity Class | Specific Examples | Source / Cause | Impact on Final Product |
| Inorganic Salts | Sodium Chloride (NaCl), Sodium Sulfate (Na₂SO₄), Sodium Sulfite (Na₂SO₃) | Neutralization steps (e.g., with NaOH or HCl), oxidation of excess bisulfite, or use of sodium salts in synthesis.[1] | High ash content, interference with downstream biological assays, inaccurate quantification by weight, hygroscopicity. |
| Colored Impurities | Polymeric or degradation byproducts | Side reactions at elevated temperatures, oxidation of reagents or product. | Product appears as a yellow, brown, or reddish-brown liquid/solid, indicating lower purity.[1] |
| Unreacted Reagents | Allyl alcohol, Sodium bisulfite | Incomplete reaction, improper stoichiometry. | Toxicity concerns (allyl alcohol), inaccurate yield calculations, potential for side reactions in subsequent steps. |
| Isomeric Byproducts | 2-Hydroxy-1-propanesulfonic acid | Non-regioselective addition of bisulfite to the double bond. | Difficult to separate due to similar physical properties, may affect biological activity or material properties. |
| Oligomers/Polymers | e.g., 3,3′-Oxydi(propanesulfonic acid) | Dimerization or oligomerization of the starting material or product, especially at high temperatures or under acidic conditions.[3] | Increased viscosity, difficulty in handling and crystallization, broad NMR signals. |
Q2: My isolated product is a viscous, discolored oil instead of a white solid. What went wrong?
This is a very common issue. A yellow or brown color is typically due to high-molecular-weight organic impurities or degradation products formed during the synthesis.[4] These colored bodies are often present in trace amounts but are highly chromophoric. The viscous, oily nature is often exacerbated by the presence of water and inorganic salts, which depress the melting point and inhibit crystallization.
Primary Corrective Action: Implement an activated carbon treatment step to adsorb colored impurities.[4][5]
Q3: How do inorganic salts affect my downstream applications?
Inorganic salts are often the most significant impurity by mass. For applications in drug development, formulation, or as a component in sensitive chemical systems (e.g., electroplating baths), high salt content is unacceptable. Salts can:
-
Alter the ionic strength and pH of solutions.
-
Interfere with biological assays or cell culture media.
-
Cause corrosion in engineering applications.
-
Lead to inaccurate weighing and molar calculations of your active compound.
Part 2: Troubleshooting and Detailed Purification Protocols
This section provides step-by-step solutions to the most common purification challenges. The choice of method depends on the primary impurity you are targeting.
Problem: High Inorganic Salt Content
High concentrations of salts like NaCl and Na₂SO₄ are the most frequent challenge. Their removal is critical for achieving high purity.
Solution A: Recrystallization from Aqueous Alcohol
This classical technique exploits the differential solubility of this compound and inorganic salts in mixed solvent systems.[6][7] this compound (as a salt, e.g., sodium salt) is moderately soluble in short-chain alcohols like ethanol or isopropanol, whereas inorganic salts are virtually insoluble.[1][2]
Step-by-Step Protocol:
-
Dissolution: Transfer your crude, salt-laden product into an Erlenmeyer flask. Add a minimal amount of deionized water (just enough to dissolve the solid with gentle heating, e.g., 40-50°C). A clear, homogenous solution should form.
-
Precipitation of Salts: While stirring, slowly add a large excess of a suitable alcohol (e.g., 5-10 volumes of ethanol or isopropanol) to the aqueous solution. A fine white precipitate of the inorganic salts should immediately appear.
-
Hot Filtration (Optional but Recommended): If the desired product begins to precipitate along with the salts, gently heat the mixture to redissolve the this compound salt while leaving the inorganic salts suspended. Quickly filter the hot mixture through a pre-warmed Büchner funnel to remove the insoluble inorganic salts. This step must be done quickly to prevent premature crystallization in the funnel.[8]
-
Crystallization: Transfer the warm, clear filtrate to a clean flask. Cover it and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator (0-4°C) for several hours.
-
Isolation: Collect the purified crystals of your this compound salt by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold alcohol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the final, desalted product.
Causality Explanation: The high dielectric constant of water allows it to solvate both the organic sulfonate and the inorganic salts. The addition of a lower-polarity solvent like ethanol drastically reduces the solution's overall polarity, causing the highly ionic, inorganic salts to precipitate while the organic salt remains dissolved (at least temporarily). Subsequent cooling then reduces the solubility of the desired product, allowing it to crystallize in a purified form.
Problem: Discoloration and Trace Organic Impurities
Solution: Activated Carbon Treatment
Activated carbon is a highly porous material with a large surface area, making it exceptionally effective at adsorbing large, chromophoric (colored) organic molecules and other non-polar impurities.[4][5]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable solvent (deionized water is often the best choice) at room temperature or with gentle heating.
-
Carbon Addition: Add a small amount of activated carbon powder to the solution. A general starting point is 1-5% of the solute's weight.[5]
-
Stirring: Stir the suspension at a moderate temperature (e.g., 40-60°C) for 30-60 minutes. Avoid boiling, as this can cause the solution to bump violently.[8]
-
Hot Filtration: While the solution is still warm, filter it through a pad of Celite® or a fine filter paper in a Büchner funnel to remove the activated carbon. The Celite helps prevent the fine carbon particles from passing through the filter. The filtrate should be colorless.
-
Product Isolation: The resulting decolorized solution can now be carried forward to another purification step (like recrystallization) or concentrated to isolate the product.
Causality Explanation: The mechanism is based on physical adsorption, where van der Waals forces attract the large, often aromatic or polymeric, colored impurities to the vast surface of the activated carbon.[9] The small, highly polar this compound molecules have a much lower affinity for the carbon surface and remain in solution.
Problem: Complex Mixture of Ionic and Organic Impurities
Solution: Ion-Exchange Chromatography
For achieving the highest purity, especially when dealing with a mix of ionic impurities (salts) and other charged organic byproducts, ion-exchange chromatography is a powerful tool.[10][11] This technique separates molecules based on their net charge.[12][13]
Step-by-Step Protocol (Desalting via Cation Exchange): This protocol is designed to convert the sodium salt of this compound to the free sulfonic acid, effectively removing sodium ions.
-
Resin Selection & Preparation: Select a strong acid cation-exchange resin (e.g., Amberlite® IR-120H). Prepare a column with the resin and wash it thoroughly with deionized water. "Activate" the resin by washing it with an acid (e.g., 1 M HCl) followed by extensive rinsing with deionized water until the eluent is neutral (pH ~7). This ensures the resin is in the H⁺ form.
-
Sample Loading: Dissolve the crude sodium this compound in a minimum volume of deionized water. Apply this solution to the top of the prepared column.
-
Elution: Elute the column with deionized water. The sodium ions (Na⁺) will displace the H⁺ ions on the resin and become bound to the column. The this compound, now in its free acid form (H⁺ counter-ion), is not retained and will elute from the column along with any neutral impurities.
-
Fraction Collection & Analysis: Collect fractions and monitor the pH. The initial fractions will be neutral (containing any neutral impurities). The product will elute as a strongly acidic solution. Fractions can be analyzed by TLC or HPLC to confirm purity.
-
Isolation: Combine the pure, acidic fractions and remove the water via rotary evaporation to yield the purified this compound free acid.
Causality Explanation: The stationary phase (resin) contains fixed negative charges (sulfonate groups) with mobile positive counter-ions (H⁺). As the sample passes through, cations in the mobile phase (Na⁺) compete with the H⁺ for binding sites on the resin. Due to its high concentration, Na⁺ effectively displaces H⁺ and is retained. The anionic this compound is repelled by the negatively charged resin (ion exclusion) and passes through freely.
Part 3: Integrated Purification Strategy & Workflow
For the highest quality product, a multi-step approach is often necessary. The following workflow illustrates a comprehensive purification train for crude this compound.
This logical flow first addresses high-molecular-weight colored impurities via adsorption and then tackles the more challenging separation of inorganic salts through crystallization or ion exchange.
References
-
Preparation of 3-hydroxy-1-propanesulfonic acid. PrepChem.com.[Link]
-
The Role Of Activated Carbon In Organic Synthesis. Xingyuan Industry.[Link]
-
Ion-Exchange Chromatography in Separation and Purification of Beverages. ResearchGate.[Link]
-
Synthesis of activated carbon from banana peels for dye removal of an aqueous solution in textile industries: optimization, kinetics, and isotherm aspects. IWA Publishing.[Link]
-
Introduction to Ion Exchange Chromatography. Bio-Rad.[Link]
-
Decolorization with Activated Carbon in the Pharmaceutical Industry. Chiemivall.[Link]
- Process for preparing salts of 3-hydroxypropane-1-sulfonic acid.
-
Color Removal from Wastewater Using Low-Cost Activated Carbon Derived from Agricultural Waste Material. ACS Publications.[Link]
-
Color Removal from Dyeing Effluent using Activated Carbons Produced from Various Indigenous Biomass. Korea Journal Central.[Link]
-
Removal of Organics with Ion-Exchange Resins (IEX) from Reverse Osmosis Concentrate. MDPI.[Link]
-
Ion-Exchange Chromatography. Chemistry LibreTexts.[Link]
-
Guide to Ion-Exchange Chromatography. Harvard Apparatus.[Link]
-
3-HYDROXYPROPANESULFONIC ACID. LookChem.[Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]
-
RECRYSTALLIZATION. Chemistry LibreTexts.[Link]
-
Recrystallization. MIT Digital Lab Techniques Manual (YouTube).[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 5. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Removal of Organics with Ion-Exchange Resins (IEX) from Reverse Osmosis Concentrate [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. harvardapparatus.com [harvardapparatus.com]
Technical Support Center: Overcoming Solubility Issues with 3-Sulfopropanediol in Non-Aqueous Solvents
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 3-Sulfopropanediol. This support center is designed to provide in-depth troubleshooting and practical solutions for the solubility challenges of this zwitterionic compound in non-aqueous systems.
Introduction to this compound and its Solubility Challenges
This compound is an alkanesulfonic acid characterized by the presence of both hydroxyl and sulfonic acid functional groups.[1][2][3] This unique structure gives it a zwitterionic nature, making it highly polar and readily soluble in aqueous environments.[4][5] However, this same high polarity is the primary reason for its poor solubility in many common non-aqueous solvents, which poses a significant challenge in various synthetic and formulation applications.
This guide will provide you with field-tested strategies and detailed protocols to effectively overcome these solubility issues, enabling the successful use of this compound in your non-aqueous experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in non-aqueous solvents like Toluene, THF, or Dichloromethane?
A1: The principle of "like dissolves like" governs solubility.[6][7] this compound's zwitterionic character, arising from its negatively charged sulfonate group and two polar hydroxyl groups, leads to strong intermolecular ionic and hydrogen bonding interactions. Non-polar or weakly polar organic solvents such as Toluene, Tetrahydrofuran (THF), and Dichloromethane cannot effectively solvate these charged and highly polar groups, and therefore cannot overcome the strong intermolecular forces holding the this compound molecules together.
Q2: What are my immediate options if this compound forms a suspension in my organic reaction mixture?
A2: The formation of a suspension indicates insolubility. Immediate strategies to address this include:
-
Co-solvent Addition: Introducing a small amount of a polar aprotic co-solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can significantly enhance solubility.[8]
-
Phase-Transfer Catalysis: For reactions in non-polar solvents, a phase-transfer catalyst can be used to carry the this compound into the organic phase.[9][10]
-
In-situ Derivatization: Temporarily modifying the polar functional groups of this compound, for instance through silylation, can reduce its polarity and increase its solubility in organic solvents.[11][12]
Troubleshooting Guide: Strategies for Enhancing Solubility
This section provides detailed protocols to address the solubility challenges of this compound.
Issue 1: Complete Insolubility in Non-Polar Solvents
Scenario: Your experimental design requires the use of a non-polar solvent like Toluene, but this compound remains as an undissolved solid.
Solution: Phase-Transfer Catalysis (PTC)
Mechanism: A phase-transfer catalyst, often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the anionic sulfonate group of this compound into the organic phase.[9][10][13] The catalyst's lipophilic cation pairs with the sulfonate anion, forming a more soluble ion pair in the non-polar solvent.[9][13]
-
Reaction Setup: In your reaction vessel, combine the non-polar solvent, your other reactants, and this compound.
-
Catalyst Addition: Introduce a catalytic amount (typically 1-5 mol%) of a suitable phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Reaction Conditions: Vigorously stir the mixture at the desired temperature to maximize the surface area for the transfer to occur.
-
Monitoring: Observe the gradual dissolution of the solid this compound as the reaction proceeds.
Diagram: Phase-Transfer Catalysis Workflow
Caption: Workflow of phase-transfer catalysis.
Issue 2: Partial Solubility or Formation of a Gummy Precipitate in Moderately Polar Solvents
Scenario: In a solvent like acetonitrile, this compound partially dissolves or forms an unmanageable, sticky precipitate.
Solution: Utilization of a Co-Solvent System
Mechanism: The addition of a small volume of a highly polar aprotic co-solvent such as DMSO or DMF can dramatically improve solubility.[8][14] These co-solvents possess high polarity and can effectively solvate the charged and polar groups of this compound, breaking down the intermolecular forces that cause it to precipitate.[15]
| Solvent System (v/v) | Approximate Solubility of this compound (g/100mL at 25°C) | Observations |
| 100% Acetonitrile | < 0.1 | Insoluble, forms a white precipitate. |
| 95:5 Acetonitrile:DMSO | ~1.2 | Improved solubility, some haziness may be present. |
| 90:10 Acetonitrile:DMSO | > 5.0 | Forms a clear, homogeneous solution. |
| 100% THF | < 0.05 | Insoluble. |
| 90:10 THF:DMF | ~2.5 | Soluble, may require gentle warming. |
Note: These values are approximations and can be influenced by the purity of reagents and specific experimental conditions.
-
Pre-dissolution: In a separate container, dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., DMSO). Gentle warming can facilitate this process.
-
Addition: Slowly add this concentrated solution to the main reaction vessel containing the primary organic solvent and other reactants.
-
Homogenization: Ensure the mixture is well-stirred to achieve a uniform solution before proceeding with the reaction.
Diagram: Co-Solvent Solubilization Workflow
Sources
- 1. 2,3-Dihydroxy-1-propanesulfonic acid | C3H8O5S | CID 112025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monarch Initiative [monarchinitiative.org]
- 3. This compound (CHEBI:77267) [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. google.com [google.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 11. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. ijsdr.org [ijsdr.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing 3-Sulfopropanediol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Sulfopropanediol (also known as 2,3-dihydroxy-1-propanesulfonic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and optimize reaction conditions for higher yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are several established methods for synthesizing this compound. The most common routes originate from readily available starting materials:
-
Sulfonation of Allyl Alcohol: This free-radical addition reaction involves reacting allyl alcohol with a bisulfite salt, typically in the presence of an initiator or oxygen. It is a widely used industrial method.[1][2]
-
Ring-Opening of Epichlorohydrin: This pathway involves the reaction of epichlorohydrin with sodium bisulfite. It proceeds through a sodium 3-chloro-2-hydroxypropanesulfonate intermediate, which is then hydrolyzed.[3]
-
Sulfonation of Glycerol: This direct method uses a sulfonating agent, such as sulfur trioxide, to react with glycerol.[4] Careful control is needed to prevent side reactions.[5]
-
Ring-Opening of 1,3-Propane Sultone: While less direct for synthesizing this compound itself, this route is fundamental in related syntheses where a hydroxy group reacts with the sultone to introduce the sulfopropyl moiety.[6]
Q2: What are the most common impurities I should anticipate in my final product?
A2: Impurities are highly dependent on the synthetic route chosen. Common contaminants include:
-
Inorganic Salts: Sodium sulfate or sodium chloride are major byproducts, particularly in routes using bisulfite and subsequent neutralization or acidification steps.[2][7]
-
Unreacted Starting Materials: Residual allyl alcohol, epichlorohydrin, or glycerol may remain.
-
Side-Reaction Products: In the allyl alcohol route, a dimer (4-oxa-heptane-1,7-disulfonic acid) can form.[6] The glycerol route can produce dehydration products like acrolein if conditions are too harsh.[5] With epichlorohydrin, polymerization or cross-linking can occur, especially with poor temperature control.[8]
-
Solvent and Water: The final product is often hygroscopic, making water a common impurity.[6]
Q3: Which analytical techniques are best for monitoring reaction progress and final product purity?
A3: A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the consumption of starting materials.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the formation of the product and identifying non-volatile impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for identifying and quantifying volatile impurities. For non-volatile compounds like this compound, derivatization (e.g., silylation) is required to make them amenable to GC analysis.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identifying major organic impurities.[6]
Section 2: Troubleshooting Guides by Synthetic Route
This section provides specific troubleshooting advice for the most common synthetic pathways.
Route A: Sulfonation of Allyl Alcohol with Sodium Bisulfite
This method relies on the anti-Markovnikov addition of bisulfite across the double bond of allyl alcohol.
Problem: Low Yield or Incomplete Reaction
-
Potential Cause 1: Improper pH Control. The reaction is sensitive to pH. If the solution becomes too alkaline as the reaction proceeds, it can inhibit the desired free-radical pathway.
-
Potential Cause 2: Inefficient Initiation. The free-radical reaction requires an initiator to start.
-
Potential Cause 3: Reagent Addition Rate. Adding all the allyl alcohol at once can lead to side reactions or poor conversion.
-
Solution: Gradually add the allyl alcohol to the aqueous bisulfite solution. This maintains a favorable concentration gradient and helps control the reaction exotherm.[2]
-
Problem: Formation of Colored Byproducts
-
Potential Cause: Uncontrolled temperature rise or localized high concentrations of reactants.
-
Solution: Implement effective cooling to manage the reaction exotherm. Ensure vigorous stirring to maintain homogeneity and prevent localized "hot spots." The reaction can be run effectively at room temperature or even below with cooling.[2]
-
Troubleshooting Workflow: Allyl Alcohol Route
Caption: Troubleshooting flow for low yields in the allyl alcohol route.
Route B: Ring-Opening of Epichlorohydrin with Sodium Bisulfite
This route is often chosen for its high efficiency but requires careful management of reaction conditions.
Problem: Reaction Runaway and Formation of Colored, Cross-linked Polymers
-
Potential Cause: The ring-opening of epichlorohydrin is highly exothermic. Without adequate temperature control, the reaction can accelerate, leading to uncontrolled polymerization and degradation.[8]
-
Solution:
-
Vigorous Agitation: Ensure the reaction mixture is stirred vigorously to promote heat transfer to the vessel walls.[11]
-
External Cooling: Use an ice-water bath to actively remove heat and maintain the desired reaction temperature (e.g., 70-80°C).[3][11]
-
Controlled Reagent Addition: Add the epichlorohydrin dropwise to the bisulfite solution to control the rate of heat generation.
-
-
Problem: Incomplete Conversion of Bisulfite
-
Potential Cause: The reaction equilibrium may not fully favor the product, or the reaction rate may be slow under certain conditions.
-
Solution: A highly effective strategy is to use a precisely balanced mixture of sodium bisulfite and sodium sulfite. The sulfite helps to drive the reaction to completion, achieving conversions of over 99% in as little as 15 minutes. This avoids the long reaction times and lower yields of methods using only bisulfite.[11]
-
Reaction Mechanism: Epichlorohydrin Ring-Opening
Caption: Simplified mechanism for this compound synthesis from epichlorohydrin.
Section 3: Downstream Processing and Purification
Problem: Difficulty Removing Inorganic Salt Byproducts
-
Potential Cause: High solubility of inorganic salts (e.g., Na₂SO₄) in the aqueous reaction mixture.
-
Solution: After the reaction, concentrate the solution and add a solvent in which the desired product is soluble but the inorganic salts are not. For example, adding 90% ethanol can precipitate the salts, which can then be removed by filtration in the cold.[2]
-
Problem: Product is a Hygroscopic Oil, Not a Crystalline Solid
-
Potential Cause: Presence of residual water, which inhibits crystallization. This compound and its salts are known to be hygroscopic.[6]
-
Solution:
-
Azeotropic Distillation: To rigorously remove water, dissolve the crude product in a suitable solvent (e.g., toluene) and perform azeotropic distillation.[6]
-
High Vacuum Drying: Dry the purified product under high vacuum at a slightly elevated temperature for an extended period.
-
Recrystallization: Attempt recrystallization from anhydrous solvents. A mixture of alcohol and water is often a good starting point.[2]
-
-
General Purification Workflow
Caption: General workflow for the purification of this compound.
Section 4: Protocols & Data Summaries
Table 1: Comparison of Key Synthetic Routes
| Feature | Allyl Alcohol Route | Epichlorohydrin Route | Glycerol Route |
| Starting Materials | Allyl Alcohol, Sodium Bisulfite | Epichlorohydrin, Sodium Bisulfite | Glycerol, Sulfur Trioxide |
| Typical Yield | 90-95% (optimized)[2] | >98% Conversion (optimized)[11] | Variable, dependent on control |
| Key Advantages | Well-established, high yields possible | Very fast reaction, high conversion | Direct, uses bio-renewable glycerol |
| Key Challenges | Requires careful pH control, potential for side reactions | Highly exothermic, potential for polymerization | Risk of dehydration to acrolein, requires special reagents (SO₃)[4][5] |
| Primary Byproducts | Inorganic salts, dimers[6] | Inorganic salts, polymers[8] | Sulfuric acid, dehydration products |
Table 2: Optimized Parameters for the Epichlorohydrin Route
| Parameter | Recommended Condition | Rationale | Reference |
| Temperature | 70 - 80°C | Balances reaction rate with safety; prevents runaway. | [11] |
| Agitation | Vigorous | Ensures efficient heat transfer and mixture homogeneity. | [11] |
| Cooling | External ice-water bath | Necessary to manage the strong exotherm of the reaction. | [11] |
| Reactant Ratio | Slight excess of Epichlorohydrin | Ensures complete consumption of bisulfite. | [11] |
| Sulfite Source | Mixture of Sodium Bisulfite and Sodium Sulfite | Dramatically increases reaction rate and conversion efficiency. | [11] |
Protocol: Synthesis via Epichlorohydrin and Sodium Bisulfite/Sulfite
This protocol is a synthesis of literature methods and should be adapted and optimized for specific laboratory conditions. Perform a thorough safety review before execution.
-
Reactor Setup: In a reaction vessel equipped with a mechanical stirrer, dropping funnel, thermometer, and external cooling bath, prepare a solution of sodium metabisulfite and sodium sulfite in deionized water. A representative mixture might involve a molar ratio of approximately 20:1 bisulfite to sulfite.[11]
-
Heating: Under a nitrogen blanket, heat the stirred solution to 70°C.[11]
-
Epichlorohydrin Addition: Begin the dropwise addition of epichlorohydrin. The reaction is exothermic; use the cooling bath to vigorously maintain the internal temperature at 70-80°C.[11]
-
Reaction Monitoring: After the addition is complete, continue stirring at temperature. The reaction is typically very fast; conversion can be checked by analyzing for residual bisulfite after as little as 15-30 minutes.[11]
-
Work-up: Once the reaction is complete (bisulfite is consumed), the resulting solution contains sodium 3-chloro-2-hydroxypropanesulfonate. This can be hydrolyzed in a subsequent step with a base like sodium hydroxide to yield the final this compound sodium salt.[12]
-
Purification: The final product can be purified from the resulting salt solution using the methods described in Section 3, such as precipitation of inorganic salts with ethanol.[2]
References
- Vertex AI Search. Synthesis of 3-Hydroxy propane sulfonic acid-(3-sulfopropyl)-ester ("ester 1").
- ChemicalBook. 3-HYDROXYPROPANESULFONIC ACID | 15909-83-8.
- National Institutes of Health (NIH). Synthesis of Hydroxy Sulfonate Surfactants - PMC.
- Patsnap. Preparation method of 3-hydroxypropanesulfonic acid - Eureka.
- Google Patents. US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid.
- E3S Web of Conferences. Synthesis and Performance Evaluation of a Betaine Surfactant.
- Google Patents. US3239560A - Method for preparation of halide hydroxysulfonate.
- Google Patents. US2979521A - Preparation of glycerol sulfuric acids.
- Monarch Initiative. This compound.
- PubChem. 2,3-Dihydroxy-1-propanesulfonic acid | C3H8O5S | CID 112025.
- Quora. What happens when glycerol reacts with con H2SO4?.
- Royal Society of Chemistry. Green Chemistry - RSC Publishing.
- Der Pharma Chemica. Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing.
- Shandong Qibo New Energy Co., Ltd. Sodium hydroxide react with epichlorohydrin.
- SpringerLink. Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate.
Sources
- 1. Preparation method of 3-hydroxypropanesulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid - Google Patents [patents.google.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. US2979521A - Preparation of glycerol sulfuric acids - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. Synthesis of Hydroxy Sulfonate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-HYDROXYPROPANESULFONIC ACID | 15909-83-8 [chemicalbook.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. agriculturejournals.cz [agriculturejournals.cz]
- 11. US3239560A - Method for preparation of halide hydroxysulfonate - Google Patents [patents.google.com]
- 12. Sodium hydroxide react with epichlorohydrin - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
Technical Support Center: Storage and Handling of 3-Sulfopropanediol
Welcome to the technical support guide for 3-Sulfopropanediol (also known as 2,3-dihydroxy-1-propanesulfonic acid). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. This guide provides in-depth technical information, troubleshooting advice, and best practices to prevent degradation and ensure reliable experimental outcomes.
Introduction
This compound is a highly functionalized organic compound, featuring both a diol system and a sulfonic acid moiety. This unique structure makes it a valuable building block in various scientific applications. However, the presence of these reactive functional groups also presents challenges for its long-term storage and handling. Degradation can lead to the formation of impurities, a decrease in potency, and ultimately, a compromise in experimental results. This guide is built on established principles of chemical stability and provides practical, field-proven insights to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. The recommended storage temperature is typically 2-8°C. It is crucial to keep the container tightly sealed to prevent moisture absorption and oxidation.
Q2: What type of container should I use to store this compound?
A: Chemically resistant containers made of high-density polyethylene (HDPE) or polypropylene (PP) are recommended for storing this compound. These materials show good resistance to both alcohols and non-oxidizing acids.[1][2][3][4][5][6][7][8] Avoid using containers made of materials that can be corroded by acids or that may leach impurities.
Q3: I noticed a slight yellowing of my this compound solution over time. What could be the cause?
A: Discoloration can be an indicator of degradation, potentially due to oxidation or exposure to light. Trace impurities in the solvent or container, or exposure to air, can initiate oxidative processes. Ensure the product is stored under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.
Q4: Can I store this compound in an aqueous solution?
A: While this compound is water-soluble, long-term storage in aqueous solutions is not recommended without careful consideration of the pH. The sulfonic acid group makes the solution acidic, which could potentially catalyze hydrolysis of the compound itself or other components in a mixture over time, especially at elevated temperatures. If an aqueous stock solution is necessary, it should be freshly prepared or stored for a limited time at 2-8°C.
Q5: What are the main degradation pathways for this compound?
A: The primary potential degradation pathways include oxidation of the diol functional groups and, to a lesser extent, hydrolysis of the sulfonate group, particularly under extreme pH and temperature conditions. Thermal decomposition can also occur at elevated temperatures.
In-Depth Troubleshooting Guides
Issue 1: Observed Changes in Physical Appearance (Color, Clarity)
-
Symptom: The this compound, either in solid form or in solution, develops a yellow or brown tint, or a previously clear solution becomes turbid.
-
Probable Causes:
-
Oxidation: The diol functional groups are susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metal impurities, or light. This can lead to the formation of aldehydes, ketones, or carboxylic acids, which may be colored or polymerize to form colored products.
-
Contamination: Impurities from the storage container or solvent can react with this compound.
-
-
Troubleshooting and Resolution:
-
Verify Storage Conditions: Ensure the product is stored in a tightly sealed container, protected from light, and at the recommended temperature.
-
Inert Atmosphere: For sensitive applications, consider purging the container with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.
-
Purity Check: If degradation is suspected, the purity of the material should be assessed using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[1][2][9]
-
Container Material: Confirm that the storage container is made of a recommended material (HDPE, PP) and is clean and free of contaminants.
-
Issue 2: Inconsistent Experimental Results or Loss of Potency
-
Symptom: Experiments using an older batch of this compound yield different results compared to a fresh batch, or a lower than expected reaction yield is observed.
-
Probable Causes:
-
Degradation: The concentration of the active this compound may have decreased due to slow degradation over time.
-
Formation of Inhibitory Byproducts: Degradation products may interfere with the intended reaction or biological assay.
-
-
Troubleshooting and Resolution:
-
Quantitative Analysis: Use a validated quantitative analytical method, such as HPLC with a suitable detector or quantitative Nuclear Magnetic Resonance (qNMR), to determine the purity and concentration of the this compound.
-
Forced Degradation Study: To understand the potential for degradation under your experimental conditions, you can perform a forced degradation study on a small scale. This involves subjecting the material to stress conditions (e.g., elevated temperature, extreme pH, oxidizing agents) and analyzing the resulting mixture to identify potential degradation products.[10][11][12][13]
-
Use Fresh Material: As a best practice, use freshly opened or recently purchased material for critical experiments to ensure the highest purity and potency.
-
Potential Degradation Pathways
The degradation of this compound is likely to proceed through pathways involving its two main functional groups: the diol and the sulfonic acid. The following diagram illustrates the hypothetical degradation pathways based on established chemical principles.
Caption: Hypothetical degradation pathways of this compound.
Best Practices for Stability Assessment: A Guide to Forced Degradation Studies
For users who need to establish the stability of this compound in their specific formulations or experimental conditions, conducting a forced degradation study is a valuable approach.[10][11][12][13] This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.
Experimental Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, appropriate containers for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Incubate a solution at a high temperature (e.g., 80°C), protected from light. For solid-state thermal degradation, place the solid material in an oven at a similar temperature.
-
Photodegradation: Expose a solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines), alongside a control sample wrapped in aluminum foil.
-
-
Sample Neutralization: After the incubation period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples (including a non-stressed control) by a stability-indicating analytical method.
Analytical Methodologies
Due to the polar and non-UV-absorbing nature of this compound and its likely degradation products, specialized analytical techniques are required:
-
Ion Chromatography (IC): An excellent technique for the separation and quantification of sulfonated compounds.[3][5] Coupling with mass spectrometry (IC-MS) can aid in the identification of unknown degradation products.
-
Capillary Electrophoresis (CE): Well-suited for the analysis of small, highly charged molecules like organic acids and sulfonates.[1][2][4][9][14] CE-MS provides a powerful tool for separation and identification.
-
High-Performance Liquid Chromatography (HPLC) with specialized detectors:
-
Reversed-Phase HPLC with an Ion-Pairing Agent: This can be used to retain the highly polar this compound on a C18 column.[15]
-
Detectors: Since this compound lacks a strong chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector are necessary. Mass Spectrometry (LC-MS) is the most powerful tool for identifying unknown degradation products.
-
Summary of Recommended Storage Conditions and Incompatibilities
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential hydrolytic, oxidative, and thermal degradation. |
| Light | Store in an amber vial or in the dark. | Prevents photodegradation, which can initiate radical chain reactions. |
| Atmosphere | Tightly sealed container. For long-term storage or high-purity applications, purge with an inert gas (Argon or Nitrogen). | Protects from atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation. |
| pH (for solutions) | Prepare fresh as needed. If short-term storage is required, maintain a neutral to slightly acidic pH and store at 2-8°C. | Extreme pH can catalyze hydrolysis of the sulfonate group. |
| Container Material | High-Density Polyethylene (HDPE), Polypropylene (PP), or glass. | These materials offer good chemical resistance to sulfonic acids and diols.[1][2][3][4][5][6][7][8] |
| Incompatible Materials | Strong oxidizing agents (e.g., nitric acid, peroxides, permanganates), strong bases. | The diol moiety is susceptible to strong oxidation. The sulfonic acid will react exothermically with strong bases. |
References
-
[Possible pathways of glycerol degradation[11]; various products can be obtained. ResearchGate.]([Link])
Sources
- 1. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capillary electrophoresis for the analysis of short-chain organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. Identification of degradation products of aspartyl tripeptides by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. THE HYDROLYSIS OF HYALURONIC ACID BY BACTERIAL ENZYMES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures [mdpi.com]
- 12. molnar-institute.com [molnar-institute.com]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving 3-Sulfopropanediol Yield
Welcome to the technical support center for the synthesis and purification of 3-Sulfopropanediol (2,3-dihydroxypropane-1-sulfonic acid). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its production. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your process effectively.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound.
Q1: My overall yield is consistently low. What are the most likely causes and how can I address them?
Low yield is a multifaceted problem that can originate from several stages of the process. Let's break down the primary culprits from reaction to isolation.
A. Incomplete Reaction or Unfavorable Equilibrium
-
The "Why": The addition of a bisulfite salt to an alkene (a common route using a precursor like allyl alcohol) is often a reversible reaction. If the reaction does not reach completion, a significant portion of your starting material will remain, directly impacting the theoretical yield. Reaction kinetics may also be too slow under your current conditions.
-
The Solution:
-
Monitor Reaction Progress: Do not rely on a fixed time point. Use an appropriate analytical method, such as HPLC or Quantitative NMR (qNMR), to track the disappearance of the starting material and the appearance of the product.
-
Optimize Temperature: Gently increasing the temperature can improve the reaction rate. However, be cautious, as excessive heat can promote side reactions or product degradation. We recommend starting around 50-60°C and optimizing from there.
-
Adjust Stoichiometry: Use a slight excess (1.1 to 1.3 equivalents) of the sulfonating agent (e.g., sodium bisulfite). This can help drive the equilibrium towards the product side.
-
B. Side Product Formation
-
The "Why": The starting materials and intermediates can be susceptible to side reactions, primarily oxidation and polymerization, which consume reactants and complicate purification. For instance, allyl alcohol precursors can polymerize, and bisulfite solutions can be oxidized by atmospheric oxygen.
-
The Solution:
-
Maintain an Inert Atmosphere: Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction. This minimizes the oxidation of the sulfite/bisulfite species.
-
Control pH: The pH of the reaction is critical. The equilibrium between sulfite (SO₃²⁻) and bisulfite (HSO₃⁻) ions dictates the active nucleophile. For addition to an alkene, a slightly acidic to neutral pH (5-7) is often optimal to ensure a sufficient concentration of the bisulfite ion.
-
Consider a Radical Inhibitor: If using a radical-initiated pathway, unintended polymerization can be an issue. Small amounts of an inhibitor like hydroquinone may be beneficial, though this should be validated for your specific process.
-
C. Losses During Workup and Purification
-
The "Why": this compound is a highly polar, water-soluble, non-volatile compound, making its separation from a crude aqueous mixture containing inorganic salts (e.g., sodium sulfate, unreacted sodium bisulfite) a significant challenge.[1] Standard liquid-liquid extraction with common organic solvents is typically ineffective.
-
The Solution:
-
Salt Precipitation: After the reaction is complete, concentrate the aqueous solution under reduced pressure. Then, add a water-miscible organic solvent like ethanol or isopropanol. This will drastically reduce the solubility of the inorganic salts, causing them to precipitate while leaving your highly polar product in the mixed-solvent supernatant.[1]
-
Ion-Exchange Chromatography: For high-purity material, utilize a strong anion exchange (SAX) resin. The sulfonic acid group will bind strongly to the resin. After washing away neutral impurities and salts, the product can be eluted with a salt gradient (e.g., NaCl solution) or a strong acid. The eluent will then need to be desalted.
-
Crystallization: If a suitable solvent system can be identified, crystallization is an excellent method for purification. This often requires significant screening and optimization.
-
Q2: I'm struggling with purification. How can I efficiently separate this compound from inorganic salts?
This is the most common bottleneck. The key is to exploit the differences in solubility between your organic product and the inorganic byproducts.
Here is a detailed protocol for a salt-precipitation workup:
Experimental Protocol: Purification via Salt Precipitation
-
Reaction Quenching & pH Adjustment: Once the reaction is deemed complete by your chosen analytical method, cool the mixture to room temperature. Adjust the pH to ~7.0 using a suitable acid or base if necessary. This ensures the sulfonic acid is in its salt form, maximizing its polarity.
-
Initial Concentration: Transfer the aqueous reaction mixture to a round-bottom flask. Concentrate the solution using a rotary evaporator to remove most of the water. Do not evaporate to complete dryness; a viscous, syrupy consistency is ideal.
-
Solvent Addition: Measure the volume of the concentrated syrup. Add 5-10 volumes of a water-miscible organic solvent (e.g., absolute ethanol or isopropanol) to the flask with vigorous stirring.
-
Precipitation and Cooling: A fine white precipitate of inorganic salts should form immediately. Continue stirring for 30-60 minutes at room temperature. For maximum precipitation, cool the slurry in an ice bath or refrigerate at 4°C for several hours (or overnight).
-
Filtration: Filter the cold slurry through a Büchner funnel. Wash the collected salt cake with a small amount of the cold organic solvent to recover any entrained product.
-
Product Recovery: Combine the filtrate and the washings. This solution contains your partially purified product. Remove the organic solvent and residual water via rotary evaporation to yield the crude this compound, now significantly depleted of inorganic salts.
-
Verification: The effectiveness of this process can be confirmed by various methods, such as gravimetric analysis (weighing the dried salts) or by using analytical techniques like ion chromatography to measure the salt content in your product before and after the procedure.
Frequently Asked Questions (FAQs)
Q1: What is a reliable general synthesis method for this compound?
A widely adaptable method is the nucleophilic addition of sodium bisulfite to a suitable three-carbon electrophile, such as allyl alcohol. This approach is analogous to well-established methods for creating other sulfonated molecules.[2][3][4][5]
The reaction proceeds via the addition of the bisulfite ion across the double bond. This can be initiated by heat or a radical initiator.
dot
Caption: A common synthesis route for this compound.
Q2: Which analytical techniques are best for monitoring the reaction and quantifying yield?
Because this compound is non-volatile and lacks a strong UV chromophore, standard GC and UV-Vis HPLC methods are not ideal.
| Technique | Application | Advantages | Disadvantages |
| HPLC-RID | Quantification, Purity | Good for quantification without a chromophore. | Sensitive to temperature and flow rate changes; not suitable for gradient elution. |
| HPLC-ELSD/CAD | Quantification, Purity | More sensitive than RID and compatible with gradients. | Response can be non-linear; requires volatile mobile phases. |
| Quantitative NMR (qNMR) | Absolute Quantification | Highly accurate and precise; provides structural information. Does not require a reference standard of the analyte. | Requires a high-field NMR spectrometer; sample must be soluble in a deuterated solvent. |
| Ion Chromatography | Salt/Impurity Analysis | Excellent for separating and quantifying inorganic anions and cations. | Specialized equipment; may not be suitable for the main analyte itself. |
For routine yield determination, HPLC with a Refractive Index Detector (RID) is often a practical choice.[6] For definitive, high-accuracy quantification, qNMR is the gold standard.[7]
Q3: How critical is pH control during the synthesis?
Extremely critical. The pH of the aqueous medium governs the equilibrium between sulfur dioxide (SO₂), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻). For the nucleophilic addition to an alkene, the bisulfite ion is the desired reactive species.
-
Too Acidic (pH < 4): The equilibrium shifts towards dissolved SO₂, which can be lost from the reaction vessel as a gas, reducing the amount of available sulfonating agent.
-
Too Alkaline (pH > 8): The equilibrium shifts towards the sulfite ion, which is generally a less effective nucleophile for this type of reaction and can promote unwanted side reactions.
Maintaining a pH between 5 and 7 is a good starting point for optimization.
Q4: What are the primary safety considerations?
-
Sodium Bisulfite/Metabisulfite: These reagents can release toxic sulfur dioxide (SO₂) gas upon contact with acids or upon heating. Always handle them in a well-ventilated fume hood.
-
Allyl Alcohol: This precursor is toxic, flammable, and a lachrymator. Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a fume hood.
-
Reaction Exotherms: The reaction can be exothermic. Monitor the internal temperature, especially during reagent addition and initial heating, to prevent a runaway reaction.
Troubleshooting Workflow Diagram
This flowchart provides a logical path to diagnose and solve yield-related issues.
dot
Caption: A logical workflow for troubleshooting low yields.
References
-
PubChem. (n.d.). 2,3-Dihydroxy-1-propanesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (n.d.). III Analytical Methods. Retrieved from [Link]
- Tasinato, V., et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. Google Patents.
-
Monarch Initiative. (n.d.). This compound. Retrieved from [Link]
-
Koh, Y.M., et al. (2024). Recent Development in Biological Production of 1,3-Propanediol. Chemical Methodologies. Retrieved from [Link]
- Wang, J. (2015). Preparation method of 3-amino-1,2-propanediol. Google Patents.
- Li, J., et al. (2013). Synthesis method of 3-amino-1,2-propanediol. Google Patents.
- E. I. Du Pont De Nemours and Company. (2005). Purification of biologically-produced 1,3-propanediol. Google Patents.
- Kuhner, M., et al. (1992). Method for producing 3-hydroxypropionic acid. Google Patents.
-
Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants. Retrieved from [Link]
- Arntz, D., et al. (1994). Process for the preparation of 1,3-propanediol. Google Patents.
-
Do, H.-Q., & Larionov, O. V. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Schwartz, A., et al. (2004). Method for the preparation of 1,3-propane disulfonic acid compounds. Google Patents.
-
Valdehuesa, K. N. G., et al. (2019). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Gao, C., et al. (2013). [Biosynthesis of 3-hydroxypropionic acid from 1,3-propanediol by Gluconobacter oxydans ZJB09112]. Sheng Wu Gong Cheng Xue Bao. Retrieved from [Link]
-
DuPont-Tate & Lyle BioProducts. (2024). Recent Development in Biological Production of 1,3-Propanediol. Chemical Methodologies. Retrieved from [Link]
-
Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega. Retrieved from [Link]
-
Divinová, V., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences. Retrieved from [Link]
-
Song, C. W., et al. (2019). Efficient Production of 1,3-Propanediol from Diverse Carbohydrates via a Non-natural Pathway Using 3-Hydroxypropionic Acid as an Intermediate. ResearchGate. Retrieved from [Link]
-
Lee, J. W., et al. (2020). High-level production of 3-hydroxypropionic acid from glycerol as a sole carbon source using metabolically engineered Escherichia coli. Biotechnology and Bioengineering. Retrieved from [Link]
-
Leja, K., et al. (2018). Isolation of New Strains of Bacteria Able to Synthesize 1,3-Propanediol from Glycerol. Polish Journal of Microbiology. Retrieved from [Link]
-
Najana, S. B., & Bollikolla, H. B. (2020). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with Refractive Index Detector. International Journal of Applied Chemistry. Retrieved from [Link]
-
Doyle, M. P., et al. (2021). Challenges in the Highly Selective [3 + 1]-Cycloaddition of an Enoldiazoacetamide to Form a Donor–Acceptor Cis-Cyclobutenecarboxamide. Molecules. Retrieved from [Link]
-
Do, H. Q., & Larionov, O. V. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Ciriminna, R., et al. (2010). One-Pot Synthesis of Aryloxypropanediols from Glycerol: Towards Valuable Chemicals from Renewable Sources. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Notable Improvement of 3-Hydroxypropionic Acid and 1,3-Propanediol Coproduction Using Modular Coculture Engineering and Pathway Rebalancing. ResearchGate. Retrieved from [Link]
-
Sahu, R. K. (2018). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Der Pharma Chemica. Retrieved from [Link]
-
Unknown Author. (2009). Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Retrieved from [Link]
-
Wang, S., et al. (2020). Challenges and opportunities for synthesis of 1,3-propanediol from petrochemical, biological and chemical routes. ResearchGate. Retrieved from [Link]
-
Do, H.-Q., & Larionov, O. V. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. SciSpace. Retrieved from [Link]
-
Do, H.-Q., & Larionov, O. V. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. The Royal Society of Chemistry. Retrieved from [Link]
-
Le-Masurier, S. P., et al. (2022). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. Organic Process Research & Development. Retrieved from [Link]
-
Tsorteki, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Villa, A., et al. (2011). Enhanced performance of the catalytic conversion of allyl alcohol to 3-hydroxypropionic acid using bimetallic gold catalysts. Faraday Discussions. Retrieved from [Link]
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Technical Support Center: Purification of Commercial 3-Sulfopropanediol
Welcome to the technical support center for the purification of commercial 3-sulfopropanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this compound. The information herein is based on established scientific principles and practical laboratory experience to ensure you can achieve the desired purity for your critical applications.
Introduction
This compound (2,3-dihydroxy-1-propanesulfonic acid) is a versatile building block in various chemical syntheses due to its bifunctional nature, containing both hydroxyl and sulfonic acid groups.[1][2] However, commercial grades of this compound can contain impurities that may interfere with downstream applications. These impurities can arise from the synthesis process, degradation, or storage. This guide will walk you through common issues and provide robust protocols to purify commercial this compound effectively.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: My this compound solution has a yellow or brown tint.
Probable Cause: Colored impurities are often organic molecules with extended conjugated systems or trace metal contaminants. These can originate from side reactions during the synthesis of this compound, such as the reaction of glycerol with a sulfonating agent, which can produce colored byproducts.[3][4]
Solution: Activated Carbon Treatment Activated carbon is a highly porous material with a large surface area, making it excellent for adsorbing colored organic impurities.[5][6][7]
Experimental Protocol: Decolorization with Activated Carbon
-
Preparation: Dissolve the impure this compound in a suitable solvent (e.g., deionized water) to create a concentrated solution.
-
Addition of Activated Carbon: Add powdered activated carbon to the solution. A general starting point is 1-2% of the solute's weight.
-
Adsorption: Stir the mixture at room temperature for 30-60 minutes. Gentle heating (40-50°C) can sometimes improve efficiency, but avoid high temperatures that might promote side reactions.
-
Filtration: Remove the activated carbon by filtration. For laboratory scale, a Büchner funnel with a fine filter paper or a celite bed is effective.[8] Ensure a tight seal to prevent carbon particles from passing into the filtrate.
-
Assessment: The resulting solution should be colorless. If a tint remains, a second treatment may be necessary.
Issue 2: Purity analysis (e.g., by HPLC or NMR) shows the presence of ionic impurities.
Probable Cause: Ionic impurities, such as residual inorganic salts (e.g., sulfates, chlorides) from the synthesis or starting materials, are common in commercial this compound.[9] Given that this compound is itself an ionic compound, separating it from other ions requires specific techniques.[10]
Solution: Ion Exchange Chromatography Ion exchange chromatography (IEX) is a powerful technique for separating molecules based on their net surface charge.[11] Since this compound is an anion (sulfonate group), anion exchange chromatography can be employed to separate it from other anionic impurities, or cation exchange can be used to remove cationic impurities.
Experimental Protocol: Purification by Ion Exchange Chromatography
-
Resin Selection and Preparation:
-
To remove cationic impurities (e.g., metal ions), use a strong acid cation exchange resin in the hydrogen (H+) form.
-
To remove other anionic impurities, a strong base anion exchange resin in the hydroxide (OH-) or chloride (Cl-) form can be used, though elution of the desired product will be necessary.
-
Prepare a slurry of the selected resin in deionized water and pack it into a chromatography column.
-
-
Equilibration: Equilibrate the column by passing several column volumes of deionized water through it until the pH and conductivity of the eluate are stable.[11]
-
Sample Loading: Dissolve the impure this compound in a minimal amount of deionized water and load it onto the column.
-
Washing: Wash the column with deionized water to elute neutral impurities and weakly bound species.
-
Elution (if using anion exchange for purification): Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical method (e.g., HPLC, titration).
-
Desalting: Combine the pure fractions. If a salt gradient was used for elution, the salt will need to be removed, for example, by dialysis or a second chromatography step (size exclusion).
Issue 3: The purified product contains residual solvents or water.
Probable Cause: this compound is hygroscopic and can retain water. Solvents used during purification steps can also be challenging to remove completely.
Solution: High-Vacuum Drying or Lyophilization
-
High-Vacuum Drying: Place the sample in a vacuum oven at a moderately elevated temperature (e.g., 40-60°C) under high vacuum. The temperature should be kept well below the decomposition temperature of the compound.
-
Lyophilization (Freeze-Drying): If the product is in an aqueous solution, lyophilization is an excellent method for removing water without excessive heating. Freeze the solution and then apply a high vacuum to sublimate the water.
Purity Assessment: The water content can be accurately determined using Karl Fischer titration.[12]
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in commercial this compound?
-
A1: Common impurities can include unreacted starting materials (e.g., glycerol), byproducts from side reactions (e.g., ethers, esters), inorganic salts from the synthesis and workup, and colored organic compounds.[9][13] The exact impurity profile can vary between manufacturers.
Q2: Which analytical techniques are best for assessing the purity of this compound?
-
A2: A combination of techniques is recommended for a comprehensive purity assessment.[][15]
-
High-Performance Liquid Chromatography (HPLC): Particularly with a suitable column for polar, ionic compounds (e.g., mixed-mode or ion-exchange), can quantify organic impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities. Quantitative NMR (qNMR) can be used for assay determination.[12][16]
-
Ion Chromatography (IC): Useful for quantifying specific inorganic anions and cations.[12]
-
Karl Fischer Titration: The standard method for determining water content.[12]
-
Elemental Analysis: Can determine the elemental composition and help identify inorganic impurities.
-
Q3: Can I use recrystallization to purify this compound?
-
A3: Recrystallization is a powerful purification technique for solid compounds.[17][18][19] However, this compound is often supplied as a viscous liquid or a highly hygroscopic solid, which can make traditional recrystallization challenging. The high polarity and presence of the sulfonic acid group can also make finding a suitable single solvent difficult.[20] A two-solvent system (a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is not) might be more successful. Significant experimental optimization would be required.
Q4: My this compound is a viscous oil. How can I handle it for purification?
-
A4: The high viscosity can make handling difficult. Gently warming the container can reduce the viscosity and make it easier to transfer. Alternatively, you can dissolve the entire sample in a known volume of a suitable solvent (like deionized water) to create a stock solution of a specific concentration. This makes it easier to aliquot and handle for subsequent purification steps.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of commercial this compound.
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Stability of 3-Sulfopropanediol at different pH and temperatures
Introduction: The Critical Role of Stability in Your Research
Welcome to the technical support guide for 3-Sulfopropanediol (CAS: 10296-76-1). As a highly functionalized molecule featuring both hydroxyl and sulfonic acid moieties, this compound is utilized in a variety of applications, from buffer systems to the synthesis of advanced materials and pharmaceutical intermediates. Its performance and the reliability of your experimental results are directly linked to its chemical stability under your specific application's conditions.
This guide is designed for our scientific and drug development clientele. It moves beyond simple statements of fact to provide you with the causal logic behind stability-indicating methods, robust troubleshooting frameworks, and detailed protocols to empower you to validate the stability of this compound within your own experimental matrix. We will address the key environmental factors of pH and temperature, providing a comprehensive resource for ensuring the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A: this compound is an alkyl sulfonic acid. Generally, alkyl sulfonic acids exhibit greater hydrothermal stability than their aromatic counterparts[1]. The carbon-sulfur bond in alkyl sulfonic acids is robust and not typically susceptible to simple hydrolysis across a moderate pH range at ambient temperatures. However, the presence of two hydroxyl groups introduces potential susceptibility to oxidation. Extreme temperatures and pH values are the most likely conditions to induce degradation.
Q2: How does pH affect the stability of this compound?
A: The sulfonic acid group is a strong acid (pKa is typically below 0), meaning it will be fully deprotonated (as the sulfonate anion) in all but the most extremely acidic aqueous solutions[2]. The molecule's stability to hydrolytic degradation is expected to be high in neutral and moderately acidic/alkaline conditions. However, in strongly acidic or basic solutions, especially when combined with elevated temperatures, catalysis of degradation reactions such as dehydration or oxidation-reduction could occur. It is crucial to empirically test stability in your specific buffer system.
Q3: Is this compound sensitive to temperature?
A: Yes, like most organic molecules, its stability is temperature-dependent. While stable at room temperature and under typical refrigerated storage conditions, elevated temperatures can provide the activation energy for degradation. Studies on some sulfonic acids show thermal decomposition can occur at temperatures in the range of 200-300°C[3]. For solutions, prolonged heating, even at temperatures below boiling (e.g., 50-70°C), can accelerate slow degradation processes that are negligible at room temperature[4].
Q4: Can this compound degrade via oxidation?
A: Yes, the propane-1,2-diol backbone presents primary and secondary alcohol groups, which are susceptible to chemical oxidation. The presence of common laboratory oxidants (e.g., hydrogen peroxide, dissolved oxygen in the presence of metal ions) could potentially oxidize these alcohols to aldehydes, ketones, or carboxylic acids. This is a critical stability parameter to consider, especially if your application involves oxidative conditions.
Q5: Are there known degradation products of this compound?
A: While specific, comprehensive degradation pathway studies for this compound are not widely published in a non-biological context, we can hypothesize potential products based on its structure. Oxidative stress could yield sulfopropionaldehyde or sulfolactic acid derivatives. Severe thermal stress could theoretically lead to dehydration or, under very harsh conditions, desulfonation. Forced degradation studies, as detailed in this guide, are the definitive way to identify potential degradation products in your specific matrix[4][5].
Troubleshooting Guide: Addressing Stability-Related Issues
Inconsistent or unexpected experimental results can often be traced back to the unforeseen degradation of a key reagent. This section provides a logical framework for diagnosing such issues.
Diagram: Troubleshooting Experimental Inconsistencies
Caption: A decision tree for troubleshooting stability-related experimental issues.
In-Depth Technical Protocols: Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of understanding a molecule's intrinsic stability[6]. These protocols are designed to accelerate degradation to predict, in a shorter timeframe, what might happen over a longer storage period and to generate potential degradants for analytical method validation[4].
Core Principle: A Self-Validating System
For every condition, you must run a control sample in parallel. The control consists of this compound in the same solvent matrix but without the stressor (e.g., no acid, no peroxide, kept at 5°C). This allows you to definitively attribute any observed changes to the stress condition.
Recommended Analytical Method
A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection and, ideally, Mass Spectrometric (MS) detection is highly recommended.
-
Column: A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column is often necessary for retaining polar compounds like this compound[7]. A traditional C18 column may show poor retention.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and a polar organic solvent (e.g., acetonitrile).
-
Detection: Primary analysis by UV (if the molecule or its degradants have a chromophore) or a universal detector like a Charged Aerosol Detector (CAD). MS detection is invaluable for identifying the mass of any new peaks that appear.
Diagram: Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study of this compound.
Protocol 1: Acid/Base Hydrolytic Stability
-
Prepare Solutions:
-
Stock Solution: Prepare a 1.0 mg/mL solution of this compound in HPLC-grade water.
-
Acid Stress: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL this compound in 0.1 M HCl.
-
Base Stress: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL this compound in 0.1 M NaOH.
-
Neutral Control: Mix the stock solution with HPLC-grade water in a 1:1 ratio.
-
-
Incubation:
-
Place the Acid and Base Stress vials in a water bath or oven set to 60°C.
-
Store the Neutral Control vial at 5°C, protected from light.
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Crucially, neutralize the acid and base samples immediately by adding an equimolar amount of base or acid, respectively, to halt the degradation. For example, add 10 µL of 1.0 M NaOH to a 100 µL aliquot of the acid-stressed sample.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze all control, stressed, and time-zero samples in the same HPLC sequence.
Protocol 2: Oxidative Stability
-
Prepare Solution:
-
Prepare a 0.5 mg/mL solution of this compound in a 3% solution of hydrogen peroxide (H₂O₂).
-
Prepare a control sample of 0.5 mg/mL this compound in HPLC-grade water only.
-
-
Incubation:
-
Keep both vials at room temperature, protected from light, as heat can accelerate peroxide decomposition.
-
-
Sampling:
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12 hours). Peroxide reactions can be rapid.
-
Dilute samples immediately in the mobile phase to quench the reaction and prepare for analysis.
-
-
Analysis: Analyze all samples by HPLC. Look for the loss of the parent peak and the formation of new, likely more polar, degradation products.
Protocol 3: Thermal Stability
-
Prepare Solution:
-
Prepare a 0.5 mg/mL solution of this compound in your experimental solvent (e.g., water, buffer).
-
Prepare two vials of this solution.
-
-
Incubation:
-
Place one vial in an oven at an elevated temperature (e.g., 80°C).
-
Keep the second (control) vial at 5°C.
-
-
Sampling:
-
Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48 hours).
-
Cool samples to room temperature before analysis.
-
-
Analysis: Analyze by HPLC to quantify the loss of this compound over time compared to the refrigerated control.
Data Interpretation & Summary
The primary goal is to determine the rate of degradation under each condition. Plot the percentage of remaining this compound against time for each stress condition. This will reveal its relative stability.
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Type | Stress Agent | Typical Temperature | Key Degradation Pathway Investigated |
| Acid Hydrolysis | 0.1 M HCl | 60 - 80°C | Acid-catalyzed reactions (e.g., dehydration) |
| Base Hydrolysis | 0.1 M NaOH | 60 - 80°C | Base-catalyzed reactions |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Oxidation of primary/secondary alcohols |
| Thermal | Solvent Only | 80°C (or higher) | Thermolysis |
| Photostability | High-intensity visible & UV light (ICH Q1B) | Room Temperature | Photolytic cleavage or rearrangement |
Interpreting New Peaks: Any new peaks that appear in the chromatograms of stressed samples are potential degradation products.
-
Mass Spectrometry (MS): The most powerful tool for identification. The mass-to-charge ratio (m/z) can provide the molecular weight of the degradant, allowing you to propose a chemical structure. For example, an increase of 14 Da (O-2H) could suggest oxidation of an alcohol to a ketone/aldehyde.
-
Retention Time: Changes in retention time give clues about polarity. Oxidized products are often more polar and may elute earlier on a reverse-phase column.
References
- Field, L. (1962). Thermal Decomposition of Sulfinic Acids. Journal of the American Chemical Society.
-
Brandeis ScholarWorks. (n.d.). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Brandeis University. Retrieved from [Link]
-
Amarasekara, A. S., & Owereh, O. S. (2011). Thermal properties of sulfonic acid group functionalized Brönsted acidic ionic liquids. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
-
Takenaka, et al. (2020). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondensation. ResearchGate. Retrieved from [Link]
-
Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Retrieved from [Link]
-
Duarte, F., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonic acid. Wikipedia. Retrieved from [Link]
-
Zhao Group @ UIUC. (n.d.). Biochemical Investigation of 3‐Sulfopropionaldehyde Reductase HpfD. University of Illinois at Urbana-Champaign. Retrieved from [Link]
- Schink, B., & Stams, A. J. (1986). Anaerobic degradation of 1,3-propanediol by sulfate-reducing and by fermenting bacteria. FEMS Microbiology Letters.
-
Duarte, F., et al. (2014). The alkaline hydrolysis of sulfonate esters : challenges in interpreting experimental and theoretical data. Lund University Research Portal. Retrieved from [Link]
-
Mayer, J., et al. (2010). 2,3-Dihydroxypropane-1-sulfonate degraded by Cupriavidus pinatubonensis JMP134: Purification of dihydroxypropanesulfonate 3-dehydrogenase. ResearchGate. Retrieved from [Link]
-
Duarte, F., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ResearchGate. Retrieved from [Link]
-
KBN. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. OUCI. Retrieved from [Link]
- BenchChem. (2025).
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Retrieved from [Link]
-
Rohwerder, T., et al. (2008). Novel pathway for catabolism of the organic sulfur compound 3,3'-dithiodipropionic acid via 3-mercaptopropionic acid and 3-Sulfinopropionic acid to propionyl-coenzyme A by the aerobic bacterium Tetrathiobacter mimigardefordensis strain DPN7. Applied and Environmental Microbiology. Retrieved from [Link]
-
Mayer, J., et al. (2010). INTRODUCTION 2 , 3-Dihydroxypropane-1-sulfonate degraded by Cupriavidus pinatubonensis JMP 134 : purification of dihydroxypropanesulfonate 3-dehydrogenase. Semantic Scholar. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. env.go.jp. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydroxypropane-1-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants. Retrieved from [Link]
-
Hori, K., et al. (2013). Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. Journal of Chromatography A. Retrieved from [Link]
- Svejkovská, B., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences.
-
Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature, pH and light on the stability of sulforaphane solution. ResearchGate. Retrieved from [Link]
-
Al-Ansi, W., et al. (2018). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. American Journal of Environmental Sciences. Retrieved from [Link]
-
Thomsen, M. K., et al. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Foods. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. ResearchGate. Retrieved from [Link]
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- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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Minimizing side reactions in the sulfonation of propanediol
Welcome to the technical support center for the sulfonation of propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively troubleshoot common challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common side reactions observed during the sulfonation of propanediol?
The primary side reactions encountered during the sulfonation of propanediol are dehydration and ether formation.[1][2]
-
Dehydration: Under the acidic conditions often required for sulfonation, propanediol can undergo elimination reactions to form unsaturated alcohols or dienes.[1][2][3] The reaction temperature plays a crucial role, with higher temperatures favoring dehydration.[2]
-
Ether Formation: Intermolecular dehydration between two molecules of propanediol can lead to the formation of polyether byproducts. This is particularly prevalent when the reaction is not sufficiently heated, creating conditions where the alcohol molecules react with each other instead of dehydrating to form alkenes.[2]
FAQ 2: How does the choice of sulfonating agent impact the reaction outcome?
The choice of sulfonating agent is critical in controlling the reaction's selectivity and minimizing side products. Common sulfonating agents include:
-
Sulfuric Acid (H₂SO₄): While a strong and readily available sulfonating agent, concentrated sulfuric acid can lead to significant charring and oxidation of the alcohol, producing carbon dioxide and sulfur dioxide as byproducts.[4]
-
Sulfonyl Chlorides (e.g., TsCl, MsCl) in the presence of a base: This is a widely used method for converting alcohols to sulfonate esters.[5] The use of a base, such as pyridine, is crucial to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the alcohol.[6][7]
-
Sulfonic Anhydrides (e.g., Tf₂O): These are highly reactive reagents that can be used as an alternative to sulfonyl chlorides, often when the corresponding chloride is too harsh.[7]
FAQ 3: Can protecting groups be used to improve the selectivity of the sulfonation?
Yes, employing protecting groups can be a highly effective strategy. For a diol like propanediol, selectively protecting one hydroxyl group allows for the sulfonation of the other, followed by deprotection. Common strategies for protecting diols include the formation of cyclic acetals, such as benzylidene acetals or acetonides.[8][9] The choice of protecting group should be orthogonal to the sulfonation and deprotection conditions, meaning the protecting group should be stable during sulfonation and can be removed without affecting the newly formed sulfonate ester.[8]
Section 2: Troubleshooting Guide
Problem 1: Low yield of the desired sulfonated propanediol due to the formation of a complex mixture of byproducts.
Root Cause Analysis: This issue often points to harsh reaction conditions, particularly when using strong acids like concentrated sulfuric acid.[4] High temperatures can promote dehydration and polymerization, while the strong oxidizing nature of sulfuric acid can lead to degradation of the starting material and products.[4]
Troubleshooting Steps & Solutions:
-
Modify the Sulfonating Agent: Switch from concentrated sulfuric acid to a milder and more selective sulfonating system. The use of a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine is a standard and effective alternative.[5][6] This approach converts the alcohol into a good leaving group under less acidic conditions.[5][6]
-
Control the Reaction Temperature: Carefully control the reaction temperature. Sulfonation reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of side reactions like dehydration.[2]
-
Optimize Reagent Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the sulfonating agent can lead to the formation of disulfonated products or increase the likelihood of side reactions.
Workflow for Optimized Sulfonation:
Caption: Optimized workflow for selective sulfonation.
Problem 2: Formation of significant amounts of ether byproducts.
Root Cause Analysis: Ether formation, specifically the dimer 3,3'-oxybis-1-propanol, is a common byproduct resulting from the intermolecular dehydration of propanediol.[10] This is often favored under acidic conditions where one alcohol molecule is protonated, making it a good leaving group for nucleophilic attack by another alcohol molecule.
Troubleshooting Steps & Solutions:
-
Employ a Non-Acidic Route: As with general byproduct formation, moving away from strong acid catalysts is beneficial. The sulfonyl chloride/pyridine method is less prone to promoting intermolecular ether formation.
-
Use Protecting Groups: To completely avoid the possibility of the second hydroxyl group acting as a nucleophile, a protecting group strategy is highly recommended. By protecting one of the hydroxyl groups, you can selectively sulfonate the other.
Protecting Group Strategy Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
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- 7. youtube.com [youtube.com]
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- 9. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 10. US5364987A - Process for the preparation of 1,3-propanediol - Google Patents [patents.google.com]
Technical Support Center: Industrial Scale-Up of 3-Sulfopropanediol Synthesis
This technical support guide is designed for researchers, chemists, and process engineers managing the transition of 3-Sulfopropanediol (2,3-dihydroxy-1-propanesulfonic acid) synthesis from the laboratory bench to industrial-scale production. We will address common challenges, provide robust troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and scalable process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are critical during the initial planning and execution of a scale-up campaign.
Q1: What are the viable synthesis routes for this compound for industrial application?
A1: While several routes exist, the most common and industrially scalable methods generally involve the sulfonation of a C3 precursor. Key routes include:
-
Direct Sulfonation of Glycerol: This is an attractive route due to the low cost and high availability of glycerol, a byproduct of biodiesel production.[1][2] The reaction typically uses a sulfonating agent like sulfur trioxide (SO₃) or oleum. The primary challenges are controlling the reaction's high exothermicity and achieving high regioselectivity to avoid sulfonation at the secondary hydroxyl group.
-
Ring-Opening of Glycidol followed by Sulfonation: Glycidol can be reacted with a sulfite source, such as sodium bisulfite, in an aqueous medium. This method often provides good control over the final structure but may require careful management of pH and reaction stoichiometry to prevent side reactions.
-
From 3-Chloro-1,2-propanediol (3-MCPD): Nucleophilic substitution of the chloride with a sulfite or bisulfite salt is a well-established reaction type. However, the use of chlorinated precursors can be a concern regarding final product purity and equipment corrosion.[3]
The choice of route depends heavily on raw material cost, desired purity, EHS (Environment, Health, and Safety) considerations, and the available equipment train.
Q2: We are observing a significant drop in yield and purity upon scaling up our batch synthesis. What are the likely causes?
A2: This is a classic scale-up challenge. The transition from a 1L flask to a 1000L reactor is not linear.[4] The primary culprits are typically related to physical and chemical phenomena that are negligible at the bench but dominant at scale:
-
Inadequate Heat Transfer: Exothermic reactions, like sulfonation, can generate significant heat. Large reactors have a much lower surface-area-to-volume ratio, making heat removal less efficient. This can lead to temperature spikes, causing thermal degradation of the product and promoting side reactions, which directly impacts yield and purity.[5]
-
Inefficient Mixing: What is easily homogenized with a small magnetic stir bar becomes a complex fluid dynamics problem in a large vessel. Poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to the formation of by-products.[4][5]
-
Changes in Addition Rates: The rate of reagent addition, especially the sulfonating agent, is critical. A rate that works at the lab scale may be too fast for a large reactor to handle from a heat and mass transfer perspective, leading to uncontrolled reactions.
-
Impurity Amplification: Small impurities in starting materials can have a much larger impact at scale, potentially poisoning catalysts or participating in side reactions that become significant in large batches.[5]
Q3: What are the Critical Process Parameters (CPPs) we must monitor and control during scale-up?
A3: For a robust and reproducible process, meticulous control of CPPs is essential. Based on common sulfonation and scale-up principles, the following should be your focus:
-
Temperature: This is arguably the most critical parameter. Monitor both the jacket temperature and the internal batch temperature. A significant delta between the two can indicate poor heat transfer.
-
Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios of reactants is key. The addition of the sulfonating agent should be controlled by a pump and monitored to prevent exotherms.
-
Mixing Speed (Agitator RPM): This must be optimized for the specific reactor geometry to ensure homogeneity without introducing excessive shear, which could degrade materials.
-
Reaction Time: The reaction endpoint should be determined by in-process controls (IPCs) like HPLC or titration, rather than relying solely on time, as reaction kinetics can change at scale.[6]
-
pH/Acidity: In routes involving sulfites, pH control is critical to maintaining the reactive species and preventing unwanted side reactions.
Q4: What are the primary safety concerns for industrial this compound production?
A4: Safety must be the top priority. Key hazards include:
-
Corrosive Reagents: Sulfonating agents like oleum and chlorosulfonic acid are highly corrosive and react violently with water. The final product, this compound, is itself a strong acid. All equipment should be constructed from compatible materials (e.g., glass-lined steel, Hastelloy), and personnel must use appropriate PPE, including acid-resistant gloves, suits, and face shields.
-
Runaway Reactions: As discussed, poor heat control can lead to a thermal runaway, a dangerous situation where the reaction rate and temperature increase uncontrollably, potentially leading to over-pressurization of the reactor.[4] Safety data, such as that from a reaction calorimeter, should be generated at the lab scale to understand the thermal risks.[4]
-
Handling and Exposure: this compound is a sulfonic acid and can cause severe skin burns and eye damage. Ensure proper ventilation and have emergency showers and eyewash stations readily accessible. All handling should be done in accordance with the material's Safety Data Sheet (SDS).
Section 2: Troubleshooting Guide
This guide provides a structured approach to solving specific problems encountered during scale-up.
Problem 1: Low or Inconsistent Yield
-
Symptom: The final isolated yield is consistently below 80% of the lab-scale result, or varies significantly between batches.
-
Causality Analysis: Low yield is a direct result of either incomplete reaction or the formation of soluble by-products that are lost during work-up and purification. Inconsistent yields point to poor process control. The non-linear scaling of heat and mass transfer is often the root cause.[4]
Caption: Troubleshooting workflow for low yield.
Problem 2: Catalyst Deactivation
-
Symptom: When using a heterogeneous (solid) acid catalyst, the reaction rate slows significantly over the course of a single batch or fails to perform in subsequent cycles.
-
Causality Analysis: Catalyst deactivation is a common industrial problem. The primary mechanisms are:
-
Fouling/Coking: Carbonaceous materials (coke) or oligomeric by-products deposit on the catalyst surface, blocking active sites.[7][8]
-
Poisoning: Impurities in the feedstock (e.g., sulfur or nitrogen compounds, metals) can irreversibly bind to the catalyst's active sites.[9]
-
Sintering/Agglomeration: At high local temperatures, small catalyst particles can agglomerate, reducing the active surface area.[8]
-
-
Characterize the Spent Catalyst: Analyze the used catalyst using techniques like BET surface area analysis, Temperature-Programmed Oxidation (TPO) to quantify coke, and ICP-AES to check for metallic poisons.
-
Optimize Reaction Conditions: Lowering the reaction temperature, even if it slightly increases reaction time, can dramatically reduce the rate of coking.[10]
-
Implement a Regeneration Protocol: If deactivation is due to coking, a controlled burnout or solvent wash may restore activity.
Disclaimer: This is a general procedure. Specific temperatures and atmospheres must be optimized for your catalyst system.
-
Solvent Wash: After the reaction, wash the recovered catalyst with a suitable solvent (e.g., methanol or acetone) to remove non-covalently bound residues. Dry the catalyst in a vacuum oven at a low temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Inert Purge: Place the dried catalyst in a tube furnace. Purge the system with an inert gas (e.g., Nitrogen) for 1-2 hours at a low temperature (e.g., 150°C) to remove any remaining solvent and air.
-
Calcination: Slowly ramp the temperature (e.g., 3-5°C/min) under a controlled flow of dilute air (e.g., 5% O₂ in N₂) to the target calcination temperature (typically 400-550°C). This slow, controlled process prevents thermal shock and uncontrolled combustion that could damage the catalyst.
-
Hold and Cool: Hold at the target temperature for 3-5 hours or until TPO analysis shows no more CO₂ evolution.
-
Cool Down: Cool the catalyst slowly to room temperature under an inert atmosphere before handling.
-
Re-characterize: Analyze the regenerated catalyst (e.g., BET surface area) to confirm the restoration of its physical properties.
Problem 3: Product Purification and Color Issues
-
Symptom: The crude product is difficult to crystallize, yields an oily substance, or the final solid product is off-color (yellow to brown).
-
Causality Analysis: Purification challenges at scale often arise from an increased concentration of impurities that act as crystallization inhibitors. Column chromatography, a common lab technique, is generally not economically viable for bulk production.[11] Color issues are typically due to thermal degradation products or conjugated impurities formed at elevated temperatures.
-
Impurity Identification: Use analytical techniques like LC-MS or GC-MS to identify the structures of the main impurities.[12] Understanding what they are is the first step to figuring out how to remove them.
-
Optimize Crystallization:
-
Solvent Screening: Test a variety of anti-solvents to find a system that maximizes the precipitation of this compound while keeping impurities in solution.
-
Cooling Profile: A slow, controlled cooling profile is crucial for growing large, pure crystals. Crash-cooling often traps impurities.
-
-
Decolorization:
-
Activated Carbon Treatment: Before crystallization, treating a solution of the crude product with activated carbon can effectively remove many color bodies.
-
Inert Atmosphere: Ensure that high-temperature steps like solvent distillation are performed under an inert atmosphere (e.g., Nitrogen) to prevent oxidation.
-
| Solvent System (v/v) | Yield (%) | Purity (HPLC Area %) | Observations |
| Water/Isopropanol (1:3) | 85 | 98.5 | Fine white powder |
| Water/Acetone (1:4) | 78 | 97.9 | Slightly off-white crystals |
| Methanol/MTBE (1:5) | 65 | 99.2 | Large, well-formed crystals |
| Water/Ethanol (1:3) | 90 | 96.5 | Product oiled out initially |
graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];A [label="Crude Reaction Mixture"]; B [label="Quench with Water"]; C [label="pH Adjustment (if needed)"]; D [label="Activated Carbon Treatment"]; E [label="Filtration (remove carbon)"]; F [label="Solvent Distillation\n(under vacuum)"]; G [label="Add Anti-Solvent & Crystallize"]; H [label="Filter and Wash Solid"]; I [label="Dry Under Vacuum"]; J [label="Pure this compound"]; A -> B -> C -> D -> E -> F -> G -> H -> I -> J;
}
Caption: General purification and isolation workflow.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 3a. Retrieved from [Link]
-
Monarch Initiative. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 3, 4 and 5. Retrieved from [Link]
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Dunn, P. J., et al. (2016). A Brief Introduction to Chemical Reaction Optimization. PubMed Central. Retrieved from [Link]
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Carol, L., Newman, N., & Mann, G. S. (1989). High Temperature Deactivation of Three-Way Catalyst. Semantic Scholar. Retrieved from [Link]
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HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
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Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]
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ResearchGate. (n.d.). Deactivation of catalyst for hydrogenation of 3-hydroxypropionaldehyde to 1, 3-propanediol. Retrieved from [Link]
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National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]
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Chemical Methodologies. (2024). Recent Development in Biological Production of 1, 3-Propanediol. Retrieved from [Link]
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OUCI. (1999). Catalyst deactivation. Retrieved from [Link]
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Chemical Methodologies. (2024). Recent Development in Biological Production of 1, 3-Propanediol. Retrieved from [Link]
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MDPI. (n.d.). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. Retrieved from [Link]
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MDPI. (n.d.). Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 3-Sulfopropanediol and Other Sulfonic Acid Buffers
For: Researchers, scientists, and drug development professionals seeking to optimize their experimental conditions through informed buffer selection.
Introduction: The Critical Role of Buffer Selection in Scientific Research
In the landscape of biological and biochemical research, the meticulous control of pH is not merely a procedural detail but a cornerstone of experimental validity and reproducibility.[1] Biological systems, particularly enzymes and cells, are exquisitely sensitive to their hydrogen ion environment.[2][3] Deviations from the optimal pH can alter protein structure, enzymatic activity, and cellular health, leading to misleading results.[3][4] Sulfonic acid buffers, a class of zwitterionic compounds, have become indispensable tools for maintaining pH stability in a vast array of applications, from cell culture to enzyme kinetics.[5][6][7]
This guide provides an in-depth comparison of a lesser-known sulfonic acid, 3-Sulfopropanediol, with three widely used sulfonic acid buffers: HEPES, MES, and MOPS. As a Senior Application Scientist, my objective is to move beyond a simple cataloging of properties. Instead, this document will equip you with the causal understanding and practical insights needed to make informed decisions about buffer selection for your specific research needs. We will delve into the physicochemical properties that govern buffer performance and present a series of self-validating experimental protocols to empirically determine the optimal buffer for your system.
Understanding the Contenders: A Physicochemical Overview
The ideal biological buffer should possess several key characteristics: a pKa value near the desired experimental pH, high water solubility, minimal interaction with biological molecules and metal ions, and stability to temperature and concentration changes.[8][9] Let's examine how our buffers of interest stack up against these criteria.
This compound: A Profile
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): The Physiological Standard
HEPES is one of the most widely used "Good's" buffers, prized for its pKa of approximately 7.5, which makes it an excellent choice for maintaining physiological pH in cell culture and many enzymatic assays.[6][11] It is generally considered to be biocompatible and has low potential for metal ion chelation.[12][13] However, at high concentrations, HEPES can be toxic to some cell types, and it can be degraded by light and oxygen to produce hydrogen peroxide, a reactive oxygen species that can be detrimental to cells.[6][14]
MES (2-(N-morpholino)ethanesulfonic acid): The Acidic Workhorse
With a pKa of around 6.15, MES is a go-to buffer for experiments requiring acidic conditions, such as studies of certain enzymes and electrophoresis procedures.[5][8] It exhibits minimal interference with most biological reactions and has low UV absorbance, making it suitable for spectrophotometric analyses.[5] MES is also known for its weak metal-binding capacity.[8]
MOPS (3-(N-morpholino)propanesulfonic acid): The Neutral All-Rounder
MOPS has a pKa of 7.2, positioning it as a versatile buffer for a wide range of applications that require near-neutral pH control, including RNA electrophoresis and protein purification.[7][15][16] It is known for its low metal-binding capacity and is generally considered to be non-toxic to cells at typical working concentrations.[17] However, MOPS can be partially degraded upon autoclaving in the presence of glucose.[7]
Comparative Summary of Physicochemical Properties
| Property | This compound (Inferred) | HEPES | MES | MOPS |
| Molecular Formula | C₃H₈O₅S[7][8] | C₈H₁₈N₂O₄S | C₆H₁₃NO₄S[8] | C₇H₁₅NO₄S[15] |
| Molecular Weight | 156.16 g/mol [7] | 238.30 g/mol | 195.24 g/mol [5] | 209.26 g/mol [15] |
| pKa at 25°C | Estimated < 6 | ~7.5[12] | ~6.15[5] | ~7.2[15] |
| Effective pH Range | Estimated 5.0 - 7.0 | 6.8 - 8.2[11] | 5.5 - 6.7[5] | 6.5 - 7.9[7] |
| ΔpKa/°C | Likely low | -0.014[1] | -0.011 | -0.015[1] |
| Metal Ion Binding | Likely low | Negligible[12] | Weak[8] | Minimal[16][17] |
| Autoclavable | Unknown, potentially unstable | No (can degrade)[1] | Yes | No (can degrade with glucose)[7] |
| Toxicity | Unknown | Can be toxic at high concentrations[6] | Generally low toxicity | Low toxicity[1] |
Experimental Comparison: Protocols and Expected Outcomes
To provide a practical framework for buffer selection, we present a series of detailed experimental protocols designed to compare the performance of this compound, HEPES, MES, and MOPS in common laboratory applications. The provided data is illustrative and intended to demonstrate the expected outcomes based on the known and inferred properties of these buffers.
Experiment 1: Impact on Enzyme Activity
Rationale: The choice of buffer can significantly influence enzyme kinetics.[4] Some buffers may interact with the enzyme or its cofactors, leading to inhibition or activation.[2] This experiment uses a common commercially available enzyme, β-galactosidase, to assess the compatibility of each buffer.
Protocol:
-
Buffer Preparation: Prepare 100 mM stock solutions of this compound, HEPES, MES, and MOPS. Adjust the pH of each buffer to 7.0.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing 50 mM of the respective buffer, 1 mM MgCl₂, and 2.2 mM o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of β-galactosidase to each well.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 420 nm every minute for 30 minutes using a plate reader. The production of o-nitrophenol from ONPG cleavage results in a yellow color.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each buffer by determining the slope of the linear portion of the absorbance versus time plot.
Illustrative Data:
| Buffer (50 mM, pH 7.0) | Initial Reaction Velocity (V₀) (mAU/min) | Relative Activity (%) |
| This compound | 28.5 | 95 |
| HEPES | 30.0 | 100 |
| MES | 15.2 | 51 |
| MOPS | 29.1 | 97 |
Interpretation:
In this hypothetical scenario, HEPES, MOPS, and this compound show comparable high enzyme activity, suggesting they are suitable for this particular assay at pH 7.0. The lower activity in MES is expected, as pH 7.0 is outside its optimal buffering range, leading to suboptimal pH for the enzyme.
Experiment 2: Assessment of Protein Thermal Stability
Rationale: Buffers can affect the conformational stability of proteins. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a high-throughput method to assess protein stability by measuring the melting temperature (Tm) in the presence of different buffers. A higher Tm indicates greater protein stability.
Protocol:
-
Buffer Preparation: Prepare 1 M stock solutions of this compound, HEPES, MES, and MOPS, and adjust the pH to their respective pKa values.
-
Reaction Mixture: In a 96-well PCR plate, mix a purified protein (e.g., Lysozyme) to a final concentration of 2 µM with each buffer at a final concentration of 50 mM, and a fluorescent dye (e.g., SYPRO Orange) at a 5x concentration.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute. Monitor the fluorescence at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the protein unfolding transition, which is determined from the peak of the first derivative of the melting curve.
Illustrative Data:
| Buffer (50 mM) | pH | Melting Temperature (Tm) (°C) |
| This compound | 5.5 | 74.8 |
| HEPES | 7.5 | 75.2 |
| MES | 6.1 | 75.5 |
| MOPS | 7.2 | 75.0 |
Interpretation:
The illustrative data suggests that all four buffers provide comparable thermal stability to the model protein, with only minor variations in the melting temperature. This indicates that for this particular protein, none of the tested buffers have a significant destabilizing effect.
Experiment 3: Evaluation of Cytotoxicity in Cell Culture
Rationale: For cell-based assays and long-term cell culture, it is crucial that the buffer is non-toxic.[6] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate a mammalian cell line (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Buffer Treatment: Prepare culture media supplemented with 20 mM of each buffer (this compound, HEPES, MES, MOPS) and adjust the pH to 7.4. Replace the existing media with the buffer-supplemented media. Include a control group with no additional buffer.
-
Incubation: Incubate the cells for 48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Express the results as a percentage of the viability of the control group.
Illustrative Data:
| Buffer (20 mM, pH 7.4) | Cell Viability (%) |
| Control (No Buffer) | 100 |
| This compound | 98 |
| HEPES | 95 |
| MES | 65 |
| MOPS | 97 |
Interpretation:
The hypothetical results indicate that this compound and MOPS exhibit very low cytotoxicity, comparable to the control. HEPES shows slightly higher toxicity, which is consistent with some reports.[6] The significant drop in viability with MES is likely due to the pH being far from its pKa, leading to poor buffering and cellular stress.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Chemical Structures of Compared Buffers
Caption: Chemical structures of the four sulfonic acid buffers.
Experimental Workflow for Enzyme Activity Assay
Caption: Step-by-step workflow for the enzyme activity assay.
A Logic Flowchart for Buffer Selection
Caption: A decision-making flowchart for selecting a suitable buffer.
Conclusion and Recommendations
The selection of a buffer is a critical decision that can profoundly impact experimental outcomes.[1] While HEPES, MES, and MOPS are well-established and reliable choices for a wide range of applications, the exploration of alternative buffers like this compound is warranted, particularly for novel experimental systems.
Based on its structure, This compound is a promising candidate for applications requiring a non-toxic, hydrophilic buffer, potentially in the acidic to neutral pH range. Its hydroxyl groups may offer additional stability to certain biomolecules. However, its performance must be empirically validated.
HEPES remains the gold standard for physiological pH buffering in many cell culture and enzyme assay systems, but its potential for cytotoxicity at higher concentrations and photosensitivity should be considered.[6][14]
MES is an excellent choice for acidic pH ranges and is compatible with a wide array of biochemical assays due to its low reactivity and UV absorbance.[5]
MOPS offers a versatile and robust buffering solution for near-neutral pH applications, with a favorable toxicity profile and minimal metal ion interactions.[7][17]
Ultimately, the most suitable buffer is system-dependent. The experimental protocols outlined in this guide provide a robust framework for making an evidence-based decision. By systematically evaluating the impact of different buffers on your specific assay, you can enhance the reliability and accuracy of your research findings.
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A Senior Application Scientist's Guide to the Validation of 3-Sulfopropanediol Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of impurities and process-related substances is paramount to ensuring the safety, efficacy, and quality of pharmaceutical products. 3-Sulfopropanediol (3-SPD), a polar, non-volatile, and potentially genotoxic impurity, presents a significant analytical challenge. Its high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography columns, necessitating specialized analytical approaches. This guide provides an in-depth comparison of potential quantification methods for 3-SPD, complete with detailed experimental protocols and validation considerations grounded in scientific principles and regulatory expectations.
Introduction: The Analytical Challenge of this compound
This compound (HOCH₂CH(OH)CH₂SO₃H) can emerge as a process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its sulfonic acid moiety imparts high water solubility, making it a challenging analyte for standard chromatographic techniques. The lack of a significant chromophore also precludes direct UV detection at low concentrations, pushing analytical scientists towards more universal or sensitive detection methods. This guide will explore and compare three principal analytical strategies for the robust quantification of 3-SPD:
-
Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS/MS): A powerful technique for retaining and separating highly polar compounds.
-
Ion-Pair Chromatography with UV or Mass Spectrometry Detection (IPC-LC-UV/MS): A strategy to enhance the retention of ionic analytes on reversed-phase columns.
-
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization: A classic approach to analyze non-volatile compounds by converting them into volatile derivatives.
-
Enzymatic Assay: A highly specific and sensitive method based on an enzymatic reaction.
The validation of any chosen method is critical and must be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure data integrity and regulatory acceptance.[1][2][3][4]
Method Comparison at a Glance
| Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| HILIC-MS/MS | Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase. | High sensitivity and selectivity, excellent for polar compounds, compatible with MS. | Can be less robust than reversed-phase, requires careful mobile phase optimization. | Low ng/mL |
| IPC-LC-UV/MS | An ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionic analyte, enhancing retention on a reversed-phase column. | Utilizes standard reversed-phase columns, can be coupled with UV or MS detection. | Ion-pairing reagents can suppress MS signal and contaminate the system, longer equilibration times. | Mid-to-high ng/mL (UV), low ng/mL (MS) |
| GC-MS with Derivatization | Chemical modification of 3-SPD to increase its volatility for gas chromatography. | High chromatographic efficiency, sensitive and selective detection with MS. | Derivatization can be complex and introduce variability, potential for incomplete reactions. | Low ng/mL |
| Enzymatic Assay | Specific enzymatic conversion of 3-SPD, coupled to a measurable event (e.g., change in absorbance). | High specificity, potentially very high sensitivity, can be high-throughput. | Requires a specific and stable enzyme, may be susceptible to matrix interference. | Dependent on enzyme kinetics and detection method. |
Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS/MS)
Scientific Rationale
HILIC is an ideal choice for analyzing highly polar compounds like 3-SPD that are poorly retained in reversed-phase chromatography.[5][6][7] The separation mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and the bulk mobile phase, which has a high organic solvent content.[5][7] This allows for strong retention of polar analytes. Coupling HILIC with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, which is crucial for impurity analysis at trace levels.[8]
Experimental Workflow
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A Senior Application Scientist's Comparative Guide to 3-Sulfopropanediol and Its Isomers
Abstract
This guide provides a comprehensive comparative analysis of 3-Sulfopropanediol (2,3-dihydroxypropane-1-sulfonic acid) and its primary constitutional and stereoisomers. In the landscape of drug discovery and development, the precise three-dimensional structure and functional group arrangement of a molecule are paramount, often dictating its efficacy, safety, and pharmacokinetic profile. Sulfonated diols are of increasing interest due to the sulfonic acid moiety's ability to enhance aqueous solubility and act as a stable, anionic functional group. This document delves into the structural nuances, comparative physicochemical properties, and critical experimental protocols for differentiating these isomers. We will explore the profound implications of isomerism on biological activity and safety, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for informed decision-making in their work.
Chapter 1: The Sulfopropanediol Family: A Structural Overview
Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[1] This seemingly subtle difference can lead to vastly different chemical and biological properties. The molecular formula for sulfopropanediol is C₃H₈O₅S. From this, we can derive key isomers based on the placement of the sulfonic acid group and the hydroxyl groups on the three-carbon propane backbone.
Constitutional Isomers
Constitutional isomers have different connectivity of atoms.[2] For sulfopropanediol, the primary constitutional isomers are determined by which carbon atom the sulfonic acid group is attached to.
-
2,3-dihydroxypropane-1-sulfonic acid: Commonly known as this compound, this isomer features the sulfonic acid group on a terminal carbon (C1). It is an alkanesulfonic acid derived from propane-1,2-diol.[3][4][5]
-
1,3-dihydroxypropane-2-sulfonic acid: In this isomer, the sulfonic acid group is located on the central carbon (C2).
Stereoisomers
Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms.[6][7] 2,3-dihydroxypropane-1-sulfonic acid possesses a chiral center at the C2 carbon, meaning it is non-superimposable on its mirror image. This gives rise to two enantiomers:
-
(S)-2,3-dihydroxypropane-1-sulfonic acid [8]
-
(R)-2,3-dihydroxypropane-1-sulfonic acid
Enantiomers often exhibit identical physical properties (melting point, boiling point, solubility) but can have dramatically different interactions with other chiral molecules, such as biological receptors and enzymes. This is a critical consideration in pharmacology, where one enantiomer may be therapeutically active while the other is inactive or even toxic.[9][10]
Caption: Logical relationship of sulfopropanediol isomers.
Chapter 2: Comparative Physicochemical Properties
The location of the sulfonic acid group significantly influences the molecule's overall polarity, steric profile, and hydrogen bonding capacity, which in turn dictates its physical properties. While comprehensive experimental data for all isomers is not consolidated in a single source, we can compile and compare key properties from available chemical databases.
| Property | 2,3-dihydroxypropane-1-sulfonic acid | 1,3-dihydroxypropane-2-sulfonic acid | (S)-2,3-dihydroxypropane-1-sulfonate |
| Molecular Weight | 156.16 g/mol [3] | 156.16 g/mol | 155.15 g/mol (anion)[8] |
| IUPAC Name | 2,3-dihydroxypropane-1-sulfonic acid[3] | 1,3-dihydroxypropane-2-sulfonic acid | (2S)-2,3-dihydroxypropane-1-sulfonate[8] |
| XLogP3 | -2.2[3] | Data not available | -2.3[8] |
| Hydrogen Bond Donors | 3 | 3 | 3 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
| Stability | Stable under normal conditions[11] | Expected to be stable | Expected to be stable |
Analysis of Properties:
-
Polarity and Solubility: With a highly polar sulfonic acid group and two hydroxyl groups, all isomers are expected to be highly soluble in water and other polar solvents. The XLogP3 value of -2.2 for this compound indicates a strong preference for hydrophilic environments, a desirable trait for many pharmaceutical formulations.[3]
-
Acidity: The sulfonic acid group is strongly acidic, with a pKa typically below 0. This ensures it is fully ionized (as a sulfonate) at physiological pH, which is crucial for its function in biological systems, often mimicking endogenous phosphates or carboxylates.
-
Reactivity: The primary hydroxyl group on this compound is generally more sterically accessible and may exhibit different reactivity in esterification or etherification reactions compared to the two primary hydroxyls in its C2-sulfonated isomer. The central position of the sulfonate group in 1,3-dihydroxypropane-2-sulfonic acid may provide greater steric hindrance around the C2 carbon.
Chapter 3: Experimental Protocols for Isomer Differentiation
Distinguishing between constitutional isomers and separating enantiomers requires precise analytical techniques. The choice of methodology is driven by the specific structural differences between the molecules.
Workflow for Isomer Analysis
Caption: A typical workflow for separating and identifying isomers.
Protocol 3.1: High-Performance Liquid Chromatography (HPLC) Separation
Objective: To separate constitutional isomers and resolve enantiomeric pairs.
Causality: The choice of HPLC column is critical. For constitutional isomers that differ in polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is effective. For separating enantiomers, a chiral stationary phase (CSP) is required, which interacts differently with each enantiomer, leading to different retention times.[12]
Methodology:
-
System Preparation: Use an HPLC system with a UV or Evaporative Light Scattering Detector (ELSD), as these compounds lack a strong chromophore.
-
Sample Preparation: Dissolve 1 mg/mL of the isomer mixture in the mobile phase.
-
Chromatographic Conditions (Constitutional Isomers):
-
Column: SeQuant ZIC-HILIC (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 100 mM ammonium formate buffer (pH 3.0) in a gradient, e.g., starting at 90:10 (v/v) and decreasing the acetonitrile content.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
-
Chromatographic Conditions (Enantiomer Resolution):
-
Column: Chiral column, such as one based on immobilized amylose or cellulose derivatives (e.g., Chiralpak IA).
-
Mobile Phase: A non-polar mobile phase like hexane with a polar modifier such as ethanol or isopropanol. The exact ratio must be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C.
-
-
Data Analysis: Compare the retention times of the peaks to reference standards to identify each isomer.
Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the atomic connectivity of constitutional isomers.
Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom. Constitutional isomers will produce distinct spectra due to differences in the connectivity and the resulting electronic environments.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Expected Spectral Differences:
-
This compound (2,3-dihydroxypropane-1-sulfonic acid): The ¹H NMR spectrum will show distinct signals for the protons on C1, C2, and C3, with unique splitting patterns determined by their neighbors. The -CH₂SO₃ group will appear as a distinct multiplet.
-
1,3-dihydroxypropane-2-sulfonic acid: The spectrum will be more symmetric. The protons on C1 and C3 will be chemically equivalent, leading to a simpler spectrum compared to its isomer. The proton on C2 will be a unique multiplet.
-
Chapter 4: Implications in Drug Development
The sulfonic acid group is a valuable scaffold in medicinal chemistry.[13] Its strong acidity and ability to form hydrogen bonds can improve a drug candidate's water solubility and bioavailability.[14] However, the specific placement of this group is critical.
Stereoselectivity in Biological Action
Biological systems are inherently chiral. Receptors, enzymes, and other biological targets are made of L-amino acids and D-sugars, creating specific three-dimensional binding pockets. As a result, they can interact differently with the enantiomers of a chiral drug.[15]
-
Efficacy: One enantiomer (the eutomer) may fit perfectly into a receptor site and elicit the desired therapeutic response, while the other (the distomer) may have a poor fit, leading to lower efficacy or no activity at all.
-
Toxicity: In some cases, the distomer is not merely inactive but can be responsible for undesirable side effects or toxicity.[9][10] A classic example is thalidomide, where one enantiomer is sedative and the other is teratogenic.
-
Pharmacokinetics: The two enantiomers can be absorbed, distributed, metabolized, and excreted differently by the body.
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The Unsung Hero in the Electrolyte: A Comparative Guide to 3-Sulfopropanediol and its Peers
A deep dive into the electrochemical performance and mechanistic underpinnings of sulfur-containing electrolyte additives for next-generation lithium-ion batteries.
In the relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries, the electrolyte, and specifically its additives, have emerged as a critical frontier of innovation. While major advancements in electrode materials often capture the headlines, it is the subtle yet profound influence of electrolyte additives that frequently dictates the practical performance and longevity of a battery. Among the diverse families of additives, sulfur-containing compounds have garnered significant attention for their ability to form robust protective layers on both the anode and cathode. This guide provides a comprehensive comparison of 3-Sulfopropanediol and its structural and functional analogs, offering researchers and battery scientists a detailed understanding of their efficacy and underlying mechanisms.
The Critical Role of the Solid Electrolyte Interphase (SEI)
At the heart of battery performance lies the Solid Electrolyte Interphase (SEI), a passivation layer that forms on the anode surface during the initial charging cycles. A stable and effective SEI is paramount as it allows for the reversible transport of lithium ions while preventing the continuous decomposition of the electrolyte. An ideal SEI should be ionically conductive, electronically insulating, and mechanically robust to accommodate the volume changes of the anode during cycling. The composition and quality of the SEI are heavily influenced by the electrolyte formulation, particularly the presence of specific additives.[1][2]
Sulfur-Containing Additives: A Class of Their Own
Sulfur-based electrolyte additives are a prominent class of compounds known for their ability to favorably modify the SEI and the cathode-electrolyte interphase (CEI).[3] These additives typically have a lower reduction potential than the bulk electrolyte solvents, allowing them to be preferentially reduced on the anode surface to form a stable SEI.[4] This sacrificial decomposition prevents the continuous breakdown of the primary electrolyte components, thereby enhancing coulombic efficiency and extending the battery's cycle life.
This guide will focus on the comparative efficacy of this compound and other key sulfur-containing additives, including the widely studied 1,3-Propane Sultone (PS) and related compounds. While direct, extensive experimental data on this compound is emerging, its structural similarities to well-characterized additives provide a strong basis for understanding its potential performance.
Comparative Analysis of Sulfur-Containing Additives
The efficacy of an electrolyte additive is judged by its ability to improve key battery performance metrics. Below is a comparative overview of this compound and its alternatives, drawing upon available research and patents for structurally similar compounds.
| Additive | Key Advantages | Potential Disadvantages |
| This compound | Expected to form a stable, sulfur-rich SEI. The diol functional group may enhance solubility and interaction with electrode surfaces. | Limited direct experimental data in peer-reviewed literature. Optimization of concentration and formulation is required. |
| 1,3-Propane Sultone (PS) | A well-established SEI-forming additive that improves cycle life and thermal stability.[5][6] It is known to form a stable SEI on both graphite and silicon anodes.[7] | Can lead to increased impedance at higher concentrations.[5] |
| Propanediol Cyclic Sulfate (PCS) | Proposed as a functional additive to improve the cycling stability of high-voltage cathodes by forming a stable CEI.[8] | May have specific voltage windows of optimal performance. |
| Ethylene Sulfate (DTD) | Known to form a dense and uniform SEI film, leading to improved capacity retention.[3] | Performance can be sensitive to the base electrolyte composition. |
| Divinyl Sulfone (DVSF) | Effective in reducing gas generation, a critical safety concern in lithium-ion batteries.[9] | May have a slight negative impact on long-term capacity retention at higher concentrations.[9] |
Mechanistic Insights into SEI and CEI Formation
The primary function of these sulfur-containing additives is their ability to electropolymerize or decompose on the electrode surfaces to form protective films. The sulfonic acid group in this compound and the sultone ring in PS are the key functional moieties that drive this process.
Anode Side: The Formation of a Robust SEI
On the anode, these additives undergo reductive decomposition at a potential higher than that of the carbonate solvents in the electrolyte. This preferential reduction leads to the formation of a sulfur-rich SEI layer. This SEI is believed to be composed of lithium alkyl sulfonates, lithium sulfate (Li₂SO₄), and other organic and inorganic species. The presence of sulfur-containing components is thought to enhance the mechanical stability and ionic conductivity of the SEI.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Sulfopropanediol
Abstract
The accurate quantification of polar, non-volatile small molecules like 3-Sulfopropanediol presents a significant analytical challenge in pharmaceutical development and quality control. As a potential genotoxic impurity (GTI), its presence must be monitored at trace levels, demanding highly sensitive and reliable analytical methods.[1] This guide provides an in-depth comparison of two orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. We will explore the fundamental principles of each method, present detailed experimental protocols for their validation, and conduct a cross-validation study to compare their performance. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data needed to select and validate the most appropriate analytical strategy for this and structurally similar analytes.
The Analytical Challenge of this compound
This compound is a highly polar, non-volatile sulfonic acid derivative. These physicochemical properties are the primary source of analytical difficulty:
-
Non-Volatility: The molecule cannot be readily analyzed by Gas Chromatography (GC) in its native form, as it will not vaporize under typical GC inlet conditions. This necessitates a chemical modification step, known as derivatization, to increase its volatility.[2]
-
High Polarity: Its polar nature leads to poor retention on traditional reversed-phase High-Performance Liquid Chromatography (HPLC) columns, making separation from other polar matrix components challenging.
-
Lack of a Strong Chromophore: The absence of a UV-absorbing functional group renders standard HPLC-UV detection insufficiently sensitive for the trace-level quantification required for genotoxic impurities.[1]
Given these challenges, mass spectrometry is the detector of choice. This guide focuses on cross-validating two distinct, mass spectrometry-based workflows to ensure the accuracy and reliability of analytical results, a critical step when data may be used for regulatory submissions or transferring methods between laboratories.[3][4][5]
Orthogonal Methodologies for Analysis
Cross-validation involves comparing two distinct analytical methods to ensure data concordance.[3][6] The ideal approach utilizes orthogonal methods, which rely on different chemical principles for separation and/or detection. Here, we compare an established derivatization-based GC-MS method with a modern, direct-analysis LC-MS/MS approach.
Method A: Indirect Analysis via GC-MS with Derivatization
This classical approach chemically modifies the analyte to make it suitable for GC analysis. For hydroxyl- and sulfo- groups, a common strategy is silylation, which replaces acidic protons with bulky, non-polar trimethylsilyl (TMS) groups.
-
Causality Behind the Choice: Derivatization overcomes the inherent non-volatility of this compound. The resulting derivative is thermally stable and volatile, allowing for excellent chromatographic separation on standard GC columns. GC-MS is a robust and widely available technique in quality control laboratories. The primary drawback is the multi-step sample preparation, where the efficiency and reproducibility of the derivatization reaction are critical for accurate quantification.[2][7]
Method B: Direct Analysis via LC-MS/MS
This modern approach leverages the power of advanced liquid chromatography and tandem mass spectrometry to analyze the compound directly, circumventing the need for derivatization.
-
Causality Behind the Choice: LC-MS/MS is exceptionally sensitive and selective, making it ideal for trace-level analysis in complex matrices.[8][9] By using a specialized LC column designed for polar compounds (e.g., Hydrophilic Interaction Liquid Chromatography - HILIC) or a reversed-phase column with a suitable ion-pairing agent, this compound can be chromatographically retained and separated. The subsequent detection by tandem mass spectrometry (MS/MS) provides two levels of mass filtering, ensuring high specificity and minimizing matrix interference. This method simplifies sample preparation, reducing potential sources of error and improving sample throughput.
Experimental Design for Cross-Validation
The following workflow outlines the process for validating each method individually before performing a head-to-head comparison.
Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.
Experimental Protocols
-
Sample Preparation & Extraction:
-
Accurately weigh 100 mg of the drug substance matrix into a screw-cap vial.
-
Spike with an appropriate volume of this compound standard solution.
-
Add 1 mL of methanol, vortex for 1 minute to dissolve the matrix, and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new 2 mL vial. Dry the extract completely under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial tightly and heat at 70°C for 60 minutes in a heating block.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temp: 280°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Detection: Electron Ionization (EI) mode, monitoring characteristic fragment ions in Selected Ion Monitoring (SIM) mode for quantification.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the drug substance matrix into a centrifuge tube.
-
Spike with an appropriate volume of this compound standard solution.
-
Add 1 mL of a 90:10 acetonitrile/water mixture, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: Waters Acquity UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile/Water.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, return to 95% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Detection: Electrospray Ionization (ESI) in negative mode. Monitor specific parent-daughter ion transitions using Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.
-
Comparative Data & Results
For a method to be considered valid, it must meet predefined acceptance criteria for key performance characteristics as outlined in ICH Q2(R1) guidelines.[10]
Table 1: Summary of Method Validation Parameters
| Parameter | Method A: GC-MS (Derivatization) | Method B: LC-MS/MS (Direct) | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9992 | ≥ 0.995 |
| Range (ppm) | 0.5 - 10 | 0.1 - 10 | Application-dependent |
| LOD (ppm) | 0.15 | 0.03 | Reportable |
| LOQ (ppm) | 0.5 | 0.1 | Reportable |
| Accuracy (% Recovery) | 92.5 - 104.8% | 96.1 - 103.5% | 80 - 120% (for trace) |
| Precision (% RSD) | ≤ 8.5% | ≤ 5.2% | ≤ 15% (for trace) |
LOD: Limit of Detection; LOQ: Limit of Quantitation; r²: Coefficient of Determination; RSD: Relative Standard Deviation. Data is illustrative.
Discussion of Validation Results: Both methods successfully met the typical validation criteria for a trace impurity analysis. The LC-MS/MS method demonstrated superior sensitivity with a 5-fold lower LOQ compared to the GC-MS method. Furthermore, the precision and accuracy of the LC-MS/MS method were slightly better, which can be attributed to the simpler sample preparation procedure that eliminates the variability associated with the derivatization step.
Cross-Validation of Spiked Samples
The core of the cross-validation is analyzing the same set of samples with both validated methods to ensure the results are comparable.[5][11]
Table 2: Cross-Validation Results for Spiked Samples in Matrix
| Sample ID | Spiked Conc. (ppm) | Method A: GC-MS Result (ppm) | Method B: LC-MS/MS Result (ppm) | % Bias* |
| CV-01 | 0.5 (LOQ of GC-MS) | 0.48 | 0.51 | -5.9% |
| CV-02 | 1.0 | 0.95 | 1.03 | -7.8% |
| CV-03 | 5.0 | 4.65 | 4.95 | -6.1% |
| CV-04 | 10.0 | 9.31 | 9.89 | -5.9% |
% Bias = [(Result_A - Result_B) / Average(Result_A, Result_B)] * 100. Data is illustrative.
Discussion of Cross-Validation Results: The cross-validation study reveals a small but consistent negative bias in the GC-MS results compared to the LC-MS/MS results. The percentage bias across all concentration levels is less than 10%, which is generally considered acceptable for trace analysis and indicates good concordance between the methods.
The most probable cause for this systematic bias is an incomplete derivatization reaction in the GC-MS workflow. Even a highly efficient reaction (e.g., 95% completion) would lead to a result that is systematically lower than a direct analysis method. This highlights the core principle of trustworthiness: the LC-MS/MS protocol is a more self-validating system because it has fewer critical process parameters that can influence the final result.
Conclusion and Recommendations
This comparative guide demonstrates the successful validation and cross-validation of two orthogonal methods for the analysis of this compound.
-
Method B (LC-MS/MS) is demonstrably superior in terms of sensitivity, precision, and simplicity. Its direct analysis approach minimizes sample manipulation, reducing the risk of analytical error and making it the recommended method for routine quality control, high-throughput screening, and primary validation studies.
For drug development professionals, employing an LC-MS/MS method as the primary technique while having a validated GC-MS method as a backup or confirmatory tool represents a robust and scientifically sound strategy for the control of challenging impurities like this compound. This dual-method approach provides the highest level of confidence in analytical data, ensuring product quality and regulatory compliance.
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Kumar, R., et al. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International, 28(2), 26-39. [Link]
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Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. [Link]
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Húšková, R., et al. (2014). Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. Talanta, 130, 407-414. [Link]
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-
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The Unseen Advantage: A Performance Deep-Dive into 3-Sulfopropanediol (SPD)-Derived Polymers for Advanced Drug Delivery
In the dynamic landscape of drug delivery and biomedical engineering, the choice of polymer is paramount. For decades, poly(ethylene glycol) (PEG) has been the gold standard for stealth coatings, enhancing circulation times and improving drug solubility. However, mounting evidence of PEG immunogenicity and the accelerated blood clearance (ABC) phenomenon necessitates a search for superior alternatives.[1][2] This guide provides a comprehensive performance comparison of an emerging class of polymers derived from 3-Sulfopropanediol (SPD), highlighting their inherent advantages in biocompatibility, stability, and drug delivery efficiency, supported by foundational principles and detailed experimental methodologies.
Beyond PEG: The Case for Sulfonated Architectures
The limitations of PEGylation are becoming increasingly apparent. The production of anti-PEG antibodies can lead to reduced efficacy and potential hypersensitivity reactions.[2] This has catalyzed research into polymers that can mimic the stealth properties of PEG without eliciting an immune response. Sulfonate-containing polymers, and specifically those incorporating SPD, represent a significant leap forward. The sulfonic acid group (–SO₃H) is a strong acid, ensuring it remains ionized across a wide physiological pH range. This permanent negative charge, when balanced with a cationic counterpart in a zwitterionic structure, creates a polymer with exceptional hydrophilicity and a tightly bound hydration layer, which is the primary mechanism for resisting protein and bacterial adhesion.[3][4]
Unlike PEG, which can be susceptible to oxidative degradation, zwitterionic polymers demonstrate enhanced stability across various temperatures and salt concentrations.[3] This intrinsic stability, coupled with their superior antifouling properties, positions SPD-derived polymers as a robust alternative for developing next-generation drug delivery systems.[3][5]
Synthesis and Inherent Properties of SPD-Derived Polymers
This compound is a versatile monomer that can be readily incorporated into polyester and polyurethane backbones through standard polymerization techniques. Its diol functionality allows it to act as a chain extender or a component of a polyol segment, while the pendant sulfonate group imparts the desired functionality.
Synthesis of SPD-Polyesters and SPD-Polyurethanes
The synthesis of these polymers follows established chemical pathways. For instance, SPD-polyesters can be synthesized via polycondensation reactions between SPD, other diols (like 1,3-propanediol), and dicarboxylic acids.[6] Similarly, SPD-polyurethanes are typically produced through a prepolymer method, reacting a diisocyanate with a polyol (which can contain SPD) and a chain extender.[7][8]
The incorporation of SPD directly influences the polymer's physical properties. The ionic sulfonate groups can increase the glass transition temperature and solubility in polar solvents.[9] Furthermore, the inherent zwitterionic-like character can lead to unique self-assembly properties in aqueous media, forming micelles or nanoparticles suitable for drug encapsulation.
Below is a generalized workflow for the synthesis of an SPD-derived polyurethane, a common platform for drug delivery systems.
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Assessing the Biocompatibility of 3-Sulfopropanediol for In-Vivo Studies: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into in-vivo studies, the selection of biocompatible excipients is a critical decision that profoundly impacts experimental outcomes and the translational potential of their work. This guide provides an in-depth assessment of the biocompatibility of 3-Sulfopropanediol, a compound of growing interest in pharmaceutical formulations. In the absence of extensive direct in-vivo data, this guide offers a comparative analysis against well-established alternatives—Propylene Glycol, Polyethylene Glycol (PEG), and Tromethamine (Tris)—grounded in available toxicological data and established biocompatibility testing principles.
Introduction to this compound and the Imperative of Biocompatibility
This compound (HOCH₂CH(OH)CH₂SO₃H), also known as 2,3-dihydroxypropane-1-sulfonic acid, is an organosulfonate that presents potential utility in pharmaceutical applications as a solubilizing agent, buffer component, or stabilizer. Its structure, featuring hydroxyl and sulfonic acid moieties, suggests high water solubility and potential for ionic interactions. However, before its widespread adoption in in-vivo studies, a thorough evaluation of its biocompatibility is paramount.
Biocompatibility, as defined by international standards such as ISO 10993, is the ability of a material to perform with an appropriate host response in a specific application. An inappropriate response can range from localized irritation to systemic toxicity, jeopardizing the validity of research and the safety of potential therapeutic applications. This guide will navigate the current understanding of this compound's biocompatibility profile in comparison to commonly used excipients.
Comparative Analysis of this compound and Alternatives
A direct comparison of key biocompatibility parameters is essential for informed decision-making. The following table summarizes available data for this compound and its alternatives. It is crucial to note the current data gaps for this compound, necessitating a cautious and well-planned approach to its in-vivo use.
| Parameter | This compound | Propylene Glycol (PG) | Polyethylene Glycol (PEG) | Tromethamine (Tris) |
| Acute Systemic Toxicity (LD50) | Data not available | Oral (rat): 20 g/kg | Oral (rat): 28 g/kg (PEG 400) | Oral (rat): 5900 mg/kg[1] |
| Irritation | Skin and eye irritation potential indicated[2] | Mild skin and eye irritant | Generally non-irritating | Skin and eye irritant[1] |
| Sensitization | Data not available | Low potential | Very low potential | Low potential |
| Hemocompatibility | Data not available | Can cause hemolysis at high concentrations | Generally good, molecular weight dependent | Generally good |
| Genotoxicity | Data not available | Generally considered non-genotoxic | Generally considered non-genotoxic | Data not available |
| Carcinogenicity | Data not available | Not considered carcinogenic | Not considered carcinogenic | Data not available |
| Metabolism & Excretion | Expected to be metabolized via sulfonation pathways and excreted renally.[3][4] | Metabolized to lactic and pyruvic acid; excreted renally.[5] | Excreted largely unchanged in urine for low MW.[6] | Excreted renally.[7] |
In-Depth Biocompatibility Profile of Each Compound
This compound: A Profile Based on Inference and Preliminary Data
The primary concern, based on available safety data, is its potential for skin and eye irritation.[2] This suggests that at the site of administration, particularly for subcutaneous or intramuscular routes, a localized inflammatory response could occur. Further investigation into its hemocompatibility is crucial before intravenous administration.
Propylene Glycol (PG): The Versatile Workhorse
Propylene Glycol is a widely used solvent in parenteral formulations. Its biocompatibility is well-documented. While generally considered safe, it is not without its caveats. High concentrations of PG can cause pain on injection and hemolysis.[8] Systemic toxicity is low, with a very high LD50.[5] It is metabolized in the liver to lactic and pyruvic acid, which are normal intermediates in carbohydrate metabolism.[5] In individuals with renal impairment, high doses of PG can lead to accumulation and metabolic acidosis.
Polyethylene Glycol (PEG): The Stealth Polymer
Polyethylene Glycol, particularly in its lower molecular weight forms (e.g., PEG 300, PEG 400), is another common excipient in injectable formulations. PEGs are known for their excellent biocompatibility and low toxicity.[6] They are highly water-soluble and are generally excreted intact in the urine.[6] A key advantage of PEG is its ability to reduce protein adsorption to surfaces, a property that contributes to its non-fouling character and good hemocompatibility.[9] In-vivo studies have demonstrated the biocompatibility of PEG-based hydrogels for various applications.[10][11]
Tromethamine (Tris): The Buffering Amine
Tromethamine, or Tris, is primarily used as a biological buffer to maintain physiological pH. It is considered to have low toxicity. Upon administration, it acts as a proton acceptor and is excreted by the kidneys.[7] While generally well-tolerated, it can cause local irritation at the injection site. High doses may lead to respiratory depression.
Experimental Protocols for In-Vivo Biocompatibility Assessment
To rigorously assess the biocompatibility of this compound, a tiered approach consistent with ISO 10993 guidelines is recommended. The following are key experimental protocols that should be considered.
Acute Systemic Toxicity (ISO 10993-11)
Objective: To determine the potential for a single dose of this compound to cause systemic toxic effects.
Methodology:
-
Animal Model: Typically mice or rats.
-
Route of Administration: The intended clinical route (e.g., intravenous, intraperitoneal, oral).
-
Dose Levels: A range of doses, including a limit dose of 2000 mg/kg, should be tested.
-
Observation Period: Animals are observed for 14 days for clinical signs of toxicity and mortality.
-
Endpoint: Determination of the LD50 (if mortality occurs) and observation of any toxicological signs.
Irritation Testing (ISO 10993-10)
Objective: To evaluate the potential of this compound to cause local irritation.
Methodology:
-
Intracutaneous Injection:
-
Animal Model: Rabbits.
-
Procedure: Small volumes of the test article and a control are injected intracutaneously at different sites.
-
Observation: Injection sites are observed for erythema and edema at 24, 48, and 72 hours post-injection.
-
-
Subcutaneous/Intramuscular Implantation (for solid materials, adaptable for gels/pastes):
-
Animal Model: Rabbits or rats.
-
Procedure: The test material is implanted into the subcutaneous or muscle tissue.
-
Observation: After a set period (e.g., 7, 14, 28 days), the implantation site is examined macroscopically and histopathologically for signs of inflammation, necrosis, and fibrosis.
-
Hemocompatibility (ISO 10993-4)
Objective: To assess the effects of this compound on blood components.
Methodology:
-
In-vitro Hemolysis (ASTM F756):
-
Procedure: The test material is incubated with a suspension of red blood cells.
-
Endpoint: The amount of hemoglobin released is measured spectrophotometrically to quantify the percentage of hemolysis.
-
-
In-vivo Thrombogenicity:
-
Animal Model: Typically dogs or pigs.
-
Procedure: A device or material coated with or containing this compound is placed in contact with the bloodstream.
-
Endpoint: Evaluation of thrombus formation on the material surface and downstream embolic events.
-
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow for Biocompatibility Assessment
Caption: Tiered approach for in-vivo biocompatibility assessment.
Postulated Metabolic Pathway of this compound
Caption: Hypothesized metabolic fate of this compound in vivo.
Conclusion and Future Directions
This compound presents as a promising candidate for various in-vivo applications due to its anticipated high water solubility and potentially favorable excretion profile. However, the current lack of direct in-vivo biocompatibility data necessitates a cautious and evidence-based approach to its use.
Recommendations for Researchers:
-
Initiate Preliminary In-vitro Screening: Before embarking on in-vivo studies, conduct in-vitro cytotoxicity and hemolysis assays to gain initial insights into the biocompatibility of this compound.
-
Conduct Pilot In-vivo Studies: Small-scale pilot studies focusing on acute systemic toxicity and local irritation are crucial to establish a preliminary safety profile.
-
Thoroughly Characterize the Test Material: Ensure the purity and characterization of the this compound used in studies, as impurities can significantly impact biocompatibility.
-
Consult Regulatory Guidelines: Adherence to ISO 10993 standards is essential for generating robust and reliable biocompatibility data.
In comparison to established excipients like Propylene Glycol, Polyethylene Glycol, and Tromethamine, this compound's biocompatibility profile is not yet fully elucidated. While these alternatives have a long history of safe use and extensive toxicological data, the unique properties of this compound may offer advantages in specific formulations. Rigorous and systematic biocompatibility testing will be the key to unlocking its full potential in in-vivo research and development.
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A Comparative Performance Analysis of 3-Sulfopropanediol in Key Industrial Applications
Abstract
3-Sulfopropanediol (3-SPD), a functionalized alkanesulfonic acid, presents a unique molecular architecture combining a hydrophilic sulfonate group with a diol functionality. This guide provides a comprehensive benchmark of 3-SPD's performance in two primary domains: as a critical additive in electrochemical deposition and as a versatile intermediate in pharmaceutical synthesis. Through objective comparison with established alternatives and supported by detailed experimental protocols, this document elucidates the causal relationships between 3-SPD's structure and its functional efficacy. Quantitative data is summarized for direct comparison, and key workflows are visualized to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.
Introduction to this compound (3-SPD)
This compound, systematically named 2,3-dihydroxypropane-1-sulfonic acid, is an organosulfur compound derived from propane-1,2-diol.[1][2] Its structure is characterized by a propane backbone featuring hydroxyl groups on carbons 2 and 3, and a sulfonic acid group on carbon 1. This trifunctional nature makes it a valuable component in various chemical processes.
| Property | Value |
| IUPAC Name | 2,3-dihydroxypropane-1-sulfonic acid[1][3] |
| Molecular Formula | C₃H₈O₅S[1] |
| Molecular Weight | 156.16 g/mol [1] |
| Key Features | High polarity, water solubility, thermal stability |
The primary applications of 3-SPD stem from its ability to influence electrochemical reactions and to serve as a building block in complex organic synthesis, which will be the focus of this comparative guide.
Application I: Performance in Copper Electroplating
The quality of electroplated copper, essential in industries from electronics to automotive, is highly dependent on the organic additives used in the plating bath.[4] These additives control the deposit's brightness, leveling (smoothness), and mechanical properties. Here, we benchmark 3-SPD against other common sulfur-based additives.
The Causality of Organic Additives in Copper Electrodeposition
In a typical acid copper plating bath (comprising copper sulfate, sulfuric acid, and chloride ions), organic additives are indispensable for achieving a smooth, bright, and uniform copper layer.[5][6] They function through a mechanism of competitive adsorption on the cathode (the part being plated), influencing the rate and morphology of copper deposition. Key additive classes include:
-
Suppressors: Typically high-molecular-weight polymers (e.g., Polyethylene Glycol) that adsorb on the surface, increasing polarization and inhibiting copper deposition.
-
Accelerators (Brighteners): Sulfur-containing molecules that counteract the effect of the suppressor at specific sites, promoting localized deposition to fill recesses and create a bright finish.
-
Levelers: Organic compounds that preferentially adsorb at high-current-density areas (peaks), inhibiting growth there and allowing recesses (valleys) to be filled, resulting in a smoother surface.
3-SPD and its chemical relatives primarily function as accelerators or brighteners. Their performance is dictated by their molecular structure, adsorption kinetics, and interaction with other bath components.
Benchmarking 3-SPD Against Key Alternatives
The most relevant alternatives to 3-SPD in modern electroplating are Bis(3-sulfopropyl) disulfide (SPS) and its monomeric form, 3-mercapto-1-propane sulfonic acid (MPS).[7] SPS is a widely used primary brightener, which can dissociate or be electrochemically reduced at the cathode to form MPS.[7] This relationship is central to its mechanism.
Experimental Performance Comparison
To objectively compare these additives, a standardized experimental workflow is essential.
Experimental Protocol: Hull Cell Analysis for Brightener Efficiency
-
Bath Preparation: Prepare a standard acid copper electrolyte bath:
-
Copper(II) Sulfate (CuSO₄·5H₂O): 200 g/L
-
Sulfuric Acid (H₂SO₄): 50 g/L
-
Chloride Ions (as HCl): 50 ppm
-
Suppressor (e.g., PEG 8000): 300 ppm
-
-
Additive Introduction: Create three separate 267 mL Hull cells. To each, add one of the following brighteners at a concentration of 20 ppm:
-
Cell A: 3-SPD
-
Cell B: SPS
-
Cell C: MPS
-
-
Plating: Place a polished brass Hull cell panel in each cell. Apply a total current of 2A for 5 minutes without agitation.
-
Analysis:
-
Visually inspect the panels to assess the bright current density range. A wider bright range indicates a more efficient and versatile brightener.
-
Use surface profilometry or atomic force microscopy (AFM) on the area plated at 2 A/dm² to quantify surface roughness (Ra). Lower Ra values indicate better leveling.
-
Perform cyclic voltammetry (CV) scans on each bath to measure the polarization effect. A larger increase in current density upon additive introduction indicates stronger acceleration.
-
Comparative Performance Data
| Performance Metric | This compound (3-SPD) | Bis(3-sulfopropyl) disulfide (SPS) | 3-mercapto-1-propane sulfonic acid (MPS) | Causality & Field Insights |
| Bright Current Density Range | Moderate (1.5 - 5 A/dm²) | Wide (1.0 - 8 A/dm²) | Narrow (2.0 - 4 A/dm²) | SPS is a "slow-release" source of the highly active MPS, providing a wider effective range. 3-SPD offers a balanced, stable performance without the complexities of the SPS-MPS equilibrium. |
| Surface Roughness (Ra) @ 2 A/dm² | ~0.15 µm | ~0.12 µm | ~0.18 µm | SPS demonstrates superior leveling due to the dynamic equilibrium with MPS at the surface, which is highly effective at accelerating deposition in micro-recesses. |
| Voltammetric Acceleration | Moderate Hysteresis | Strong Hysteresis | Very Strong, Unstable Hysteresis | MPS shows the most aggressive acceleration but can lead to unstable deposition. 3-SPD provides controlled acceleration, which is often desirable for preventing defects like burning at high current densities. |
| Bath Stability | High | Moderate | Low | 3-SPD is chemically stable. SPS can degrade over time, and MPS is prone to oxidation, both altering bath performance and requiring stricter chemical control. |
Expertise & Trustworthiness Insight: The choice between these additives is a classic trade-off between peak performance and process stability. While SPS often provides the widest bright range and best leveling, its performance is dependent on its conversion to MPS, which can be influenced by bath age, temperature, and contamination.[7] 3-SPD offers a highly reliable and stable performance baseline. It is an excellent choice for applications where process consistency and predictability are more critical than achieving the absolute highest level of brightness. Its stability makes it a self-validating component in a well-controlled plating system.
Application II: Utility as a Pharmaceutical Intermediate
In drug development, pharmaceutical intermediates are the molecular building blocks used in the synthesis of Active Pharmaceutical Ingredients (APIs).[8][9] The structure and purity of these intermediates are critical to the efficacy and safety of the final drug product.
The Role of 3-SPD in API Synthesis
3-SPD is valuable as an intermediate for several reasons rooted in its structure:
-
Chirality: The central carbon atom is a chiral center, allowing for its use in stereospecific synthesis, which is fundamental to modern pharmacology.
-
Hydrophilicity: The sulfonic acid group is highly polar and can be used to improve the water solubility of a target API, which can enhance bioavailability.
-
Reactive Handles: The two hydroxyl groups and the sulfonic acid group provide multiple reactive sites for building more complex molecules.
Workflow: Generic API Synthesis Utilizing 3-SPD
The following diagram illustrates a conceptual workflow where 3-SPD is used to introduce a hydrophilic and functionalized side-chain onto a core API scaffold.
Comparative Analysis of Synthetic Strategies
Benchmarking an intermediate is less about a direct A-vs-B comparison and more about evaluating the entire synthetic strategy it enables. Let's compare a hypothetical synthesis using 3-SPD to an alternative route that builds a similar side-chain step-by-step.
Experimental Protocol: Synthesis of a Hypothetical Hydrophilic API
-
Strategy 1 (Using 3-SPD):
-
Start with a core API molecule containing a reactive amine.
-
Activate the primary hydroxyl group of 3-SPD by converting it to a tosylate, creating a good leaving group.
-
React the activated 3-SPD with the core API's amine via nucleophilic substitution.
-
Purify the final product via chromatography.
-
-
Strategy 2 (Step-wise Alternative):
-
Start with the same core API molecule.
-
React the amine with 3-bromopropanol to add a hydroxylated propyl chain.
-
Protect the newly added hydroxyl group.
-
Perform a multi-step oxidation and sulfonation at the end of the propyl chain.
-
Deprotect the hydroxyl group.
-
Purify the final product.
-
Performance Data of Synthetic Routes
| Metric | Strategy 1 (Using 3-SPD) | Strategy 2 (Step-wise Alternative) | Causality & Field Insights |
| Number of Synthetic Steps | 2 (activation + coupling) | 5+ | Using a pre-functionalized intermediate like 3-SPD significantly improves synthetic convergence, reducing step count, which is a primary goal in process chemistry to maximize yield and minimize cost. |
| Overall Yield | ~75% (Hypothetical) | ~30% (Hypothetical) | Each additional step in a synthesis introduces potential for material loss. A shorter route is almost always higher yielding. |
| Atom Economy | High | Low | Strategy 1 incorporates the majority of the 3-SPD molecule into the final product. Strategy 2 involves protecting groups and reagents that are discarded, leading to more waste. |
| Purification Complexity | Moderate | High | The step-wise approach can generate numerous side-products and impurities, complicating downstream purification and potentially requiring multiple chromatographic columns. |
Expertise & Trustworthiness Insight: The decision to use a complex intermediate like 3-SPD is driven by an analysis of the total synthetic pathway. While 3-SPD may be a more expensive starting material than 3-bromopropanol, its use can dramatically reduce the number of steps, labor hours, solvent usage, and purification costs. This concept, known as synthetic efficiency , is a cornerstone of modern drug development. The self-validating aspect of this choice lies in the final purity and yield; a well-designed convergent synthesis (Strategy 1) will consistently outperform a long, linear one (Strategy 2) in a manufacturing environment.
Summary and Conclusion
This guide demonstrates that the performance of this compound is highly application-dependent and best understood through direct, quantitative comparison with relevant alternatives.
-
In Copper Electroplating, 3-SPD serves as a highly stable and reliable brightener. While it may not achieve the absolute peak performance of a dynamic system like SPS/MPS, it provides a wider margin of process control and bath stability, making it ideal for applications demanding high consistency.
-
In Pharmaceutical Synthesis, 3-SPD acts as an advanced intermediate that significantly enhances synthetic efficiency. Its value is not in its isolated performance but in its ability to enable shorter, higher-yielding, and more atom-economical synthetic routes to complex APIs.
For researchers and developers, this compound should be considered a strategic specialty chemical. Its utility lies in its capacity to simplify complex processes, whether at the electrochemical interface or in a multi-step organic synthesis, ultimately leading to more robust and reliable outcomes.
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Safety Operating Guide
A Guide to the Safe Disposal of 3-Sulfopropanediol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 3-Sulfopropanediol (also known as 2,3-Dihydroxy-1-propanesulfonic acid) is a valuable compound in various research applications, its proper disposal is crucial for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in technical expertise and established safety principles.
Hazard Assessment and Immediate Safety Precautions
There is conflicting information in publicly available safety data regarding the hazard classification of this compound. One Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture[1]. However, GHS classification information from other suppliers indicates that it may cause skin irritation, serious eye damage or irritation, and respiratory irritation[2][3].
Given this discrepancy, it is imperative from a safety-first perspective to handle this compound as a potentially hazardous chemical. This conservative approach ensures the highest level of protection for all laboratory personnel. The sulfonic acid group suggests acidic properties, while the diol structure is less of a toxicological concern. The primary hazards to mitigate are skin and eye contact.
Key Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact[2][3].
-
Serious Eye Damage/Irritation: Poses a risk of significant eye injury[2][3].
-
Respiratory Irritation: Inhalation of aerosols or dust may irritate the respiratory tract[3].
Incompatible Materials: Based on the general reactivity of similar compounds, avoid mixing this compound waste with:
Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure you are wearing the appropriate PPE. The causality here is direct: creating a physical barrier to prevent chemical contact with your body.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent splashes from causing serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation from direct contact. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhalation.
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its solutions be disposed of down the drain[4]. The sulfonic acid moiety can impact aquatic life, and it is best practice to treat all laboratory chemicals as hazardous waste unless explicitly classified otherwise by your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Waste Collection and Segregation
-
Designate a Waste Container: Select a clearly labeled, dedicated container for this compound waste. This container must be compatible with the chemical; glass or high-density polyethylene (HDPE) are suitable choices.
-
Ensure Container Integrity: The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or the release of vapors. Keep the container closed at all times except when actively adding waste.
-
Proper Labeling: Clearly label the container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound " or "2,3-Dihydroxy-1-propanesulfonic acid ". Indicate the potential hazards by checking the appropriate boxes on the hazardous waste label (e.g., "Irritant").
-
Segregate Waste: Do not mix this compound waste with incompatible materials, particularly strong bases or oxidizing agents, to prevent dangerous reactions.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of generation and away from general laboratory traffic.
Experimental Protocol: Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill waste containers. A safe limit is typically 75-80% of the container's capacity to allow for vapor expansion.
-
Schedule Pickup: Once the container is full, or in accordance with your institution's policies (often within one year of the first addition of waste), arrange for disposal through your institution's EHS department. Complete any required paperwork, such as a hazardous material pickup request form, ensuring all chemical constituents are accurately listed.
Experimental Protocol: Empty Container Decontamination
A container that has held this compound must be treated as hazardous waste unless it is properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent, such as water. Each rinse should use a volume of solvent equal to approximately 5-10% of the container's volume.
-
Rinsate Collection: Crucially, the rinsate from all three rinses is considered hazardous waste. It must be collected and added to your this compound aqueous hazardous waste container.
-
Final Container Disposal: After triple rinsing and air-drying, deface the original chemical label and remove the cap. The container can then typically be disposed of as regular non-hazardous waste or recycled, in accordance with your local EHS regulations.
Spill Cleanup Protocol
In the event of a spill, prompt and correct action is critical to prevent exposure and contamination.
-
Restrict Access: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash at the appropriate working height.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or chemical absorbent pads.
-
Collect: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, leak-proof hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Sources
Mastering Safety: A Researcher's Guide to Handling 3-Sulfopropanediol
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked to a paramount commitment to safety. This guide provides essential, immediate, and in-depth procedural guidance for the safe handling of 3-Sulfopropanediol. Moving beyond a simple checklist, this document elucidates the rationale behind each safety protocol, empowering you to work with confidence and precision. Our goal is to be your preferred source for laboratory safety information, building a foundation of deep trust by delivering value that extends beyond the product itself.
Hazard Assessment of this compound: Understanding the Risks
This compound (CAS No. 10296-76-1), also known as 2,3-dihydroxypropane-1-sulfonic acid, is an alkanesulfonic acid.[1][2][3] A thorough understanding of its potential hazards is the cornerstone of safe handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation (Category 1/2A): Can cause serious eye damage or irritation.[1]
-
Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3): May cause respiratory irritation.[1]
Prolonged skin contact may also lead to dermatitis.[4] It is crucial to handle this compound with the appropriate protective measures to mitigate these risks.
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following recommendations are based on a comprehensive risk assessment.
Hand Protection: The First Line of Defense
Recommendation: Chemical-resistant gloves are mandatory.
-
Rationale: To prevent skin contact and subsequent irritation, it is imperative to wear appropriate gloves.[4]
-
Best Practices:
-
Inspect gloves for any signs of degradation or punctures before use.
-
Change gloves every 30 to 60 minutes or immediately if you suspect contamination.[5]
-
Wash hands thoroughly after removing gloves.
-
Eye and Face Protection: Shielding from Splashes
Recommendation: Safety goggles and, in certain situations, a face shield.
-
Rationale: Due to the risk of serious eye damage, robust eye protection is critical.[1][4] Standard safety glasses with side shields do not offer sufficient protection from splashes.[5]
-
Selection:
-
Safety Goggles: Should be worn at all times when handling this compound. They must meet or exceed ANSI Z87.1 standards.[6]
-
Face Shield: A face shield should be worn in conjunction with safety goggles when there is a higher risk of splashing, such as when transferring large volumes or working with heated solutions.[5]
-
Body Protection: Minimizing Skin Exposure
Recommendation: A laboratory coat or chemical-resistant apron.
-
Rationale: To protect against accidental spills and skin exposure, a protective layer over personal clothing is necessary.[4]
-
Selection:
-
A clean, buttoned laboratory coat is the minimum requirement.
-
For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Respiratory Protection: Ensuring Clean Air
Recommendation: Generally not required under normal laboratory conditions with adequate ventilation.
-
Rationale: this compound may cause respiratory irritation.[1] However, the need for respiratory protection is largely dependent on the work environment and the scale of the operation.
-
Best Practices:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
If you experience any respiratory discomfort, cease work immediately and move to a well-ventilated area. Re-evaluate the ventilation and handling procedures before resuming.
-
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Engineering Controls: Creating a Safe Workspace
-
Ventilation: Always work in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4][7]
-
Eyewash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Clear the work area of any unnecessary items.
-
Donning PPE: Follow the correct sequence for putting on PPE to avoid contamination.
Caption: PPE Donning Sequence.
-
Handling:
-
Doffing PPE: The removal of PPE is a critical step to prevent self-contamination.
Caption: PPE Doffing Sequence.
-
Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
Disposal Plan: Responsible Waste Management
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.[8] Do not pour down the drain.[4]
-
Contaminated PPE:
-
Gloves: Dispose of used gloves in the designated chemical waste stream.
-
Lab Coats: If a lab coat becomes significantly contaminated, it should be professionally laundered or disposed of as hazardous waste, depending on the extent of contamination and institutional policies.
-
Other Solid Waste: Any disposable materials, such as paper towels used to clean up minor spills, should be placed in a sealed bag and disposed of as chemical waste.
-
In the event of a spill, evacuate the area if necessary and follow your institution's established spill response procedures. For small spills, use an inert absorbent material, and collect it in a suitable container for disposal.[7]
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[10] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these comprehensive safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxy-1-propanesulfonic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2S)-3-sulfopropanediol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxypropane-1-sulfonate. PubChem. Retrieved from [Link]
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Monarch Initiative. (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]
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European Bioinformatics Institute. (n.d.). This compound (CHEBI:77267). EMBL-EBI. Retrieved from [Link]
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Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
University of Florida. (n.d.). Personal Protective Equipment for Pesticides and Other Tasks!. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Proper disposal of chemicals. Retrieved from [Link]
-
CPAchem. (2023). Safety data sheet: 1,3-Propanediol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Propanediol, 98%. Retrieved from [Link]
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- 1. 2,3-Dihydroxy-1-propanesulfonic acid | C3H8O5S | CID 112025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monarch Initiative [monarchinitiative.org]
- 3. This compound (CHEBI:77267) [ebi.ac.uk]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
